2-Chloro-5-iodobenzonitrile
Description
Properties
IUPAC Name |
2-chloro-5-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNOBNYCCAEGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641059 | |
| Record name | 2-Chloro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-29-8 | |
| Record name | 2-Chloro-5-iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Halogenated Building Block
An In-Depth Technical Guide to 2-Chloro-5-iodobenzonitrile (CAS 289039-29-8)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the success of a research program. This compound, identified by its CAS number 289039-29-8, has emerged as a cornerstone intermediate for the development of complex molecular architectures.[1] Its trifunctional nature—possessing a nitrile group and two distinct halogen atoms (chloro and iodo) on a benzene ring—provides a versatile platform for sequential and site-selective modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing the field-proven insights necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
The reliability of any synthetic protocol begins with a thorough understanding of the physical and chemical characteristics of the reagents. This compound is typically supplied as a high-purity, crystalline solid, ensuring predictable stoichiometry and reactivity in downstream applications.[1]
| Property | Value | Reference(s) |
| CAS Number | 289039-29-8 | [2][3] |
| Molecular Formula | C₇H₃ClIN | [1][2][3] |
| Molecular Weight | 263.46 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 115-119 °C | [1][2] |
| Boiling Point | 300.1 ± 27.0 °C (Predicted) | [4] |
| Purity | >98% (Typical) | [1][2] |
| Density | ~2.0 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like THF, DMF, and DMSO. |
Synthesis and Mechanistic Considerations
The preparation of this compound is a critical process that dictates its purity and cost-effectiveness. A common and industrially scalable approach involves a Sandmeyer-type reaction, starting from a readily available aniline derivative.[5][6] This pathway is favored for its reliability and high yields.
The logical workflow begins with the diazotization of an appropriate aminobenzonitrile, followed by the introduction of iodine.
Caption: Synthetic workflow for this compound via diazotization.
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol describes a representative lab-scale synthesis. The causality behind the choice of reagents is critical:
-
Hydrochloric Acid (HCl): Provides the acidic medium necessary for the formation of nitrous acid (from NaNO₂) and stabilizes the resulting diazonium salt.
-
Sodium Nitrite (NaNO₂): The diazotizing agent that converts the primary amine to a diazonium group. It is added slowly at low temperatures (0-5 °C) because diazonium salts are thermally unstable.
-
Potassium Iodide (KI): Acts as the iodide source. The iodide ion displaces the dinitrogen gas from the diazonium salt to form the aryl iodide.
Methodology:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-chloro-5-aminobenzonitrile (1.0 eq) in 3M hydrochloric acid. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure crystalline solid.
-
Validation: Confirm product identity and purity by measuring the melting point (expected: 115-119 °C) and obtaining spectroscopic data (NMR, IR).
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The iodine atom is significantly more reactive than the chlorine atom in metal-catalyzed cross-coupling reactions, enabling selective functionalization.[7] This makes it an ideal scaffold for building molecular complexity.
A primary application is its use as a building block for kinase inhibitors and other targeted therapeutics, such as Wnt signaling pathway modulators.[4][8]
Caption: Application in Suzuki-Miyaura cross-coupling for building complex molecules.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the selective reactivity of the C-I bond.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2-chlorobenzonitrile product.
The resulting product retains the chloro and nitrile groups, which can be subjected to further transformations, such as nucleophilic aromatic substitution or hydrolysis, demonstrating the molecule's role as a versatile intermediate.[7]
Spectroscopic Characterization Profile
While experimental data should always be acquired, the expected spectroscopic signatures provide a baseline for structural confirmation.
-
¹H NMR: The spectrum should display three distinct signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns (doublets and a doublet of doublets) will be characteristic of the 1,2,5-substitution pattern.
-
¹³C NMR: Expect seven distinct carbon signals. The nitrile carbon (C≡N) will appear around 115-120 ppm. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents (Cl, I, CN).
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 263. A characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) will be observed.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. This compound is classified as harmful and toxic.[9][4]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid generating dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[4][11]
-
First Aid:
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its well-defined physicochemical properties, reliable synthetic routes, and, most importantly, its capacity for selective, sequential chemical transformations make it an invaluable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[1][7] A thorough understanding of its reactivity and handling requirements, as detailed in this guide, is the foundation for leveraging its full synthetic potential.
References
- Vertex AI Search. (n.d.).
- Shanghai Sunwise Chemical. (n.d.). This compound CAS No. 289039-29-8. Retrieved January 9, 2026.
- Alachem Co., Ltd. (n.d.). 289039-29-8 | this compound. Retrieved January 9, 2026.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 289039-29-8. Retrieved January 9, 2026.
- Chinachemnet. (n.d.). This compound. Retrieved January 9, 2026.
- ECHEMI. (n.d.). 289039-29-8, this compound Formula. Retrieved January 9, 2026.
- (n.d.). Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry. Retrieved January 9, 2026.
- ChemicalBook. (n.d.). This compound | 289039-29-8. Retrieved January 9, 2026.
- ChemicalBook. (n.d.). This compound | 289039-29-8. Retrieved January 9, 2026.
- Thermo Fisher Scientific. (2025).
- Benchchem. (n.d.). 2-Chloro-4-hydroxy-5-iodobenzonitrile. Retrieved January 9, 2026.
- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited. Retrieved January 9, 2026.
- CymitQuimica. (2025).
- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile. Retrieved January 9, 2026.
- Patsnap. (2019). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved January 9, 2026.
- ChemBK. (2024). This compound. Retrieved January 9, 2026.
- NINGBO INNO PHARMCHEM. (n.d.). Strategic Sourcing of this compound: Ensuring Quality and Efficiency. Retrieved January 9, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 3. 289039-29-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound | 289039-29-8 [amp.chemicalbook.com]
- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. chembk.com [chembk.com]
- 7. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 8. This compound | 289039-29-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 2-Chloro-5-iodobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-iodobenzonitrile is a halogenated aromatic nitrile that serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a chloro, an iodo, and a cyano group on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for various chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in drug discovery and beyond.
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[2] It is stable under normal storage conditions, though it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases to prevent degradation.[3] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 289039-29-8 | [2][4] |
| Molecular Formula | C₇H₃ClIN | [2][4] |
| Molecular Weight | 263.46 g/mol | [2][4] |
| Appearance | White to light yellow crystal powder | [2][4] |
| Melting Point | 117 °C | [2][4] |
| Boiling Point | 300.1 ± 27.0 °C (Predicted) | [4] |
| Density | 2.01 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [3] |
Spectroscopic Data
Accurate characterization of this compound is crucial for its use in synthesis. Below are the expected spectroscopic data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro, iodo, and cyano substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the cyano group will appear in the characteristic nitrile region (around 115-120 ppm), while the other aromatic carbons will be in the downfield region, with their chemical shifts influenced by the attached halogens.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A sharp, intense peak is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the halogen atoms, with characteristic isotopic patterns for chlorine.[5] Common fragmentation pathways may involve the loss of the cyano group, chlorine, or iodine atoms.[6][7]
Synthesis and Purification
A common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from a suitably substituted aniline.[8][9] This reaction allows for the introduction of the nitrile group onto the aromatic ring via a diazonium salt intermediate.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines a plausible synthetic route starting from 2-chloro-5-iodoaniline.
Materials:
-
2-Chloro-5-iodoaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (use with extreme caution)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5 °C, suspend 2-chloro-5-iodoaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. This solution should be handled with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanides.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the purity and identity of this compound, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of halogenated benzonitriles.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water, with a modifier such as formic acid for MS compatibility. |
| Detection | UV detection at an appropriate wavelength (e.g., 210 nm). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.
Suggested GC-MS Conditions:
| Parameter | Condition |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). |
| Injection Mode | Splitless |
| Oven Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C). |
| Carrier Gas | Helium |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | 50-300 m/z |
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The chloro and iodo substituents are susceptible to nucleophilic aromatic substitution and can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] The iodine atom is generally more reactive than the chlorine atom in these cross-coupling reactions, allowing for selective functionalization.
This versatile reactivity makes this compound a valuable intermediate in the synthesis of pharmaceutically active compounds. It is particularly noted for its use in the preparation of heteroaryl-substituted acetamides that act as Wnt signaling modulators.[4] The Wnt signaling pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.
Caption: Reactivity of this compound.
Conclusion
This compound is a strategically important building block for chemical synthesis, offering multiple reaction sites for the construction of complex and novel molecules. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, make it a reliable and versatile reagent for researchers in drug discovery and materials science. The ability to selectively functionalize the iodo and chloro positions, along with the reactivity of the nitrile group, provides a powerful tool for the development of new chemical entities with potential therapeutic applications.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Jia, Y., et al. (2017). Article. Semantic Scholar.
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
- L.S.College, Muzaffarpur. (2020-09-24). Sandmeyer reaction.
- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NINGBO INNO PHARMCHEM. (n.d.). Strategic Sourcing of this compound: Ensuring Quality and Efficiency with NINGBO INNO PHARMCHEM.
- PubChem - NIH. (n.d.). 2-Chlorobenzonitrile | C7H4ClN | CID 13391.
- LibreTexts. (2023-08-29). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- SHIMADZU CORPORATION. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][10]benzodiazepin-1( 2H)-ones.
- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- ACS Publications. (2021-10-25). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks.
- Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns.
- Local Pharma Guide. (n.d.). CAS NO. 289039-29-8 | this compound | C7 H3 Cl I N.
- ChemBK. (2024-04-09). This compound.
- PubChem - NIH. (n.d.). 5-Chloro-2-iodobenzonitrile | C7H3ClIN | CID 11448436.
- National Institute of Standards and Technology. (n.d.). Benzonitrile - the NIST WebBook.
Sources
- 1. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 2. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 3. Benzonitrile, 2-Chloro-5-Iodo- | Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemical Online China [nj-finechem.com]
- 4. This compound | 289039-29-8 [chemicalbook.com]
- 5. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
Introduction: The Strategic Importance of 2-Chloro-5-iodobenzonitrile
An In-depth Technical Guide to 2-Chloro-5-iodobenzonitrile: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in contemporary pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, synthetic pathways, and its significant role as a building block for targeted therapeutics, particularly Wnt signaling pathway modulators.
This compound (CAS No. 289039-29-8) is a polysubstituted aromatic nitrile.[1][2] Its structure is strategically functionalized with three distinct reactive sites: a nitrile group and two different halogen atoms (chloro and iodo) at specific positions on the benzene ring. This unique arrangement offers medicinal chemists a versatile scaffold for complex organic synthesis.
The electron-withdrawing nature of the nitrile and chlorine groups, combined with the reactivity of the iodine atom, particularly in cross-coupling reactions, makes this compound an invaluable starting material.[3] It is principally recognized for its role in the synthesis of heteroaryl-substituted acetamides, which have been identified as modulators of the Wnt signaling pathway.[4][5] Aberrations in this pathway are implicated in various cancers, making this compound a compound of significant interest in oncological drug discovery.[6][7]
Molecular Structure and Physicochemical Properties
The core of this compound's utility lies in its molecular architecture. The molecule consists of a benzene ring substituted at the C1 position with a nitrile group (-C≡N), at C2 with a chlorine atom, and at C5 with an iodine atom.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 289039-29-8 | [1][2] |
| Molecular Formula | C₇H₃ClIN | [1][2][8] |
| Molecular Weight | 263.46 g/mol | [1][2][8] |
| Appearance | White to light yellow crystalline powder | [1][8] |
| Melting Point | 117 °C | [1][4] |
| Boiling Point (Predicted) | 300.1 ± 27.0 °C | [4] |
| Density (Predicted) | 2.01 ± 0.1 g/cm³ | [4] |
| Purity | >98% (typical commercial grade) | [9] |
| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform. | [10] |
Synthesis Pathway: A Field-Proven Protocol
The synthesis of this compound can be achieved through a multi-step process commencing from 2-amino-5-iodobenzoic acid. A robust and widely applicable method involves a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[11][12][13] The subsequent conversion of a carboxylic acid to a nitrile completes the synthesis.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sandmeyer Reaction and Nitrile Formation
This protocol describes a representative synthesis. Causality: The Sandmeyer reaction is chosen for its reliability in introducing a chlorine atom onto the aromatic ring, replacing the amino group. The conversion to a nitrile via an amide is a standard and high-yielding transformation.
Step 1: Diazotization and Chlorination (Sandmeyer Reaction)
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt. Stir for 30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution will be observed. Allow the reaction to stir at room temperature for 2-3 hours, then heat gently to 50-60 °C for 1 hour to ensure completion.
-
Work-up: Cool the reaction mixture and filter the solid precipitate. Wash the solid with water and dry under vacuum to yield crude 2-chloro-5-iodobenzoic acid.
Step 2: Amide Formation
-
Reflux the crude 2-chloro-5-iodobenzoic acid (1 equivalent) with thionyl chloride (SOCl₂, 2-3 equivalents) for 2-3 hours to form the acid chloride.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the mixture for 1-2 hours. Filter the resulting precipitate, wash with cold water, and dry to obtain 2-chloro-5-iodobenzamide.
Step 3: Dehydration to Nitrile
-
Combine the 2-chloro-5-iodobenzamide (1 equivalent) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Purification: Cool the reaction mixture and carefully quench by pouring it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic and Analytical Profile
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, each proton will be a distinct signal, likely appearing as a doublet or a doublet of doublets, reflecting coupling to its neighbors. The proton at C6 (ortho to the chlorine) would likely be the most downfield.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The nitrile carbon (-C≡N) typically appears in the δ 115-125 ppm range.[14] The carbon atoms attached to the halogens (C2 and C5) will be significantly influenced, with their chemical shifts being key identifiers.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration, which is a definitive feature of nitriles. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Under electron impact (EI) ionization, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[15] Common fragmentation pathways would involve the loss of the halogen atoms (Cl or I) or the nitrile group.[16][17]
Application in Drug Discovery: Targeting the Wnt Signaling Pathway
This compound serves as a crucial starting material for the synthesis of inhibitors targeting the Wnt signaling pathway.[5] This pathway is a highly conserved cascade that regulates critical aspects of cell fate determination, proliferation, and migration during embryonic development and adult tissue homeostasis.[6][7]
Mechanism of Wnt Signaling and Modulation
Caption: Simplified canonical Wnt signaling pathway.
In the "OFF" state, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. In the "ON" state, Wnt protein binding to its receptor inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Dysregulation leading to constant activation is a hallmark of many cancers.
This compound is used to build more complex molecules that can interfere with this pathway. For instance, the iodine atom is readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce diverse chemical moieties. These synthesized final compounds can be designed to inhibit key components of the Wnt pathway, such as the Tankyrase enzymes or the interaction between β-catenin and its transcriptional co-activators.[6][18]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount.
-
Hazard Classification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][19]
-
Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]
-
Ingestion: Rinse mouth and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for the synthesis of complex, high-value molecules. For scientists and researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating the next generation of targeted therapeutics.
References
- ChemBK. This compound. (2024-04-09).
- Wikipedia. Sandmeyer reaction. (n.d.).
- L.S.College, Muzaffarpur. Sandmeyer reaction. (2020-09-24).
- BYJU'S. Sandmeyer Reaction Mechanism. (n.d.).
- Google Patents. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (n.d.).
- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.).
- Organic Chemistry Portal. Sandmeyer Reaction. (n.d.).
- Autech Industry Co.,Limited. This compound: A Key Pharmaceutical Intermediate. (n.d.).
- Voronkov, A., et al. Modulating the wnt signaling pathway with small molecules. Future Medicinal Chemistry, 5(13), 1541-1557. (2013).
- Google Patents. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (n.d.).
- PubChemLite. This compound (C7H3ClIN). (n.d.).
- PubMed. Modulation of Wnt/β-catenin signaling pathway by bioactive food components. (2012).
- Chemistry LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- Oregon State University. 13C NMR Chemical Shifts. (2022-03-09).
- PubMed. Molecular strategies for modulating Wnt signaling. (2016).
- PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][11]benzodiazepin-1(2H)-ones. (2001).
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
Sources
- 1. This compound | 289039-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 289039-29-8 [chemicalbook.com]
- 6. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. rsc.org [rsc.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. whitman.edu [whitman.edu]
- 16. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Molecular strategies for modulating Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Importance of 2-Chloro-5-iodobenzonitrile
An In-depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-5-iodobenzonitrile
This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring a nitrile group, a chlorine atom, and an iodine atom, provides multiple reactive sites for further chemical transformations.[3] The electron-withdrawing nature of the nitrile and halogen substituents activates the benzene ring for various coupling and substitution reactions, making it a versatile building block for drug discovery and development.[3] This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach reveals several logical pathways to construct this compound. The primary disconnections involve the installation of the three key functional groups: the cyano (-CN), chloro (-Cl), and iodo (-I) moieties. This analysis points toward two principal strategies: functional group interconversion on a pre-existing substituted benzene ring (e.g., via Sandmeyer reactions) or direct, regioselective installation of the halogens onto a benzonitrile core.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Sandmeyer Reaction from an Aniline Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group on an aromatic ring with a variety of substituents, including halogens and the cyano group, via a diazonium salt intermediate.[4][5][6][7]
Option A: Iodination of 2-Amino-5-chlorobenzonitrile
This is one of the most logical and widely applicable routes. It involves the diazotization of a readily accessible aminobenzonitrile followed by displacement with an iodide source.
Starting Material Analysis: 2-Amino-5-chlorobenzonitrile
2-Amino-5-chlorobenzonitrile is a key starting material for this pathway. While commercially available, its synthesis from more fundamental precursors is well-documented and often more cost-effective for large-scale production. A common laboratory synthesis starts from anthranilic acid.[8] This multi-step process involves:
-
Chlorination: Ring chlorination of anthranilic acid with an agent like sulfuryl chloride to yield 5-chloroanthranilic acid.[8]
-
Amide Formation: Conversion of the carboxylic acid to an acid chloride (e.g., with thionyl chloride) followed by amination to produce 2-amino-5-chlorobenzamide.[8]
-
Dehydration: Dehydration of the amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) to form the final nitrile product, 2-amino-5-chlorobenzonitrile.[8][9]
Alternative, less commercially viable methods reported in the literature include synthesis from 2-aminobenzonitrile using N-chlorosuccinimide or from 5-chloroisatin-β-oxime.[8][10]
Caption: Synthesis workflow starting from Anthranilic Acid.
Experimental Protocol: Synthesis of this compound from 2-Amino-5-chlorobenzonitrile
This protocol is adapted from analogous diazotization-iodination procedures described for similar substrates.[11][12]
-
Diazotization:
-
Suspend 2-amino-5-chlorobenzonitrile in an aqueous acidic solution (e.g., 20% sulfuric acid) in a reaction vessel.[12]
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.[12]
-
Continue stirring for 30-45 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. A small amount of urea can be added to quench any excess nitrous acid.[12]
-
-
Iodination (Sandmeyer-type Displacement):
-
In a separate vessel, prepare a solution of potassium iodide (KI) in water.
-
Rapidly add the KI solution to the cold diazonium salt solution.[12]
-
Allow the reaction mixture to warm to room temperature. Nitrogen gas evolution will be observed.
-
Continue stirring for 1-2 hours at room temperature, or until gas evolution ceases, to complete the reaction.[13]
-
-
Work-up and Purification:
-
The resulting mixture will contain a solid precipitate of the crude product.
-
Filter the solid, wash thoroughly with water, and then with a solution of sodium bisulfite to remove any residual iodine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[11]
-
Pathway 2: Direct Iodination of 2-Chlorobenzonitrile
This pathway represents a more direct approach, involving the electrophilic aromatic substitution of a commercially available starting material. The key challenge is achieving the desired regioselectivity.
Starting Material Analysis: 2-Chlorobenzonitrile
2-Chlorobenzonitrile is an industrial chemical produced on a large scale, typically via the ammoxidation of 2-chlorotoluene.[14] It is a readily available and relatively inexpensive white solid, making it an attractive starting point for synthesis.[14][15]
Causality of Experimental Choices: Regioselectivity in Iodination
The directing effects of the substituents on the ring are crucial. The chloro group is an ortho-, para-director, while the nitrile group is a meta-director.
-
The position ortho to the chlorine (position 3) is sterically hindered.
-
The position para to the chlorine (position 5) is electronically activated by the chlorine and is the desired position for substitution.
-
The position meta to the nitrile (position 5) is also the desired position.
Since both groups direct the incoming electrophile (the iodinating agent) to the same C-5 position, high regioselectivity for the desired product is expected.
Experimental Protocol: Synthesis via Direct Iodination
This protocol is based on established methods for the iodination of activated aromatic rings.[16]
-
Reaction Setup:
-
Charge a reaction vessel with 2-chlorobenzonitrile and a suitable solvent, such as acetic acid.
-
Add elemental iodine (I₂) to the mixture.
-
The reaction requires an oxidizing agent to generate the electrophilic iodine species (I⁺). Common choices include periodic acid, iodic acid, or a mixture of hydrogen peroxide and an acid catalyst.[16]
-
-
Iodination Reaction:
-
Slowly add the oxidizing agent to the reaction mixture. The reaction is often heated to 50-60 °C to increase the rate.[16]
-
A dehydrating agent, such as acetic anhydride, may be added to remove water formed during the reaction, which can drive the equilibrium forward.[16]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture. The product may precipitate from the solution.
-
Add water to fully precipitate the crude product.[16]
-
Filter the solid and wash with water, followed by an aqueous solution of a reducing agent like sodium thiosulfate to quench any unreacted iodine.
-
Dry the crude solid. Purification is typically achieved by recrystallization from a solvent such as toluene to yield high-purity this compound.[16]
-
Comparison of Synthetic Routes
The choice of synthetic pathway in a research or industrial setting depends on a variety of factors, including cost, scale, safety, and available equipment.
| Feature | Pathway 1 (Sandmeyer) | Pathway 2 (Direct Iodination) |
| Starting Material | 2-Amino-5-chlorobenzonitrile | 2-Chlorobenzonitrile |
| SM Availability | Requires synthesis or purchase | Readily available, industrial chemical[14] |
| Number of Steps | 2 (Diazotization, Iodination) | 1 (Iodination) |
| Key Reagents | NaNO₂, KI, Strong Acid | I₂, Oxidizing Agent (e.g., HIO₄) |
| Yield | Generally good to high | Good, dependent on conditions |
| Safety Concerns | Handling of potentially unstable diazonium salts (requires low temp.), toxic reagents | Use of strong oxidizing agents, handling of iodine |
| Scalability | Well-established for industrial scale, but requires careful temperature control | Simpler process, potentially easier to scale up |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The Sandmeyer reaction starting from 2-amino-5-chlorobenzonitrile offers a classic and reliable, albeit multi-step, approach that leverages well-understood and robust chemical transformations. This route provides excellent control over the introduction of the iodo group. In contrast, the direct iodination of 2-chlorobenzonitrile presents a more atom-economical and streamlined alternative. The favorable directing effects of the existing substituents allow for a highly regioselective, one-step synthesis, making it an attractive option, particularly for industrial production where process efficiency and starting material cost are paramount. The ultimate choice of method will depend on a careful evaluation of scale, cost, safety protocols, and the specific capabilities of the laboratory or manufacturing facility.
References
- Mahajan, R. N., et al. (1990). Synthesis of 2-amino-5-chlorobenzonitrile. Synthetic Communications, 20(1), 71.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile.
- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
- Wikipedia. (n.d.). Sandmeyer reaction.
- CN106748721A - A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2019). Google Patents.
- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (2019). Google Patents.
- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). (n.d.). Google Patents.
- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Eureka | Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone.
- Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3145-3171.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Pharmaceutical Intermediate.
- LookChem. (n.d.). Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry.
- US3742014A - Preparation of benzonitriles. (1973). Google Patents.
- WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (2022). Google Patents.
- SYNTHETIKA. (n.d.). 2-Chlorobenzonitrile , o-Chlorobenzonitrile [ CAS: 873-32-5 ] Pure >98% - 100g.
- Wikipedia. (n.d.). 2-Chlorobenzonitrile.
- ChemBK. (n.d.). This compound.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (2011). Google Patents.
Sources
- 1. This compound | 289039-29-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-5-chlorobenzonitrile CAS#: 5922-60-1 [amp.chemicalbook.com]
- 11. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 13. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 14. 2-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 15. 2-Chlorobenzonitrile , o-Chlorobenzonitrile [ CAS: 873-32-5 ] Pure >98% - 100g - SYNTHETIKA [synthetikaeu.com]
- 16. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
Spectroscopic Data for 2-Chloro-5-iodobenzonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-iodobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound. The guide emphasizes the interpretation of spectral features and the rationale behind the experimental methodologies, ensuring a blend of theoretical knowledge and practical application.
Introduction to this compound
This compound, with the chemical formula C₇H₃ClIN, is a halogenated aromatic compound.[2][4] Its structure, featuring a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom, makes it a versatile building block in organic synthesis.[2] The precise characterization of this molecule is paramount for its effective utilization in research and development. Spectroscopic techniques provide the necessary tools for unambiguous structure elucidation and purity assessment. This guide will explore the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.85 | d | ~2.2 | 1H | H-6 |
| ~7.75 | dd | ~8.5, 2.2 | 1H | H-4 |
| ~7.40 | d | ~8.5 | 1H | H-3 |
Interpretation:
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region.
-
H-6: This proton is ortho to the iodine atom and meta to the nitrile and chlorine groups. It is expected to appear as a doublet due to coupling with H-4, with a small coupling constant typical for meta-coupling.
-
H-4: This proton is ortho to the iodine and H-3, and meta to the chlorine. It will appear as a doublet of doublets due to coupling with both H-3 (ortho-coupling) and H-6 (meta-coupling).
-
H-3: This proton is ortho to the chlorine and H-4, and meta to the nitrile group. It will be a doublet due to ortho-coupling with H-4.
The downfield chemical shifts of these protons are due to the deshielding effects of the electronegative halogen and nitrile substituents on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient for aromatic compounds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and has a minimal solvent signal that does not interfere with the aromatic region.
-
High-Field Magnet (500 MHz): A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving the fine splitting patterns of the aromatic protons.
-
Internal Standard (TMS): TMS is chemically inert and provides a sharp singlet at a known frequency, allowing for accurate calibration of the chemical shift scale.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-4 |
| ~140.0 | C-6 |
| ~135.0 | C-2 |
| ~132.0 | C-3 |
| ~116.0 | C-N |
| ~112.0 | C-1 |
| ~94.0 | C-5 |
Interpretation:
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.
-
The nitrile carbon (C≡N) will appear in the characteristic region for nitriles, around 116 ppm.
-
The carbon bearing the iodine (C-5) is expected to be significantly shielded and appear at a relatively upfield chemical shift (~94 ppm) due to the heavy atom effect of iodine.
-
The carbon bearing the chlorine (C-2) will be deshielded and appear further downfield.
-
The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is often used.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Causality Behind Experimental Choices:
-
Proton Decoupling: This technique simplifies the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This makes the spectrum easier to interpret and improves the signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretching |
| ~1580, 1470, 1390 | Medium-Strong | C=C aromatic ring stretching |
| ~1100-1000 | Strong | C-Cl stretching |
| ~880, 820 | Strong | C-H out-of-plane bending (aromatic) |
| ~600-500 | Medium | C-I stretching |
Interpretation:
-
The most characteristic peak in the IR spectrum of this compound will be the strong absorption around 2230 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group.
-
The presence of the aromatic ring will be confirmed by the C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
-
The C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
-
The C-Cl and C-I stretching vibrations are expected at lower wavenumbers.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Causality Behind Experimental Choices:
-
KBr Pellet: This is a common technique for solid samples. KBr is transparent to infrared radiation in the mid-IR region and provides a solid matrix for the sample.
Spectroscopic Analysis Workflow:
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 263, corresponding to the molecular weight of the compound (for the most abundant isotopes ³⁵Cl and ¹²⁷I). An M+2 peak of approximately one-third the intensity of the M⁺ peak should be observed due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of Cl: A fragment ion at m/z = 228 (M - Cl)⁺.
-
Loss of I: A fragment ion at m/z = 136 (M - I)⁺.
-
Loss of CN: A fragment ion at m/z = 237 (M - CN)⁺.
-
Loss of Halogens and CN: Further fragmentation can lead to smaller ions.
-
Interpretation:
The mass spectrum will provide the molecular weight of the compound. The isotopic pattern of the molecular ion peak will confirm the presence of one chlorine atom. The fragmentation pattern will be consistent with the structure, showing the loss of the substituents from the aromatic ring.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. The standard energy of 70 eV provides sufficient energy to cause fragmentation.
Conclusion
The spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a comprehensive characterization of this compound. The detailed experimental protocols and the rationale behind the methodological choices offer a practical framework for researchers. By understanding the principles of these spectroscopic techniques and their application to this specific molecule, scientists can confidently verify its structure and purity, ensuring its suitability for further applications in drug discovery and chemical synthesis.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry. (n.d.).
- Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
- PROSPRE - 1H NMR Predictor. (n.d.).
- mass spectra - fragmentation patterns - Chemguide. (n.d.).
- IR spectra prediction - Cheminfo.org. (n.d.).
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023, October 24).
Sources
Navigating Selective Cross-Coupling Reactions: A Technical Guide to the Reactivity of 2-Chloro-5-iodobenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Chloro-5-iodobenzonitrile in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is a cornerstone of efficient molecular construction. This compound has emerged as a highly valuable and versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds provides a strategic advantage, enabling sequential and site-selective introduction of diverse molecular fragments. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the principles and practical methodologies for leveraging the unique reactivity of this scaffold in key cross-coupling transformations.
Fundamental Principles of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling
The selective functionalization of this compound is predicated on the well-established hierarchy of aryl halide reactivity in palladium-catalyzed cross-coupling reactions. This reactivity trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle.
The generally accepted order of reactivity is:
C-I > C-Br > C-Cl > C-F
The C-I bond, being the weakest among the carbon-halogen bonds, undergoes oxidative addition to a Pd(0) center under much milder conditions than the stronger C-Cl bond. This significant difference in reactivity is the key to achieving high chemoselectivity in the functionalization of this compound. By carefully selecting the reaction conditions—catalyst, ligand, base, and temperature—it is possible to target the C-I bond for coupling while leaving the C-Cl bond intact for subsequent transformations.
The electronic nature of the this compound scaffold also plays a role. The electron-withdrawing nitrile group can influence the electron density of the aromatic ring and, consequently, the rate of oxidative addition.
Comparative Reactivity in Key Cross-Coupling Reactions
The differential reactivity of the iodo and chloro groups in this compound can be exploited in a variety of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. In general, with appropriate catalyst systems and under controlled conditions, selective reaction at the C-I bond is the favored pathway.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be directed to selectively form a biaryl linkage at the 5-position.
General Reaction Scheme:
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and water (or another suitable solvent system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield the 2-chloro-5-arylbenzonitrile product with high selectivity. The C-Cl bond should remain intact under these conditions.
Data Presentation: Representative Yields for Selective Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Chloro-5-phenylbenzonitrile | 85-95% |
| 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)benzonitrile | 80-90% |
| 3-Thienylboronic acid | 2-Chloro-5-(3-thienyl)benzonitrile | 75-85% |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and the nature of the boronic acid.
Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The significant difference in reactivity between the C-I and C-Cl bonds in this compound allows for the selective introduction of an alkynyl group at the 5-position.
General Reaction Scheme:
Experimental Protocol: Selective Sonogashira Coupling of this compound
Objective: To selectively couple a terminal alkyne at the 5-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent and triethylamine (2.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Expected Outcome: This protocol should afford the 2-chloro-5-(alkynyl)benzonitrile product with high selectivity, leaving the C-Cl bond untouched.
Data Presentation: Representative Yields for Selective Sonogashira Coupling
| Terminal Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 2-Chloro-5-(phenylethynyl)benzonitrile | 80-95% |
| Trimethylsilylacetylene | 2-Chloro-5-((trimethylsilyl)ethynyl)benzonitrile | 85-98% |
| 1-Hexyne | 2-Chloro-5-(hex-1-yn-1-yl)benzonitrile | 75-90% |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and the nature of the alkyne.
Visualization: Catalytic Cycles of the Sonogashira Reaction
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines. The selective amination of this compound at the 5-position can be achieved with high efficiency, providing a direct route to valuable intermediates.[3][4]
General Reaction Scheme:
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound
Objective: To selectively couple a primary or secondary amine at the 5-position of this compound.
Materials:
-
This compound
-
Amine (e.g., aniline or morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or another bulky, electron-rich phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or another strong, non-nucleophilic base
-
Anhydrous toluene or another suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (1.5 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and BINAP (0.015-0.075 equiv.) to a dry reaction tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by LC-MS.
-
After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography or recrystallization.[5]
Expected Outcome: This method is anticipated to provide the N-substituted 2-chloro-5-aminobenzonitrile with high selectivity and in good to excellent yield.
Data Presentation: Representative Yields for Selective Buchwald-Hartwig Amination
| Amine | Product | Typical Yield (%) |
| Aniline | 2-Chloro-5-(phenylamino)benzonitrile | 80-95% |
| Morpholine | 4-(4-Chloro-3-cyanophenyl)morpholine | 85-98% |
| Benzylamine | N-Benzyl-4-chloro-3-cyanoaniline | 75-90% |
Note: Yields are illustrative and based on analogous reactions with 2-chloro-5-iodopyridine. Actual yields may vary.
Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[3][4]
Conclusion
This compound stands out as a strategically important building block for the synthesis of complex organic molecules. The pronounced difference in the reactivity of its carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for a high degree of control and selectivity. By employing the appropriate catalytic systems and reaction conditions, researchers can selectively functionalize the 5-position via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, while preserving the chloro substituent for subsequent synthetic manipulations. This guide provides a foundational understanding and practical protocols to empower scientists in leveraging the unique chemical attributes of this versatile intermediate in their research and development endeavors.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. In Chemistry LibreTexts; 2023. [Link]
- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Sonogashira coupling. In Wikipedia; 2023. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
- A kind of preparation method of 2-chloro-5-iodobenzoic acid.
- Sonogashira coupling. In Wikipedia; 2023. [Link]
- Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
An In-depth Technical Guide to Determining the Solubility of 2-Chloro-5-iodobenzonitrile in Common Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2-Chloro-5-iodobenzonitrile. The methodologies outlined herein are grounded in established principles of physical chemistry and adhere to Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[1][2][3]
Introduction: The Significance of Solubility in Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the realm of chemical and pharmaceutical sciences. For a compound like this compound, which serves as a building block in the synthesis of bioactive molecules, understanding its solubility profile is paramount.[4] An accurate assessment of solubility in various organic solvents is essential for:
-
Reaction Optimization: Ensuring the compound remains in the solution phase for chemical reactions.
-
Purification Processes: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Creating stable and bioavailable drug formulations.
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.
This document will provide a theoretical framework and a practical, step-by-step protocol for determining the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior and designing appropriate experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃ClIN | [5][6] |
| Molar Mass | 263.46 - 267.46 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 115.0 to 119.0 °C | [7] |
| Water Solubility | Low | [5] |
| Predicted Polarity | Moderately polar | Inferred from structure |
The presence of a polar nitrile group and halogen atoms suggests that this compound will exhibit preferential solubility in polar aprotic and some polar protic solvents, with lower solubility in nonpolar solvents.[8]
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized as polar and nonpolar, and further into polar protic (containing acidic protons, capable of hydrogen bonding) and polar aprotic (lacking acidic protons).[8]
Table 2: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant | Type |
| Hexane | 0.1 | 1.88 | Nonpolar |
| Toluene | 2.4 | 2.38 | Nonpolar |
| Diethyl Ether | 2.8 | 4.33 | Polar Aprotic |
| Dichloromethane | 3.1 | 8.93 | Polar Aprotic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Ethanol | 4.3 | 24.55 | Polar Protic |
| Methanol | 5.1 | 32.70 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |
Data compiled from various sources.[10][11][12][13]
Based on its structure, this compound is expected to be soluble in polar aprotic solvents like dichloromethane, chloroform, acetone, and acetonitrile, and potentially in polar protic solvents like ethanol and methanol.[5] Its solubility is likely to be limited in nonpolar solvents such as hexane.
Experimental Protocol for Determining Equilibrium Solubility
The following protocol details the widely accepted saturation shake-flask method for determining the equilibrium solubility of a compound.[1][2] This method is considered the gold standard for its reliability and reproducibility.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath. A standard temperature of 25 °C is often used.
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis and Reporting
-
A calibration curve should be generated using standard solutions of this compound of known concentrations.
-
The concentration of the diluted sample is determined from the calibration curve.
-
The solubility is then calculated by taking into account the dilution factor and is typically expressed in units of mg/mL or g/L.
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[7] General safety precautions include:
-
Working in a well-ventilated fume hood.[7]
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.[7]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[14][15]
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of this compound in common organic solvents. By adhering to the principles of "like dissolves like" and employing the standardized shake-flask method, researchers can obtain reliable and reproducible solubility data. This information is invaluable for the successful design and implementation of chemical reactions, purification processes, and formulation development involving this compound.
References
- Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
- Experiment 1 Determination of Solubility Class. Course Hero. [Link]
- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
- Good laboratory practice of equilibrium solubility measurement.
- Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. [Link]
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
- Solvent. Wikipedia. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]
- Common Solvent Properties. University of Rochester. [Link]
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
- Solvent Physical Properties. University of Wisconsin-Madison. [Link]
- Dielectric Constants of Common Solvents. Scribd. [Link]
- 2.2: Solubility Lab. Chemistry LibreTexts. [Link]
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
- 10 Examples of Good Laboratory Practice (GLP).
- 5-Chloro-2-iodobenzonitrile. PubChem. [Link]
- Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Cole-Parmer. [Link]
- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
Sources
- 1. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 4. This compound | 289039-29-8 [chemicalbook.com]
- 5. Benzonitrile, 2-Chloro-5-Iodo- | Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemical Online China [nj-finechem.com]
- 6. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 7. This compound | 289039-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Solvent - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Solvent Physical Properties [people.chem.umass.edu]
- 13. scribd.com [scribd.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 2-Chloro-5-iodobenzonitrile: A Pivotal Intermediate in Modern Drug Discovery
Introduction: The Unassuming Architect of Complex Therapeutics
In the landscape of modern medicinal chemistry, the strategic value of a molecular scaffold is often measured by its versatility and efficiency in the synthesis of complex, biologically active compounds. 2-Chloro-5-iodobenzonitrile, a halogenated aromatic nitrile, has emerged as a cornerstone intermediate, particularly in the development of novel therapeutics targeting critical signaling pathways. Its unassuming structure, a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom, belies the chemical reactivity and synthetic potential that has made it an indispensable tool for researchers and drug development professionals.[1][2]
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its pivotal role in the synthesis of targeted therapies. We will delve into the logical underpinnings of its synthesis, explore its applications in the creation of Wnt signaling modulators and SGLT2 inhibitors, and provide practical insights for its handling and use in a research setting.
Physicochemical Properties and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis. This compound is a solid at room temperature, appearing as a white to light yellow crystalline powder.[3][4] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 289039-29-8 | [3][4][5][6][7] |
| Molecular Formula | C₇H₃ClIN | [4] |
| Molecular Weight | 263.46 g/mol | [4] |
| Melting Point | 117 °C | [8] |
| Boiling Point | ~300.1 °C (Predicted) | [8] |
| Density | ~2.01 g/cm³ (Predicted) | [8] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Solubility | Low solubility in water; Soluble in common organic solvents. | [9] |
Spectroscopic Characterization: Awaiting Definitive Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitrile and chlorine groups, and the deshielding effect of the iodine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear in the characteristic region for nitriles (typically around 115-125 ppm). The chemical shifts of the aromatic carbons would be influenced by the attached substituents.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2220-2240 cm⁻¹ for aromatic nitriles.[10] Other characteristic bands would include C-H stretching of the aromatic ring, C=C stretching of the ring, and C-Cl and C-I stretching vibrations at lower frequencies.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the halogen atoms, the nitrile group, or other small neutral molecules.[11][12]
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not widely detailed in seminal, peer-reviewed publications, suggesting its development has been driven by its utility as a commercial building block. However, a logical and established synthetic route involves a multi-step process starting from readily available precursors. A plausible and efficient method is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities.
A general, yet effective, approach begins with 2-chloroaniline. This starting material can be iodinated to introduce the iodine atom at the para position to the amino group, followed by the conversion of the amino group to the nitrile.
Proposed Experimental Protocol: A Self-Validating Workflow
The following is a proposed, detailed step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Step 1: Iodination of 2-Chloroaniline to yield 2-Chloro-5-iodoaniline
-
Reaction Setup: In a well-ventilated fume hood, to a solution of 2-chloroaniline in a suitable solvent (e.g., acetic acid), add a source of iodine, such as iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product, 2-chloro-5-iodoaniline, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Step 2: Diazotization of 2-Chloro-5-iodoaniline
-
Reaction Setup: Suspend the purified 2-chloro-5-iodoaniline in an acidic aqueous solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a change in the color of the solution.
Step 3: Sandmeyer Reaction for Cyanation
-
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Cyanation Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas will be evolved during this step. The reaction mixture is then gently warmed to ensure complete reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with a suitable reagent to decompose any unreacted cyanide. The product, this compound, is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain a product of high purity.
Applications in Drug Development: A Gateway to Innovation
The strategic placement of the chloro, iodo, and nitrile functionalities on the benzene ring makes this compound a versatile precursor for a variety of cross-coupling reactions and nucleophilic substitutions. This has positioned it as a key intermediate in the synthesis of several classes of therapeutic agents.
Wnt Signaling Pathway Modulators
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation is implicated in various diseases, including cancer. This compound serves as a starting material for the synthesis of heteroaryl-substituted acetamides, which have been identified as modulators of the Wnt signaling pathway.[5] The iodo group can be readily displaced or utilized in cross-coupling reactions to introduce complex heterocyclic moieties, while the nitrile group can be hydrolyzed or reduced to introduce further diversity.
SGLT2 Inhibitors for Diabetes Management
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. This compound is a key intermediate in the synthesis of several SGLT2 inhibitors, including Dapagliflozin and Empagliflozin. In these syntheses, the this compound moiety is typically elaborated into a more complex aromatic core, which is then coupled to a glucose derivative. The distinct reactivity of the chloro and iodo substituents allows for sequential and regioselective modifications, a critical aspect in the construction of these complex drug molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed or in contact with skin, and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion: A Versatile and Enduring Intermediate
This compound stands as a testament to the enabling power of well-designed chemical intermediates in the advancement of pharmaceutical research. While its own "discovery" may not be marked by a singular event, its history is written in the successful synthesis of numerous complex and life-changing medications. Its strategic combination of reactive sites provides a robust platform for the construction of diverse molecular architectures, ensuring its continued relevance in the ever-evolving field of drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their scientific endeavors.
References
- This compound. ChemBK.
- 289039-29-8 | this compound. Alachem Co., Ltd.
- Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][3][13]benzodiazepin-1( 2H)-ones. PubMed.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
- New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. ResearchGate.
- On the frontier between nucleophilic aromatic substitution and catalysis. SciSpace.
- This compound: A Key Pharmaceutical Intermediate. Available at: [Link] (This is a representative URL, the actual source may vary but the content is reflected in the search results).
- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. Google Patents.
- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. Google Patents.
- This compound. ChemBK.
- This compound: A Key Pharmaceutical Intermediate. Available at: [Link] (This is a representative URL, the actual source may vary but the content is reflected in the search results).
- WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. This compound | 289039-29-8 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Benzonitrile, 2-Chloro-5-Iodo- | Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemical Online China [nj-finechem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Unlocking New Frontiers: A Technical Guide to Potential Research Areas Involving 2-Chloro-5-iodobenzonitrile
Introduction: The Untapped Potential of a Versatile Building Block
2-Chloro-5-iodobenzonitrile is a halogenated aromatic compound that serves as a highly versatile and valuable building block in the realms of organic synthesis and medicinal chemistry.[1] Its unique trifunctional nature, featuring a nitrile group, a chlorine atom, and an iodine atom, offers a rich landscape for chemical exploration. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, with the former being significantly more labile, allows for selective and sequential functionalization, making it an ideal scaffold for the construction of complex molecular architectures.[2] This guide will delve into three promising and underexplored research areas that leverage the distinct chemical characteristics of this compound, providing a technical framework for researchers, scientists, and drug development professionals to pioneer new discoveries.
Core Physicochemical Properties of this compound
A thorough understanding of the foundational properties of a starting material is paramount for designing robust and reproducible synthetic strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClIN | [1] |
| Molecular Weight | 263.46 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 117-119 °C | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) |
Research Area 1: Synthesis of Novel Anilinoquinazoline-Based Kinase Inhibitors
Scientific Rationale: The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of novel kinase inhibitors is therefore a critical area of research. By strategically utilizing this compound, a library of novel 4-anilinoquinazoline derivatives can be synthesized, offering the potential for new therapeutic agents with improved selectivity and potency. The iodine at the 5-position of the benzonitrile ring can be used as a handle to introduce further diversity, a feature not commonly explored in current anilinoquinazoline synthesis.
Proposed Synthetic Workflow:
Sources
2-Chloro-5-iodobenzonitrile as a chemical intermediate
An In-Depth Technical Guide to 2-Chloro-5-iodobenzonitrile as a Chemical Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 289039-29-8), a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. We will explore its unique structural attributes that confer versatile reactivity, delve into its synthesis, and detail its application in key carbon-carbon bond-forming reactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this compound.
Introduction: The Strategic Value of a Polysubstituted Aromatic
This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with a nitrile group, a chlorine atom, and an iodine atom.[1] This specific arrangement of electron-withdrawing and sterically distinct halogen substituents makes it a highly valuable building block in organic chemistry.[1][2] Its primary importance lies in its role as a precursor for active pharmaceutical ingredients (APIs) and other fine chemicals.[2] The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential chemical transformations, providing a powerful tool for constructing complex molecular architectures.[1]
The nitrile moiety further enhances the molecule's utility, acting as a synthetic handle for conversion into other functional groups or as a key pharmacophoric element in the final target molecule. This guide will elucidate the chemical principles that make this compound an indispensable component in the synthetic chemist's toolbox.
Physicochemical Properties and Characterization
The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis. A summary of its key properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 289039-29-8 | [2][3] |
| Molecular Formula | C₇H₃ClIN | [2][3] |
| Molecular Weight | 263.46 g/mol | [2][3] |
| Appearance | White to light yellow or orange crystalline powder | [3][4] |
| Melting Point | 115.0 to 119.0 °C | [3][4] |
| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform. | [5] |
| Purity | Typically >98.0% (GC) | [2][4] |
Characterization is typically confirmed using standard analytical techniques. The structure can be unequivocally verified by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, while purity is commonly assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The industrial preparation of this compound often involves a multi-step sequence starting from readily available materials. One plausible and efficient route begins with o-chlorobenzoic acid, proceeding through nitration, reduction, and a Sandmeyer-type diazotization-iodination sequence.[6]
Caption: A potential synthetic pathway to this compound.
Representative Synthetic Protocol: Diazotization and Iodination
This protocol is a generalized representation based on established chemical transformations.[6]
-
Diazotization: 2-Chloro-5-aminobenzoic acid is suspended in an aqueous solution of a strong acid (e.g., 20% sulfuric acid) and cooled to 0-10°C.[6]
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[6]
-
Iodination: A solution of potassium iodide (KI) in water is added rapidly to the diazonium salt solution.[6] The reaction is allowed to warm to room temperature, and stirring continues until nitrogen gas evolution ceases.
-
Workup and Purification: The resulting solid, 2-chloro-5-iodobenzoic acid, is collected by filtration. Subsequent conversion to the nitrile can be achieved via standard methods, such as formation of the primary amide followed by dehydration.
Core Reactivity: A Tale of Two Halogens
The synthetic power of this compound stems from the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step is I > Br > OTf >> Cl. This hierarchy allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] With this compound, the reaction proceeds selectively at the highly reactive C-I position.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This generalized procedure is based on standard Suzuki-Miyaura conditions and may require optimization.[9]
-
Setup: To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC.[9]
-
Workup: After cooling, partition the mixture between ethyl acetate and water. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography to yield the 2-chloro-5-arylbenzonitrile derivative.[9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is exceptionally useful for synthesizing internal alkynes and, like the Suzuki coupling, selectively targets the C-I bond of this compound.[12]
Sources
- 1. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 4. This compound | 289039-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Benzonitrile, 2-Chloro-5-Iodo- | Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemical Online China [nj-finechem.com]
- 6. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
A Guide to the Definitive Structural Analysis of 2-Chloro-5-iodobenzonitrile: An Integrated Spectroscopic Approach
Preamble: The Structural Imperative in Modern Drug Discovery
In the landscape of pharmaceutical development and fine chemical synthesis, the molecule 2-Chloro-5-iodobenzonitrile stands as a critical and versatile intermediate. Its utility as a building block, particularly in the synthesis of novel kinase inhibitors and Wnt signaling modulators, is predicated on its precise molecular architecture.[1][2][3] The strategic placement of the chloro, iodo, and nitrile functionalities on the benzene ring offers multiple, distinct reaction pathways for medicinal chemists.[4] However, this same structural richness presents a challenge: the potential for isomeric impurities arising from synthesis, which could derail subsequent high-value reaction steps or introduce unforeseen toxicological profiles.
Section 1: Core Molecular Profile and Prudent Handling
Before any analysis, a thorough understanding of the compound's physical and chemical properties is essential for both experimental design and laboratory safety. This compound is a solid, typically appearing as a white to light yellow or orange crystalline powder.[5] Its high molecular weight and halogenation contribute to low aqueous solubility, necessitating the use of common organic solvents like chloroform or dichloromethane for most analytical preparations.[6]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClIN | [2][7] |
| Molecular Weight | 263.46 g/mol | [5] |
| Melting Point | 115.0 - 119.0 °C | [2] |
| Appearance | White to yellow/orange powder/crystal | [5] |
| Purity (Typical) | >98.0% (GC) | |
| GHS Hazard Codes | H301, H311, H331, H315 | |
| Signal Word | Danger | |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. |
Expert Insight: A Self-Validating Safety Protocol
The toxicity profile mandates a rigorous handling protocol. The nitrile functional group (-C≡N) is a well-known toxicophore, and the compound's powdered nature increases the risk of inhalation.
Protocol 1: Safe Handling of this compound
-
Engineering Controls: All manipulations (weighing, dissolution) must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves (double-gloving is recommended), and ANSI-rated safety glasses are mandatory.
-
Decontamination: Prepare a decontamination solution (e.g., dilute bleach) to neutralize any spills, as nitriles can be hydrolyzed under basic conditions.
-
Waste Disposal: All contaminated materials and waste must be segregated into a dedicated, labeled hazardous waste container for disposal according to institutional and local regulations.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[8] The light sensitivity noted by suppliers is a key consideration to prevent potential photochemical degradation.
Section 2: The Analytical Logic of Synthesis
Understanding the synthetic origin of this compound provides critical insight into potential impurities, which is the primary reason for structural analysis. A common laboratory-scale synthesis might start from 2-chloroaniline, proceeding through a Sandmeyer reaction. This context informs the analyst about what to look for: residual starting materials, reagents, or, most importantly, isomeric byproducts such as 4-chloro-3-iodobenzonitrile or 2-chloro-3-iodobenzonitrile.
Caption: Synthetic pathway highlighting the formation of the target molecule and potential impurities.
Section 3: A Multi-Pronged Spectroscopic Investigation
No single technique provides absolute proof. True structural confirmation is achieved by the convergence of data from multiple, orthogonal analytical methods.
Mass Spectrometry: The Molecular Formula Gatekeeper
The first step is to confirm that the compound has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the tool of choice.
-
Expertise & Experience: We choose HRMS over standard MS because its high mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental formula. For a molecular formula of C₇H₃ClIN, the theoretical monoisotopic mass is 262.89987 Da.[9][10] An experimental HRMS result of, for example, 262.8995 Da would provide strong evidence for the correct formula. The presence of chlorine provides a crucial validation point: the isotopic pattern of the molecular ion (M⁺) will show two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. Aromatic compounds are known to produce prominent molecular ion peaks due to their stability.[11]
Table 2: Predicted HRMS Data for C₇H₃ClIN
| Adduct | Formula | Predicted m/z |
| [M]⁺ | [C₇H₃³⁵ClIN]⁺ | 262.89932 |
| [M+H]⁺ | [C₇H₄³⁵ClIN]⁺ | 263.90715 |
| [M+Na]⁺ | [C₇H₃³⁵ClINNa]⁺ | 285.88909 |
(Data predicted by PubChemLite)[9]
Infrared Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The vibrational frequencies of bonds provide a molecular "fingerprint."[12]
-
Trustworthiness: The most diagnostic peak for this compound is the nitrile (C≡N) stretching vibration. This bond typically produces a sharp, intense absorption in a relatively clean region of the spectrum, around 2260–2220 cm⁻¹ .[13][14] Its presence is a non-negotiable confirmation of the nitrile group. Other expected peaks will confirm the aromatic nature of the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source(s) |
| 3100–3000 | C–H stretch | Aromatic | [13][15] |
| 2260–2220 | C≡N stretch | Nitrile | [13][14] |
| 1600–1450 | C=C stretch (in-ring) | Aromatic | [13][15] |
| 900–675 | C–H "oop" bend | Aromatic (substitution pattern) | [13] |
| 850–550 | C–Cl stretch | Aryl Chloride | [15] |
| <600 | C–I stretch | Aryl Iodide | General Knowledge |
-
Expert Insight: The pattern of the C–H out-of-plane ("oop") bending bands in the 900–675 cm⁻¹ region can provide corroborating evidence for the 1,2,5-trisubstituted pattern, though this "fingerprint region" can be complex.[12] However, the C≡N stretch is the primary, high-confidence signal.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It maps the carbon-hydrogen framework, providing direct evidence of connectivity through spin-spin coupling. For a definitive analysis, a suite of NMR experiments is required.
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Record ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer with a minimum field strength of 400 MHz.[16]
-
Data Processing: Process the raw data (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction.
¹H NMR – Mapping the Protons
The molecule has three aromatic protons in distinct chemical environments. Their chemical shifts and coupling patterns are highly predictable and serve as the primary confirmation of the substitution pattern.
-
H-6: This proton is ortho to the electron-withdrawing nitrile group. It will be the most deshielded (highest chemical shift) and will appear as a doublet, split by H-4 (a small meta coupling).
-
H-4: This proton is ortho to the iodine and meta to both the chlorine and nitrile groups. It will appear as a doublet of doublets, split by H-3 and H-6.
-
H-3: This proton is ortho to the chlorine and meta to the iodine. It will be the most shielded (lowest chemical shift) and will appear as a doublet, split by H-4.
Caption: Predicted ¹H NMR signals and coupling for this compound.
¹³C NMR – The Carbon Backbone
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The chemical shifts are influenced by the attached substituents.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (ppm) | Rationale |
| C-CN | ~117 | Typical for a nitrile carbon.[17] |
| C-1 (ipso to CN) | ~115 | Shielded, attached to the nitrile. |
| C-2 (ipso to Cl) | ~138 | Deshielded by attached chlorine. |
| C-3 | ~135 | Aromatic CH. |
| C-4 | ~144 | Aromatic CH, deshielded by para iodine. |
| C-5 (ipso to I) | ~95 | Heavily shielded by the large iodine atom (heavy atom effect). |
| C-6 | ~140 | Aromatic CH, deshielded by ortho nitrile. |
2D NMR – Connecting the Dots
While 1D spectra provide strong evidence, 2D NMR experiments make the assignments irrefutable.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see a cross-peak connecting H-3 and H-4, and another connecting H-4 and H-6. This confirms their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the signals for H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping long-range connectivity (2-3 bonds). For example, the H-6 proton signal should show a correlation to the nitrile carbon (C-CN) and C-4, while the H-3 proton should show correlations to C-1 and C-5. These correlations lock the entire molecular framework into place.
Sources
- 1. Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 289039-29-8 [chemicalbook.com]
- 3. This compound | 289039-29-8 [amp.chemicalbook.com]
- 4. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 5. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. PubChemLite - this compound (C7H3ClIN) [pubchemlite.lcsb.uni.lu]
- 10. 5-Chloro-2-iodobenzonitrile | C7H3ClIN | CID 11448436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. whitman.edu [whitman.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
theoretical studies on 2-Chloro-5-iodobenzonitrile reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of 2-Chloro-5-iodobenzonitrile
Introduction: A Molecule of Strategic Importance
This compound is a halogenated aromatic compound that serves as a highly versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom, presents a unique platform for synthetic chemists.[1] The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, while the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization.[1][3] This makes it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.[2][4] Notably, it is a known reagent for synthesizing heteroaryl-substituted acetamides used as Wnt signaling modulators.[5][6] This guide provides a theoretical framework for understanding and predicting the reactivity of this compound, leveraging computational chemistry to inform synthetic strategy.
| Property | Value | Reference(s) |
| CAS Number | 289039-29-8 | [5][7] |
| Molecular Formula | C₇H₃ClIN | [5][8] |
| Molecular Weight | 263.46 g/mol | [8][9] |
| Appearance | White to light yellow crystal powder | [7][10] |
| Melting Point | 115-119 °C | [5][10] |
| Purity | >98% | [2][10] |
Part 1: The Computational Lens - Understanding Reactivity through Theory
To predict how this compound will behave in a reaction, we turn to computational methods, primarily Density Functional Theory (DFT). DFT allows us to model the electronic structure of a molecule and derive properties that correlate with its reactivity.[11] By calculating the molecule's optimized geometry, electron distribution, and orbital energies, we can identify the most probable sites for electrophilic and nucleophilic attack and rationalize the observed selectivity in reactions.[12][13]
The Theoretical Workflow
Caption: A standard workflow for computational reactivity analysis.
Part 2: Molecular and Electronic Structure Insights
The arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical personality. DFT calculations provide a detailed picture of these characteristics for this compound.
Caption: Structure of this compound with key positions labeled.
Optimized Geometry
Geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) reveals key structural parameters. The C-I bond is significantly longer and weaker than the C-Cl bond, a direct consequence of iodine's larger atomic radius. This disparity is the primary reason for the selective reactivity observed in cross-coupling reactions.[14] The nitrile group (C≡N) is strongly electron-withdrawing, influencing the overall electron density of the aromatic ring.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red/Yellow Regions (Negative Potential): These are electron-rich areas, indicating sites prone to electrophilic attack. For this compound, the most negative potential is localized on the nitrogen atom of the nitrile group, making it a potential coordination site for Lewis acids or a hydrogen bond acceptor.
-
Blue Regions (Positive Potential): These are electron-deficient areas, indicating sites for nucleophilic attack. Positive potential is expected on the hydrogen atoms and, importantly, on the carbon atoms attached to the electronegative halogens and the nitrile group.
This analysis helps predict how the molecule will interact with other reagents at the initial stages of a reaction.[12]
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[13]
For this compound, the LUMO is expected to have significant contributions from the aromatic ring, particularly the carbons attached to the halogens, making them susceptible to nucleophilic attack. The HOMO is likely distributed across the π-system of the benzene ring and the iodine atom, which has lone pairs of electrons.
| Conceptual DFT Descriptor | Definition | Implication for Reactivity |
| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital | Higher energy indicates greater electron-donating ability. |
| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital | Lower energy indicates greater electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A smaller gap indicates higher reactivity and lower kinetic stability. |
| Electrophilicity Index (ω) | Describes the ability of a species to accept electrons | A higher index indicates a stronger electrophile. |
Part 3: Predicting Reaction Selectivity
The true power of theoretical studies lies in predicting the outcome of reactions. For this compound, the key question is selectivity: which halogen will react?
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium complex.[3] The rate of this step is highly dependent on the strength of the carbon-halogen bond.[14]
The generally accepted order of reactivity for aryl halides is: C-I > C-Br > C-OTf >> C-Cl .[3]
Theoretical calculations of the bond dissociation energies (BDEs) for the C-I and C-Cl bonds in this compound would confirm that the C-I bond is significantly weaker. This means the energy barrier for oxidative addition at the C-I position is much lower than at the C-Cl position. Consequently, palladium catalysts will selectively activate the C-I bond, allowing for precise installation of a new functional group at the 5-position.[14][15]
Caption: Energy landscape for selective Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (S_NAr)
In S_NAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction is favored by electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[16] Both the nitrile and halogen substituents on this compound are electron-withdrawing, making the ring susceptible to S_NAr.[1]
The leaving group ability in S_NAr can be complex, but is often related to the stability of the departing halide anion and the strength of the carbon-halogen bond. While iodine is a better leaving group in many contexts, the high electronegativity of chlorine can strongly activate the ring for nucleophilic attack, particularly at the ortho and para positions. Theoretical modeling of the reaction pathway, including the stability of the Meisenheimer complex intermediates for attack at C2 (displacing Cl⁻) versus C5 (displacing I⁻), is necessary to definitively predict the regioselectivity under specific reaction conditions.
Part 4: Protocol for Theoretical Reactivity Analysis
This section provides a generalized, step-by-step protocol for performing a DFT analysis on this compound using a computational chemistry package like Gaussian.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties (MEP, FMOs) of this compound.
Methodology:
-
Step 1: Build the Input Structure
-
Using a molecular editor (e.g., GaussView), construct the 3D structure of this compound.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.
-
-
Step 2: Create the Input File
-
Set up the calculation route section. A typical input line would be: #p B3LYP/6-311+G(d,p) Opt Freq Pop=NBO Geom=Connectivity
-
Breakdown of Keywords:
-
#p: Prints extra output.
-
B3LYP/6-311+G(d,p): Specifies the theory level. B3LYP is a robust hybrid functional. 6-311+G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for molecules with lone pairs and for accurate electronic property calculations.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation. This is crucial to verify that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Pop=NBO: Requests a Natural Bond Orbital analysis to study charge distribution and donor-acceptor interactions.
-
Geom=Connectivity: Ensures the initial atom connectivity is used.
-
-
-
Step 3: Define the Molecule Specification
-
Provide a title for the calculation (e.g., "this compound - Opt+Freq").
-
Specify the charge (0) and spin multiplicity (1 for a singlet ground state).
-
Paste the Cartesian coordinates from the molecular editor.
-
-
Step 4: Run the Calculation
-
Submit the input file to the computational software. The calculation may take several hours depending on the available computing resources.
-
-
Step 5: Analyze the Output
-
Geometry Optimization: Confirm that the optimization converged successfully. Extract the final optimized coordinates and examine key bond lengths and angles from the output file.
-
Frequency Analysis: Check the frequency output. All calculated vibrational frequencies should be positive real numbers. The presence of an imaginary frequency indicates a transition state, not a minimum, and the input structure must be revised.
-
Electronic Properties:
-
Visualize the HOMO and LUMO orbitals using the generated checkpoint file. Note their shapes and locations.
-
Record the HOMO and LUMO energies to calculate the energy gap.
-
Generate and visualize the Molecular Electrostatic Potential map.
-
Review the NBO analysis section for the calculated natural atomic charges on each atom.
-
-
This self-validating system, where the frequency calculation confirms the validity of the optimized geometry, ensures the trustworthiness of the subsequent electronic property analysis.
Conclusion
Theoretical studies provide an indispensable tool for understanding and predicting the reactivity of this compound. By employing DFT, researchers can gain deep insights into the molecule's electronic structure, which governs its behavior in chemical reactions. The pronounced weakness of the carbon-iodine bond compared to the carbon-chlorine bond is the dominant factor controlling selectivity in palladium-catalyzed cross-coupling reactions, enabling its use as a precise building block. Furthermore, analysis of the molecular electrostatic potential and frontier molecular orbitals provides a rational basis for predicting its interactions in other transformations, such as nucleophilic aromatic substitution. The systematic application of the computational workflow detailed in this guide allows scientists in pharmaceutical and materials development to design more efficient and selective synthetic routes, accelerating innovation.
References
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-iodobenzonitrile. PubChem Compound Database.
- LookChem. (n.d.). Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry.
- Autech Industry Co., Limited. (n.d.). This compound: A Key Pharmaceutical Intermediate.
- International Journal of Scientific Development and Research. (2025). Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile. IJSDR, 10(7).
- PharmaCompass. (n.d.). This compound.
- Kumar, V., et al. (2010). Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. Indian Journal of Pure & Applied Physics, 48, 86-93.
- Alachem Co., Ltd. (n.d.). 289039-29-8 | this compound.
- Organic and Medicinal Chemistry International. (n.d.). DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and MM-GBSA evaluation.
- Bolm, C., et al. (2017). (R)-(−)-2-[(5-Oxido-5-phenyl-5λ4-isoquino[4,3-c][4][5]benzothiazin-12-yl)amino]benzonitrile. Molbank, 2017(3), M947. [Link]
- Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem Compound Database.
- Jayawardhana, Y., et al. (2022). Density Functional Theory Calculations of the Effect of Oxygenated Functionals on Activated Carbon towards Cresol Adsorption. Eng, 3(2), 183-193. [Link]
- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity report series, 25, 1–D10.
- Fekri, M. H., et al. (2020). Adsorption Behavior, Electronical and Thermodynamic Properties of Ornidazole Drug on C60 Fullerene Doped with Si, B and Al: A Quantum Mechanical Simulation. Physical Chemistry Research, 8(4), 633-648.
- Al-Majid, A. M., et al. (2020). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 25(23), 5727. [Link]
Sources
- 1. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 289039-29-8 [chemicalbook.com]
- 7. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 8. 289039-29-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 9. echemi.com [echemi.com]
- 10. This compound | 289039-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and M… [ouci.dntb.gov.ua]
- 13. physchemres.org [physchemres.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. calibrechem.com [calibrechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
2-Chloro-5-iodobenzonitrile safety and handling precautions
<_Step_2>
Step 2: Synthesize and Structure the Technical Guide
Constraint Checklist & Confidence Score:
-
Full editorial control: Yes
-
In-depth technical guide: Yes
-
Audience: Researchers/scientists: Yes
-
Explain causality: Yes
-
Self-validating protocols: Yes
-
In-text citations: Yes
-
Complete "References" section: Yes
-
Verified, clickable URLs: Yes
-
Tables for quantitative data: Yes
-
Step-by-step methodologies: Yes
-
Mandatory Graphviz diagrams: Yes
-
Descriptive captions: Yes
-
Max width 760px: Yes
-
Color contrast rule (arrows/symbols): Yes
-
Node text contrast rule (critical): Yes
-
Specified color palette: Yes
Confidence Score: 5/5
Mental Sandbox Simulation: I have successfully gathered specific safety data for 2-Chloro-5-iodobenzonitrile, including GHS classifications, hazard statements, precautionary statements, and physicochemical properties. I also found general safety information for the broader classes of halogenated benzonitriles and nitriles, which will provide the necessary context for explaining causality (the "why").
-
Structuring the Guide: I will create a logical flow:
-
Introduction: Briefly introduce the compound, its applications, and the importance of stringent safety protocols.
-
Section 1: Hazard Identification & Toxicological Profile: This will be the core of the document. I will present the GHS classifications in a table. I'll explain the dual risks: the general toxicity of halogenated aromatics and the specific danger of nitriles (potential for causing cellular hypoxia, similar to cyanide, although not through direct release of free CN-). I'll cite sources for the H and P statements.
-
Section 2: Engineering Controls & Risk Mitigation: I will introduce the hierarchy of controls and create the first Graphviz diagram to visualize it. This directly addresses the "causality" requirement by showing how to systematically reduce risk. I'll explain why a chemical fume hood is non-negotiable for this compound.
-
Section 3: Standard Operating Procedures (SOPs): This section will contain the detailed, step-by-step protocols.
-
SOP 1: Safe Handling, Weighing, and Transfer.
-
SOP 2: Emergency Response for Spills and Exposures. I will create the second Graphviz diagram here to illustrate the emergency response decision-making process.
-
-
Section 4: Personal Protective Equipment (PPE) & Decontamination: I will create a table specifying the exact type of PPE required and explain the rationale (e.g., why nitrile gloves are suitable, the need for chemical splash goggles over safety glasses).
-
Section 5: Storage & Waste Disposal: I will detail the requirements for safe storage (away from incompatibles like strong oxidizers) and the protocols for disposing of hazardous waste.[1][2]
-
Section 6: Physicochemical Data for Reference: A summary table of key properties like melting point, boiling point, etc., for quick reference during experimental planning.
-
References: A consolidated, numbered list of all URLs.
-
-
Visualization Plan:
-
Table 1: GHS Hazard Classification.
-
Table 2: Recommended PPE.
-
Table 3: Physicochemical Properties.
-
Graphviz 1: Hierarchy of Controls for Chemical Safety.
-
Graphviz 2: Emergency Response Workflow for this compound.
-
-
Citation Strategy: I will add citations at the end of sentences or phrases that state a specific fact drawn from the search results (e.g., "The compound is toxic if swallowed[3]"). I have multiple sources for key data points, which adds to the trustworthiness.
-
Addressing E-E-A-T:
-
Expertise: By explaining the why (e.g., "Nitriles as a class can interfere with cellular respiration, necessitating immediate medical attention upon exposure"), I demonstrate expertise beyond just listing rules.
-
Authoritativeness: Citing official SDS and chemical databases grounds the information in authoritative sources.
-
Trustworthiness: The step-by-step protocols are designed to be clear and unambiguous, making them self-validating. The emergency workflow provides a clear, trustworthy guide in a crisis.
-
I am now ready to synthesize the collected data and construct the full guide according to this plan. All constraints have been considered and can be met. I will now proceed with generating the final response.An In-Depth Technical Guide to the Safe Handling of this compound
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 289039-29-8). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established chemical safety principles to ensure the highest standards of laboratory safety.
Introduction: Understanding the Compound and Associated Risks
This compound is a substituted aromatic nitrile, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules[4]. Its trifunctional nature—possessing chloro, iodo, and cyano groups—makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound stem from its classification as a toxic substance upon ingestion, skin contact, or inhalation, combined with its irritant properties[3]. The nitrile functional group warrants particular caution due to the potential for adverse health effects related to cyanide-like toxicity, although this is a property of the class rather than an indication of free cyanide release. This guide is designed to provide a framework for a robust safety culture when working with this and similar reagents.
Section 1: Hazard Identification and Toxicological Profile
A foundational aspect of safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified as a hazardous substance, and its handling must be governed by its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][5] | Danger |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | Danger |
| Skin Irritation | 2 | H315: Causes skin irritation[3][6] | Danger |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3][6] | Danger |
Toxicological Causality:
-
Acute Toxicity: The high acute toxicity across all major exposure routes (oral, dermal, inhalation) is the most critical hazard. This necessitates the use of engineering controls and personal protective equipment to prevent any direct contact. The mechanism, while not fully elucidated for this specific molecule, is characteristic of many toxic nitriles which can interfere with metabolic processes.
-
Irritation: As an irritant, the compound can cause inflammation and damage to the skin and eyes upon contact[3][6]. This underscores the importance of appropriate gloves and eye protection.
Section 2: Risk Mitigation and Engineering Controls
Mitigating risk involves a systematic approach, prioritizing the most effective control measures. The "Hierarchy of Controls" is the established framework for this process, emphasizing engineering solutions over reliance on personal protective equipment alone.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, the following controls are mandatory:
-
Elimination/Substitution: In a research context, elimination is often not possible. Substitution should be considered if a less hazardous reagent can achieve the same scientific objective.
-
Engineering Controls: All handling of this compound solid powder or solutions must be performed inside a certified chemical fume hood.[1] This is the most critical step in preventing inhalation of the toxic dust. The fume hood must have adequate airflow, and its performance should be verified regularly. Ensure that eyewash stations and safety showers are located close to the workstation.[1]
-
Administrative Controls: Access to the compound should be restricted to trained personnel. All users must read and understand this guide and the relevant Safety Data Sheet (SDS) before work commences. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Safe Weighing and Handling Protocol
This protocol is designed to prevent exposure during the routine task of weighing and transferring the solid compound.
-
Preparation:
-
Don all required PPE as detailed in Section 4.
-
Ensure the chemical fume hood is on and operating correctly.
-
Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, receiving flask) inside the fume hood.
-
-
Handling:
-
Retrieve the stock container from its designated storage location.[2]
-
Open the container only inside the fume hood.
-
Use a dedicated spatula to carefully transfer the desired amount of the white to yellow crystalline powder to a tared weigh boat.[7] Avoid any actions that could generate dust.
-
Once weighing is complete, carefully transfer the powder to the reaction vessel.
-
Tightly close the stock container and wipe it down with a damp cloth before returning it to storage.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated bench paper in the designated solid hazardous waste container.
-
Clean the spatula thoroughly with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate in a hazardous waste container.
-
Wipe down the designated work area within the fume hood.
-
Remove PPE following the proper doffing procedure to avoid self-contamination.
-
Wash hands thoroughly with soap and water after completing the task.[1]
-
SOP 2: Emergency Response Workflow
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.
Caption: Decision workflow for responding to spills or personnel exposures.
Section 4: Personal Protective Equipment (PPE) & Decontamination
PPE is the last line of defense and must be used consistently and correctly.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Provides chemical resistance. Gloves must be inspected before use and disposed of immediately if contaminated. |
| Eye Protection | Chemical splash goggles. | Protects against dust particles and potential splashes. Standard safety glasses are insufficient. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled in a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges is necessary. |
Decontamination:
-
Clothing: Immediately remove any clothing that becomes contaminated. Wash it separately before reuse.
-
Gloves: Use proper glove removal technique (without touching the outer surface) to avoid skin contact.
-
Skin: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[1][8]
Section 5: Storage and Waste Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] Keep the container tightly closed to prevent exposure to moisture. The compound should be stored separately from strong oxidizing agents, acids, and bases.[1][2]
-
Waste Disposal: All contaminated materials, including excess reagent, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.
Section 6: Physicochemical Data for Reference
This data is provided for ease of reference in experimental planning.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 289039-29-8 | [7][9] |
| Molecular Formula | C₇H₃ClIN | [7][9] |
| Molar Mass | ~263.46 g/mol | [7][9] |
| Appearance | White to light yellow or orange crystalline powder | [7][9] |
| Melting Point | 117 °C | [7][9] |
| Boiling Point | ~300.1 °C (Predicted) | [5][9] |
| Solubility | Low solubility in water; Soluble in common organic solvents. |[2] |
References
- This compound - ChemBK. (n.d.).
- 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
- Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (n.d.).
- Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Princeton University.
- What to do in a chemical emergency - GOV.UK. (2024, October 10).
- Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% - Cole-Parmer. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. Benzonitrile, 2-Chloro-5-Iodo- | Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemical Online China [nj-finechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 289039-29-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 289039-29-8 [amp.chemicalbook.com]
- 7. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. chembk.com [chembk.com]
A Comprehensive Technical Guide to 2-Chloro-5-iodobenzonitrile for Advanced Research and Drug Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Chloro-5-iodobenzonitrile, a key building block in modern medicinal chemistry. This document delves into its commercial availability, synthesis, purification, and critical applications, with a focus on providing actionable insights and robust protocols for laboratory and process development settings.
Strategic Importance and Commercial Landscape
This compound (CAS No. 289039-29-8) is a halogenated aromatic nitrile that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique substitution pattern, featuring a chloro, an iodo, and a nitrile group on a benzene ring, offers multiple reaction sites for chemists to elaborate intricate molecular architectures.[2]
Commercial Availability and Supplier Vetting
This compound is commercially available from a range of suppliers, with a significant concentration of manufacturers based in China.[3][4] The compound is typically supplied as a white to light yellow crystalline powder with a purity of over 98%.[4] For researchers and drug development professionals, vetting suppliers is a critical step to ensure the quality and consistency of the starting material. Key considerations when sourcing this intermediate include:
-
Purity and Impurity Profile: Requesting a Certificate of Analysis (CoA) is essential to verify the purity and identify any potential impurities that could interfere with subsequent reactions.
-
Regulatory Compliance: For applications in drug development, it is crucial to source from suppliers who adhere to Good Manufacturing Practices (GMP) and are ISO 9001 certified.[4]
-
Scalability: Ensure the supplier has the capacity to provide larger quantities of the material with consistent quality for later stages of development.
Table 1: Typical Commercial Specifications for this compound
| Parameter | Specification | Source(s) |
| CAS Number | 289039-29-8 | [1] |
| Molecular Formula | C₇H₃ClIN | [4] |
| Molecular Weight | 263.46 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Purity | >98% | [1][4] |
| Melting Point | ~117 °C | [4] |
Synthesis and Purification: A Multi-Step Approach
While this compound is commercially available, understanding its synthesis is crucial for process optimization and troubleshooting. The preparation typically involves a multi-step sequence starting from more readily available precursors. A common synthetic route involves the transformation of a benzoic acid derivative. The following protocol is a representative, lab-scale synthesis adapted from related patent literature.[3][5]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Laboratory Synthesis Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions.
Step 1: Nitration of 2-Chlorobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.
-
Slowly add 2-chlorobenzoic acid in portions, ensuring the temperature remains below 10 °C.
-
Add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice, causing the 2-chloro-5-nitrobenzoic acid to precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Reduction of the Nitro Group
-
To a suspension of the 2-chloro-5-nitrobenzoic acid in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-chloro-5-aminobenzoic acid.
Step 3: Diazotization and Iodination
-
Suspend the crude 2-chloro-5-aminobenzoic acid in an aqueous solution of sulfuric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The precipitated 2-chloro-5-iodobenzoic acid is collected by filtration, washed with water, and then a solution of sodium thiosulfate to remove any excess iodine.
Step 4: Conversion to this compound
-
Convert the 2-chloro-5-iodobenzoic acid to the corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Carefully quench the excess reagent and then react the crude acid chloride with aqueous ammonia to form the primary amide.
-
Dehydrate the primary amide using a suitable dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride to yield the final product, this compound.
Purification of this compound
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a high-purity crystalline solid.
Quality Control and Analytical Characterization
Ensuring the quality of this compound is paramount for its successful use in subsequent synthetic steps. A combination of analytical techniques should be employed for comprehensive characterization.[6]
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak corresponding to the product, with purity typically >98%. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities | The spectra should be consistent with the structure of this compound. Proton NMR will show characteristic aromatic proton signals, and Carbon-13 NMR will show the expected number of carbon signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹), C-Cl stretch, and C-I stretch, as well as aromatic C-H and C=C vibrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight | A single major peak with a mass spectrum corresponding to the molecular weight of the compound (m/z = 263.46). |
| Melting Point Analysis | Assessment of purity | A sharp melting point around 117 °C is indicative of high purity. |
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a versatile building block for the synthesis of a wide range of biologically active molecules.
Suzuki-Miyaura Coupling Reactions
The iodo group in this compound is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the facile introduction of aryl or heteroaryl groups at the 5-position, a common strategy in the development of novel therapeutics.
Caption: Suzuki-Miyaura coupling of this compound.
Synthesis of Wnt Signaling Modulators
This compound has been utilized as a key reagent in the synthesis of heteroaryl-substituted acetamides, which have shown potential as modulators of the Wnt signaling pathway.[7] Dysregulation of the Wnt pathway is implicated in various diseases, including cancer, making compounds derived from this intermediate of significant interest in oncology research.
Nucleophilic Aromatic Substitution
The chloro group at the 2-position can undergo nucleophilic aromatic substitution, although it is less reactive than the iodo group in cross-coupling reactions. This provides an additional handle for further molecular elaboration.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important intermediate for the pharmaceutical and fine chemical industries. Its commercial availability, coupled with a well-understood (though multi-step) synthetic pathway, makes it an accessible and valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of next-generation therapeutics. By implementing rigorous quality control measures and safe handling practices, researchers can confidently employ this versatile building block in their drug discovery programs.
References
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- Xingrui Industry Co., Limited. (n.d.). This compound: A Key Pharmaceutical Intermediate.
- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) -.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 3. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 5. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-5-iodobenzonitrile for the Synthesis of Functionalized Biaryl Scaffolds
An in-depth guide to the strategic use of 2-Chloro-5-iodobenzonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Strategic Advantage of Dihaloarenes
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl and substituted aromatic systems.[1][2] Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is immeasurable.[3][4] Within this context, dihalogenated aromatic compounds like this compound serve as exceptionally versatile building blocks. The presence of two different halogen atoms on the same aromatic ring—iodine and chlorine—offers a powerful handle for sequential, site-selective functionalization. This chemoselectivity is rooted in the differential reactivity of carbon-halogen bonds towards palladium catalysts, providing a strategic advantage for the modular synthesis of complex molecules.
This application note provides a comprehensive guide to the theory and practice of utilizing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction's selectivity, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting. The aim is to equip researchers with the knowledge to reliably and efficiently synthesize 2-chloro-5-arylbenzonitrile intermediates, which are valuable precursors for a wide range of applications, including the development of liquid crystals and novel therapeutic agents.[5][6]
Mechanism and Chemoselectivity: Exploiting Differential Reactivity
The success of a selective Suzuki-Miyaura coupling with this compound hinges on a deep understanding of the reaction mechanism and the factors governing its selectivity. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: This is the initial and often rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity of aryl halides in this step follows the order: I > Br > OTf >> Cl.[2][8][9] This well-established trend is a direct consequence of the decreasing carbon-halogen bond dissociation energy down the group. For this compound, the C-I bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition at the C-I position. This intrinsic difference is the primary driver of the reaction's high chemoselectivity.
-
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate reacts with the organoboron species. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[7][10]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The pronounced difference in reactivity between the C-I and C-Cl bonds allows for the selective formation of the mono-coupled product, 2-chloro-5-arylbenzonitrile, in high yield, leaving the chlorine atom available for subsequent downstream transformations.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, validated protocol for the chemoselective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Reagents
-
Substrates: this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and Degassed Deionized Water.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating plate/oil bath, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware for work-up and purification.
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and then backfill with an inert gas (Nitrogen or Argon).
-
Repeat this evacuate-backfill cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.[1]
-
-
Solvent Addition:
-
Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The solvent should be degassed by bubbling with an inert gas for 15-20 minutes prior to use.[11]
-
-
Reaction:
-
Place the flask in a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously for the required time, typically ranging from 4 to 12 hours.
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates the reaction is nearing completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-5-arylbenzonitrile.
-
Table 1: Typical Reaction Parameters for Selective Suzuki Coupling
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is often effective for reactive C-I bonds. For more challenging couplings, a Pd(II) source with a phosphine ligand can be used. |
| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine is standard. Bulky, electron-rich ligands can improve rates but may also increase reactivity at the C-Cl bond if not carefully controlled. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.) | An inorganic base is crucial for the transmetalation step. K₃PO₄ is often effective for a wide range of substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (4:1 to 10:1) | A mixture of an organic solvent and water is typical. Water is necessary for dissolving the base and facilitating the transmetalation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the reaction, but excessive heat could lead to catalyst decomposition or side reactions. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidative degradation of the Pd(0) catalyst. |
Troubleshooting and Key Considerations
-
Low Yield/No Reaction:
-
Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere. Use freshly opened or properly stored catalyst.
-
Poor Reagent Quality: Use high-purity boronic acid and anhydrous base and solvents. Boronic acids can dehydrate to form unreactive boroxines; using a slight excess can mitigate this.
-
Insufficient Heat: Ensure the internal reaction temperature is at the desired setpoint.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This side reaction (R'-R') can occur if the reaction mixture is not properly degassed, as oxygen can promote this pathway.[1]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is often promoted by excess water or prolonged reaction times at high temperatures.
-
Reaction at C-Cl Bond: While unlikely under standard conditions due to the high reactivity of the C-I bond, over-coupling can occur with highly active catalysts, prolonged reaction times, or high temperatures. If this is observed, consider using a less active catalyst or lowering the reaction temperature.
-
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. EP0854135B1 - Process for preparing 2-cyanobiphenyl compound - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Chemoselective Sonogashira Coupling of 2-Chloro-5-iodobenzonitrile
Introduction: Strategic Alkynylation of Dihaloarenes
The Sonogashira cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed, copper-co-catalyzed transformation is renowned for its mild reaction conditions and broad functional group tolerance, rendering it invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
This guide provides an in-depth exploration of the Sonogashira coupling as applied to 2-chloro-5-iodobenzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of two different halogen atoms on the aromatic ring—iodine and chlorine—presents a unique opportunity for chemoselective functionalization. The inherent difference in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for the selective alkynylation at the more reactive iodo-position, leaving the chloro-substituent intact for subsequent transformations.[1] This application note will detail the mechanistic underpinnings of this selectivity and provide robust, field-proven protocols for achieving high yields and selectivities in the Sonogashira coupling of this compound with various terminal alkynes.
Mechanistic Rationale for Chemoselectivity
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The chemoselectivity observed with this compound is primarily dictated by the initial oxidative addition step in the palladium cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst preferentially undergoes oxidative addition into the weaker, more reactive carbon-iodine (C-I) bond of this compound to form a Pd(II) intermediate. The significantly stronger carbon-chlorine (C-Cl) bond remains largely unreactive under controlled conditions.
-
Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers the alkyne moiety to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 5-alkynyl-2-chlorobenzonitrile product and regenerate the active Pd(0) catalyst.
The Copper Cycle: Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is crucial for the efficient transmetalation of the alkyne to the palladium center.
Sources
Application Note: 2-Chloro-5-iodobenzonitrile as a Strategic Building Block for Pharmaceutical Synthesis
Introduction: The Principle of Orthogonal Reactivity
In the landscape of modern pharmaceutical development, the efficiency of synthesizing complex molecular architectures is paramount. Success often hinges on the strategic selection of building blocks that offer controlled, sequential functionalization. 2-Chloro-5-iodobenzonitrile (CAS 289039-29-8) has emerged as a cornerstone intermediate for precisely this reason.[1] Its value lies not merely in the presence of its three functional groups—a nitrile, a chloro substituent, and an iodo substituent—but in the profound difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.[2]
This "orthogonal reactivity" allows for selective, stepwise elaboration of the benzonitrile core. The C-I bond, being significantly weaker, is preferentially targeted in metal-catalyzed cross-coupling reactions, leaving the more robust C-Cl bond untouched for subsequent transformations.[3][4] This intrinsic property enables chemists to construct intricate molecular frameworks with high precision and yield, minimizing protecting group strategies and shortening synthetic routes. This guide provides an in-depth analysis of this compound's applications, complete with detailed protocols for its use in key pharmaceutical synthetic transformations.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.
Physical and Chemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 289039-29-8 | [5][6] |
| Molecular Formula | C₇H₃ClIN | [5][7] |
| Molar Mass | 263.46 g/mol | [5][7] |
| Appearance | White to light yellow crystalline powder | [5][7] |
| Melting Point | 117 °C | [5][7] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Toluene, Dioxane) | [8] |
| Stability | Stable under normal conditions. Store in a cool, dry, well-ventilated area away from heat and moisture. | [8] |
Safety and Handling Protocol
This compound is classified as toxic and requires careful handling to minimize exposure.
-
Hazard Statements: H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[10]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11]
-
First Aid Measures:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place, separate from incompatible materials like strong oxidizing agents.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Core Synthetic Applications: Selective Cross-Coupling Reactions
The primary utility of this compound stems from its application in palladium-catalyzed cross-coupling reactions. The established reactivity order for aryl halides (Ar-I > Ar-Br > Ar-OTf > Ar-Cl) is the guiding principle for all subsequent protocols.[3]
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
Principle & Rationale: The Sonogashira reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13] It is invaluable for installing alkynyl moieties that are common in natural products and serve as versatile handles for further chemistry, such as "click" reactions.[14] Due to the high reactivity of the C-I bond, this compound serves as an excellent substrate, allowing the reaction to proceed efficiently at the 5-position while preserving the 2-chloro substituent.[15][16] A palladium catalyst facilitates the oxidative addition step, while a copper(I) co-catalyst activates the alkyne.[16]
Detailed Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[4]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or triethylamine, approx. 0.2 M concentration) via syringe.[4][17] Stir the resulting suspension.
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 2-6 hours.[16]
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and salts.
-
Purification: Wash the filtrate with aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot on TLC. The purified product's structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, showing the incorporation of the alkyne group and retention of the chloro and nitrile signals.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
Principle & Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for forming biaryl linkages, which are privileged scaffolds in many pharmaceutical agents, including kinase inhibitors.[15][18][19] The reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[20][21] The reaction proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[20] The high reactivity of the C-I bond in this compound ensures selective coupling at the 5-position to generate 2-chloro-5-arylbenzonitriles.[18]
Detailed Protocol:
-
Vessel Preparation: In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[18]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[17]
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (argon or nitrogen).
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 5:1 ratio of an organic solvent to water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).[18][22]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[18]
-
Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via column chromatography or recrystallization.
Self-Validation: Successful coupling is indicated by the formation of a new biaryl product, identifiable by NMR spectroscopy (new aromatic signals corresponding to the coupled boronic acid partner) and mass spectrometry (a molecular ion peak corresponding to the expected product mass).
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
Principle & Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of countless pharmaceuticals.[23][24] This reaction couples an aryl halide with a primary or secondary amine.[25] The choice of a sterically hindered phosphine ligand is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[24][26] As with other cross-coupling reactions, the C-I bond of this compound reacts selectively, enabling the synthesis of 5-amino-2-chlorobenzonitrile derivatives.[3]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 289039-29-8 [chemicalbook.com]
- 7. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 8. Benzonitrile, 2-Chloro-5-Iodo- | Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemical Online China [nj-finechem.com]
- 9. This compound | 289039-29-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 15. calibrechem.com [calibrechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Cross-Coupling of 2-Chloro-5-iodobenzonitrile
Introduction
2-Chloro-5-iodobenzonitrile is a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust C-Cl bond.[4][5][6] This inherent reactivity difference allows for the selective functionalization at the 5-position, leaving the chlorine atom at the 2-position available for subsequent transformations. This application note provides detailed protocols for the selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C-I bond of this compound.
Chemoselectivity in Cross-Coupling Reactions
The success of sequential cross-coupling strategies on di- or polyhalogenated arenes hinges on the ability to control which carbon-halogen bond reacts. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[4][5][6] This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds. For this compound, this pronounced difference in reactivity enables the selective formation of a new carbon-carbon or carbon-nitrogen bond at the position of the iodine atom under carefully controlled conditions.
It is important to note that factors such as the choice of catalyst, ligand, solvent, and base can influence the selectivity of the reaction.[4][7] In some cases, highly active catalyst systems or elevated temperatures might lead to undesired reactivity at the C-Cl bond.[6] The protocols outlined below are optimized for selective mono-functionalization at the C-I bond.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Benzonitriles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[8][9][10] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality of Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species.[11] Triphenylphosphine is a standard, moderately electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild inorganic base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[10] It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.
-
Solvent System: The use of a dioxane/water mixture provides a homogeneous solution for both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid and the overall efficiency of the catalytic cycle.
-
Degassing: The removal of dissolved oxygen is critical as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thereby inhibiting the reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Benzonitriles
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Protocol 2: Selective Sonogashira Coupling
This protocol details the selective coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol).
-
Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the ammonium salts.
-
Isolation: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: PdCl₂(PPh₃)₂ is a stable and commonly used palladium(II) precatalyst.[14] Copper(I) iodide acts as a co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide.[13] This species is more reactive towards transmetalation with the palladium center, thus accelerating the reaction.[13]
-
Base: Triethylamine serves as both the base and, in some cases, the solvent. It deprotonates the terminal alkyne to form the acetylide anion and also neutralizes the hydrogen iodide generated during the reaction.
-
Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of all components.
Sonogashira Coupling Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Benzonitriles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16][17] This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol outlines the selective amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) to an oven-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Reagent Addition: To a separate Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction Initiation: Transfer the catalyst solution to the reagent mixture via syringe.
-
Reaction: Heat the reaction to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (10 mL), water (10 mL), and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source.[14] XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for a wide range of Buchwald-Hartwig aminations.[18][19] These types of ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, providing good solubility for the reagents and being relatively inert under the reaction conditions.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Summary of Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | 80-90 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA | THF | Room Temp. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst deactivation. |
| Ineffective base | Ensure the base is anhydrous and of high purity. Consider screening other bases (e.g., Cs₂CO₃, K₃PO₄ for Suzuki). | |
| Formation of Side Products | Homocoupling | For Sonogashira, ensure anaerobic conditions to minimize Glaser coupling. For Suzuki, ensure proper degassing. |
| Dehalogenation | Use a less reactive base or lower the reaction temperature. | |
| Reaction at C-Cl bond | Lower the reaction temperature and/or use a less active catalyst system. |
Conclusion
This compound is a valuable substrate for selective palladium-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds allows for the reliable and chemoselective functionalization at the 5-position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the synthesis of a diverse array of substituted benzonitriles, which are important intermediates for the development of new pharmaceuticals and functional materials.
References
- D. Gelman, S. L. Buchwald, "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction," Angew. Chem. Int. Ed., 2003, 42, 5993-5996. [Link]
- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chem. Rev., 2002, 102, 1359-1470. [Link]
- A. F. Littke, G. C. Fu, "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Alkyl- and Cycloalkylboranes," J. Am. Chem. Soc., 2001, 123, 6989-7000. [Link]
- N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95, 2457-2483. [Link]
- J. P. Wolfe, S. L. Buchwald, "Palladium-Catalyzed Amination of Aryl Halides," J. Org. Chem., 2000, 65, 1144-1157. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors, "Sonogashira coupling," Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors, "Suzuki reaction," Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 289039-29-8 [chemicalbook.com]
- 4. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. fairlamb.group [fairlamb.group]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: The Strategic Role of 2-Chloro-5-iodobenzonitrile in the Synthesis of Novel Wnt Signaling Modulators
Introduction: Targeting the Wnt Pathway
The Wnt signaling pathway is a highly conserved, intercellular signaling cascade crucial for a multitude of biological processes, including embryonic development, tissue homeostasis, and adult stem cell regulation.[1][2][3] The pathway's name is a portmanteau of its founding members, Wingless (Wg) in Drosophila and its vertebrate homolog, Integrated (Int-1). Dysregulation of Wnt signaling is a hallmark of various human diseases, most notably cancer, where aberrant activation can drive tumor initiation, growth, and metastasis.[4][5][6] Conversely, diminished Wnt activity is implicated in degenerative disorders. This dual role makes the Wnt pathway a compelling and high-priority target for therapeutic intervention.[7][8][9]
Small-molecule modulators offer a powerful approach to pharmacologically control Wnt pathway activity.[10][11] The discovery of novel chemical entities capable of selectively inhibiting or activating this pathway is a major focus of modern drug development. Central to this effort is the availability of versatile chemical building blocks that enable the efficient and modular synthesis of diverse compound libraries. 2-Chloro-5-iodobenzonitrile (CAS 289039-29-8) has emerged as a key intermediate in this field, valued for its unique structural features that facilitate the construction of complex Wnt modulator scaffolds.[12][13]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of Wnt signaling modulators. We will explore the chemical logic behind its use, provide detailed experimental protocols, and offer insights into the broader context of Wnt-targeted drug discovery.
The Wnt Signaling Pathway: A Simplified Overview
The canonical Wnt/β-catenin pathway is the most studied branch of this signaling network.[14] Its activity is tightly controlled by the stability of the transcriptional co-activator β-catenin.[1] In the absence of a Wnt ligand, a "destruction complex" actively phosphorylates β-catenin, targeting it for proteasomal degradation.[15] Binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors triggers the disassembly of this complex.[11] This stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate target gene expression.[16] Many Wnt inhibitors are designed to interfere with this cascade at various points.
Caption: Canonical Wnt/β-catenin signaling pathway and points of therapeutic intervention.
This compound: A Chemist's Strategic Tool
This compound is a trifunctionalized benzene ring, offering a powerful platform for building molecular diversity. Its utility in medicinal chemistry stems from the distinct reactivity of its three functional groups.[17][18]
-
Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[17] This allows for the precise and efficient introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).
-
Chloro Group: The carbon-chlorine bond is less reactive than the C-I bond under standard Suzuki conditions, enabling selective coupling at the 5-position. However, it can be functionalized under more forcing conditions or used as a site for nucleophilic aromatic substitution. This latent reactivity provides an opportunity for late-stage diversification of the molecular scaffold.
-
Nitrile Group (-CN): The nitrile is a versatile functional group. It is relatively stable to many reaction conditions, including Suzuki coupling. It can be retained in the final molecule or serve as a synthetic handle, being readily hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for modification (e.g., amide bond formation).
This combination of features makes this compound an ideal starting material for creating libraries of heteroaryl-substituted acetamides and other related structures, which have shown promise as Wnt signaling modulators.[12]
Caption: General synthetic workflow for Wnt modulators using this compound.
Application Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl- or heteroarylboronic acid.
I. Principle
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[19] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are released as the final product, regenerating the Pd(0) catalyst.[20]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity, especially with heteroaromatic substrates.[20][21] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
II. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich, TCI | Starting material (SM). |
| Aryl/Heteroarylboronic Acid | >97% | Combi-Blocks, Sigma | Coupling partner. Stoichiometry may vary (typically 1.1-1.5 eq.). |
| Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst Grade | Strem, Sigma-Aldrich | Palladium precursor. |
| SPhos, XPhos, or PPh₃ | Ligand Grade | Strem, Sigma-Aldrich | Phosphine ligand. Choice depends on substrate; SPhos is often robust for heteroaryl couplings. |
| K₂CO₃ or Cs₂CO₃ | Anhydrous, >99% | Acros, Sigma-Aldrich | Base. Cs₂CO₃ is often more effective but also more expensive. |
| 1,4-Dioxane or Toluene/H₂O | Anhydrous, Degassed | Acros, J.T. Baker | Solvent system. Must be thoroughly degassed to remove oxygen. |
| Nitrogen or Argon Gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |
| Ethyl Acetate, Water, Brine | ACS Grade | Fisher Scientific | For work-up and extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle, Fisher | For column chromatography. |
| Schlenk flask or sealed reaction vial | - | Chemglass | Reaction vessel. |
| Magnetic stirrer with heating | - | IKA, Corning | For agitation and temperature control. |
| TLC plates (Silica gel 60 F₂₅₄) | - | MilliporeSigma | For reaction monitoring. |
III. Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Add this compound (1.0 mmol, 263.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) to the flask.
-
Causality Note: Adding the solid reagents first simplifies the process before adding liquids and establishing the inert atmosphere. The excess boronic acid ensures complete consumption of the starting material.
-
-
Inerting the Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. This "degassing" procedure is critical for reaction success.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of nitrogen, briefly remove the septum and add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).
-
Immediately add degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Causality Note: The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and facilitates the oxidative addition and reductive elimination steps. The ligand-to-palladium ratio is typically 2:1.
-
-
Reaction Conditions:
-
Lower the flask into an oil bath preheated to 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Causality Note: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture (especially with K₂CO₃).
-
-
Reaction Monitoring (Self-Validation):
-
Periodically take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.
-
Elute the plate with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot (this compound) is no longer visible. A new, typically less polar, product spot should appear.
-
LC-MS can also be used for more precise monitoring, confirming the disappearance of the starting material mass peak and the appearance of the product mass peak.
-
-
Work-up Procedure:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality Note: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further removes water from the organic layer.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
IV. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (oxygen exposure) | Ensure proper degassing of solvents and inerting of the reaction vessel. Use fresh, high-quality reagents. |
| Poor choice of base or solvent | Try a stronger base like Cs₂CO₃ or a different solvent system (e.g., Toluene/H₂O). | |
| Side Product Formation | Homocoupling of boronic acid | Use a slightly lower equivalence of boronic acid (e.g., 1.1 eq.). Ensure the reaction is not overheated. |
| Protodeboronation (loss of boron group) | Ensure the base and solvent are anhydrous. | |
| Dark Black Precipitate | Catalyst decomposition (Palladium black) | Use a more robust ligand (e.g., a biarylphosphine like SPhos). Ensure the ligand-to-metal ratio is sufficient. |
Conclusion
This compound stands out as a highly valuable and strategically important building block for the synthesis of Wnt signaling modulators. Its differentiated reactivity allows for selective, high-yielding cross-coupling reactions, providing a robust entry point to novel chemical scaffolds. The protocols and principles outlined in this guide demonstrate a logical and efficient pathway from this key intermediate to potential therapeutic agents. By understanding the causality behind each experimental step, researchers can effectively troubleshoot and adapt these methods to accelerate the discovery of the next generation of drugs targeting the Wnt pathway.
References
- Schlepckow, K., & Di Spiezio, A. (2013). Synthesis of novel inhibitors blocking Wnt signaling downstream of β-catenin. PubMed.
- Zhang, X., et al. (2017). Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. PubMed Central.
- Zhan, T., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Medicinal Chemistry.
- Zhou, Y., et al. (2022). Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. Frontiers in Pharmacology.
- MDPI. (2023). Wnt Signaling Inhibitors. Encyclopedia MDPI.
- Wang, Z., et al. (2017). Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed Central.
- ChemicalBook. (2025). This compound. ChemicalBook.
- ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors. ResearchGate.
- Pharmaffiliates. (n.d.). This compound: A Key Pharmaceutical Intermediate. Pharmaffiliates.
- LookChem. (n.d.). Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry. LookChem.
- Benchchem. (n.d.). 2-Chloro-4-hydroxy-5-iodobenzonitrile. Benchchem.
- Demizu, Y., et al. (2023). Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Publishing.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. Benchchem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Semenov, M., et al. (2020). Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. PubMed Central.
- Semenov, M., et al. (2020). Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. PubMed.
- Zhou, Y., et al. (2022). Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer. PubMed Central.
- Janda, C. Y., et al. (2017). Design principles and therapeutic applications of novel synthetic WNT signaling agonists. Nature Communications.
- Le, T., et al. (2018). Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε. PubMed.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- LookChem. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile | Properties, Uses, Safety & Supplier China. LookChem.
- Nusse, R., & Clevers, H. (2022). The Wnt Pathway: From Signaling Mechanisms to Synthetic Modulators. PubMed.
- Kim, Y., et al. (2015). Natural compounds with Wnt signal modulating activity. RSC Publishing.
- Carreño, D., et al. (2023). Success and Controversy of Natural Products as Therapeutic Modulators of Wnt Signaling and Its Interplay with Oxidative Stress: Comprehensive Review Across Compound Classes and Experimental Systems. MDPI.
- Asuthkar, S., et al. (2021). Recent updates on Wnt signaling modulators: a patent review (2014-2020). PubMed.
- Chen, B., et al. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. PubMed Central.
- Tocris Bioscience. (n.d.). XAV 939 | Tankyrase. Tocris Bioscience.
- Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed.
- R&D Systems. (n.d.). XAV 939 | Tankyrase Inhibitors. R&D Systems.
- MedchemExpress. (n.d.). IWP-2 | Wnt Production Inhibitor. MedchemExpress.com.
- Hilaris Publisher. (n.d.). Medicinal Chemistry Applications | Open Access Journals. Hilaris Publisher.
- Ruan, Y., et al. (2005). Kaiso is a bimodal modulator for Wnt/beta-catenin signaling. PubMed.
- Imming, P., & El-Awa, A. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed.
- STEMCELL Technologies. (n.d.). IWP-2 | WNT Pathway Inhibitor. STEMCELL Technologies.
- Selleck Chemicals. (n.d.). IWP-2 WNT Pathway Inhibitor | CAS 686770-61-6. Selleck Chemicals.
- Gáspár, M., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PubMed Central.
- Silva, A. M. S., et al. (2022). Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. PubMed Central.
Sources
- 1. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Wnt Pathway: From Signaling Mechanisms to Synthetic Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 6. Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent updates on Wnt signaling modulators: a patent review (2014-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural compounds with Wnt signal modulating activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound | 289039-29-8 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design principles and therapeutic applications of novel synthetic WNT signaling agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-5-iodobenzonitrile in the Synthesis of Next-Generation Agrochemicals: A Technical Guide
For Immediate Release to the Research and Development Community
In the competitive landscape of agrochemical innovation, the strategic selection of molecular building blocks is paramount to the successful development of novel, effective, and sustainable crop protection agents. Among these, 2-Chloro-5-iodobenzonitrile has emerged as a critical intermediate, particularly in the synthesis of the highly potent diamide class of insecticides. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use in the creation of market-leading agrochemicals such as Cyantraniliprole.
Introduction: The Architectural Advantage of this compound
This compound (C₇H₃ClIN) is a halogenated aromatic nitrile whose value in organic synthesis is derived from its distinct pattern of substitution.[1][2] The presence of three key functional groups—a nitrile, a chloro group, and an iodo group—on the benzene ring provides a versatile platform for a variety of chemical transformations.[3] The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, making it amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1][4] This unique combination of reactivity allows for the regioselective introduction of various functionalities, a crucial aspect in the construction of complex and biologically active molecules.[3][5]
In the realm of agrochemicals, this compound is a cornerstone in the synthesis of anthranilic diamide insecticides.[6] These compounds are renowned for their potent and selective activity against a broad spectrum of chewing and sucking insect pests.[7] They function by targeting the insect's ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis and death.[6] The synthesis of these complex molecules often involves the construction of a substituted anthranilamide core, for which this compound serves as a key precursor.
Core Synthetic Strategy: Pathway to Diamide Insecticides
The primary application of this compound in agrochemical development is its role as a precursor to 2-amino-5-cyanobenzamide derivatives. These intermediates are then coupled with a substituted pyrazolecarboxylic acid to form the final diamide insecticide. The overall synthetic workflow can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of diamide insecticides utilizing this compound.
Detailed Protocols and Methodologies
The following protocols are synthesized from established methodologies found in patent literature and scientific publications. They are intended to provide a comprehensive guide for the key transformations involving this compound and its derivatives.
Protocol 1: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide from a Related Bromo-Precursor
While this protocol starts from the bromo-analogue, the cyanation step is directly applicable to the iodo-compound and is a critical transformation in the synthesis of Cyantraniliprole. The use of copper(I) cyanide is a well-established method for the conversion of aryl halides to nitriles.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-Amino-5-bromo-N,3-dimethylbenzamide | 99.1% purity |
| Sodium Cyanide (NaCN) | Powdered, 95% purity |
| Copper(I) Iodide (CuI) | Anhydrous |
| N,N'-Dimethylethylenediamine | Reagent grade |
| 1,3,5-Trimethylbenzene (Mesitylene) | Anhydrous |
| 100-mL three-necked flask | --- |
| Mechanical stirrer, thermometer, condenser | --- |
| Nitrogen gas inlet | --- |
| Vacuum oven | --- |
Procedure:
-
A 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser is charged with 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g).[8]
-
A continuous flow of nitrogen is maintained through a gas inlet line connected to the condenser.[8]
-
The reaction mixture is stirred at room temperature, and powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol) are added.[8]
-
The reaction mixture is heated to between 138 and 140 °C for 3 hours.[8]
-
The temperature is then raised to reflux (approximately 155 °C).[8]
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to 23 °C.[8]
-
Water (20 mL) is added over 5 minutes, and the mixture is stirred for 30 minutes.[8]
-
The resulting solid is collected by filtration, washed with water (2 x 10 mL) and chlorobenzene (10 mL).[8]
-
The solid is dried to a constant weight in a vacuum oven at 50 °C to yield the title compound as an off-white solid.[8]
Causality and Insights: The use of a copper(I) catalyst is crucial for this cyanation reaction, proceeding through a Rosenmund–von Braun type mechanism. N,N'-dimethylethylenediamine acts as a ligand to stabilize the copper catalyst and enhance its reactivity. The high boiling point of 1,3,5-trimethylbenzene allows for the necessary reaction temperature to be reached.
Protocol 2: Amide Coupling to Form a Diamide Insecticide
This protocol details the final amide bond formation between the 2-amino-5-cyanobenzamide core and the pyrazole carboxylic acid moiety. This is a critical step in assembling the final agrochemical.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | As prepared in Protocol 1 |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | --- |
| Oxalyl chloride or Thionyl chloride | Reagent grade |
| Pyridine | Anhydrous |
| Ethyl acetate | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous |
| Round-bottom flask, magnetic stirrer, dropping funnel | --- |
| Ice bath | --- |
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 equivalent) is suspended in a suitable solvent such as toluene. A catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride or thionyl chloride (1.1-1.5 equivalents). The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The solvent is then removed under reduced pressure.
-
Amide Coupling: In a separate three-necked flask equipped with a thermometer and a dropping funnel, 2-amino-5-cyano-N,3-dimethylbenzamide (1.0 equivalent) is dissolved in anhydrous ethyl acetate.[1] The solution is cooled in an ice bath.[1]
-
A solution of the previously prepared 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride in toluene is added dropwise to the cooled solution of the aminobenzamide.[1]
-
Pyridine (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for a specified time, allowing it to gradually warm to room temperature.[1]
-
The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by washing with water, dilute acid (e.g., 1N HCl), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final diamide insecticide.[7]
Causality and Insights: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate amide bond formation. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of an appropriate solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of a diamide insecticide, highlighting the role of this compound and its derivatives.
Caption: Synthetic pathway from this compound to a diamide insecticide.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the development of modern agrochemicals. Its unique substitution pattern allows for the efficient and regioselective synthesis of complex molecular architectures, most notably the anthranilic diamide insecticides. The protocols outlined in this guide provide a framework for the practical application of this key intermediate in a research and development setting. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of agrochemical innovation. Further exploration of its reactivity, particularly in novel cross-coupling reactions, may unlock even more diverse and potent classes of agrochemicals.
References
- Chang-ling, L. (2010). Synthesis of Cyantraniliprole and Its Bioactivity. Semantic Scholar.
- Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 311-312.
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide.
- Google Patents. (n.d.). EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
- Google Patents. (n.d.). WO2021249395A1 - Solid state forms of cyantraniliprole.
- European Patent Office. (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1.
- Semantic Scholar. (n.d.). Synthesis of Cyantraniliprole and Its Bioactivity.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- Google Patents. (n.d.). WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Google Patents. (n.d.). US3644471A - Production of 2 5-dichlorobenzonitrile.
- PubChem. (n.d.). Cyantraniliprole.
- Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Organic Syntheses. (n.d.). acridone.
- European Patent Office. (2021). METHOD FOR CONTROLLING DIAMIDE RESISTANT PESTS & COMPOUNDS THEREFOR - EP 4197333 A1.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Google Patents. (n.d.). WO2022018747A1 - Synergistic agrochemical composition comprising diamides and plant growth regulators.
- Google Patents. (n.d.). US11180443B2 - Preparation method for m-diamide compounds.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
- Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.
Sources
- 1. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyantraniliprole | C19H14BrClN6O2 | CID 11578610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
The Strategic Utility of 2-Chloro-5-iodobenzonitrile in the Synthesis of Heteroaryl Compounds: Application Notes and Protocols
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic incorporation of heteroaromatic moieties is a cornerstone of molecular design. These cyclic structures, containing atoms of at least two different elements, are prevalent in a vast array of pharmaceuticals due to their ability to modulate physicochemical properties and engage in specific biological interactions. 2-Chloro-5-iodobenzonitrile has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse range of heteroaryl compounds. Its distinct reactivity profile, featuring two different halogen atoms at electronically distinct positions and a nitrile group, allows for selective and sequential functionalization, making it an ideal scaffold for the construction of complex molecular architectures.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of various heteroaryl compounds utilizing this compound, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The differential reactivity of the C-I and C-Cl bonds in this compound is the lynchpin of its synthetic utility. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This allows for selective functionalization at the 5-position, leaving the 2-chloro substituent available for subsequent transformations. The primary methodologies employed are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Workflow for Sequential Functionalization
Caption: Sequential functionalization of this compound.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling an organoboron compound with an organohalide.[3] Due to the high reactivity of the C-I bond, this reaction proceeds selectively at the 5-position of this compound.
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Protocol 1: Synthesis of 2-Chloro-5-(pyridin-3-yl)benzonitrile
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with heteroaryl boronic acids.[4][5]
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 263.46 | 1.0 | 1.0 |
| Pyridine-3-boronic acid | 122.92 | 1.2 | 1.2 |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Deionized Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (263 mg, 1.0 mmol), pyridine-3-boronic acid (147 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (24.5 mg, 0.03 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Degassing: Bubble a gentle stream of argon through the reaction mixture for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Part 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[6] This reaction is highly effective at the 5-iodo position of the starting material.
Reaction Principle
The Sonogashira reaction proceeds via a dual catalytic cycle. The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle forms a copper(I) acetylide intermediate. Transmetalation of the alkynyl group to the palladium center, followed by reductive elimination, affords the coupled product.
Protocol 2: Synthesis of 2-Chloro-5-(phenylethynyl)benzonitrile
This protocol is based on standard Sonogashira coupling conditions.[6]
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 263.46 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 2.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (263 mg, 1.0 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Substrate Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the product.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] While the C-I bond is more reactive, under appropriate conditions with a suitable ligand, the C-Cl bond can also undergo this transformation, though selective amination at the 5-position is readily achievable.
Reaction Principle
The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.
Protocol 3: Synthesis of 2-Chloro-5-(morpholino)benzonitrile
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides with morpholine, leveraging the higher reactivity of the iodo-substituent.[2][8]
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 263.46 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.015 | 0.015 |
| XPhos | 476.65 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol) to an oven-dried Schlenk tube.
-
Reaction Setup: Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.
-
Substrate Addition: Add this compound (263 mg, 1.0 mmol) and morpholine (0.13 mL, 1.5 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 6-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with water (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired N-arylated product.
Part 4: Advanced Applications - Synthesis of Fused Heterocycles
The products from the initial cross-coupling reactions are valuable intermediates for the synthesis of more complex, fused heterocyclic systems.
Synthesis of Isoquinoline Derivatives
The 2-chloro-5-alkynylbenzonitrile intermediates from the Sonogashira coupling can be used to synthesize isoquinoline derivatives through copper- or silver-catalyzed cyclization reactions.[1][9]
Conceptual Workflow: From Sonogashira Product to Isoquinoline
Sources
- 1. Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C-N Triple Bond Cleavage and Three-Component Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Chloro-5-iodobenzonitrile in Cross-Coupling Chemistry
This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research.[1][2] Its utility stems from the differential reactivity of its two halogen substituents—iodine and chlorine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine (C-Cl) bond. This inherent chemoselectivity allows for the selective functionalization of the 5-position, leaving the chlorine atom at the 2-position available for subsequent transformations, thereby enabling the streamlined synthesis of complex, multi-substituted aromatic compounds.
This guide provides detailed application notes and protocols for the four most common palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The protocols are designed to be a starting point for reaction optimization and can be adapted to a variety of coupling partners.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide.[3] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often more cost-effective. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A mixed aqueous/organic solvent system is typical. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, this involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.[5]
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[5]
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Protocol
This protocol provides a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is generally more air-stable. |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira reaction. |
| Base | TEA, DIPEA, Piperidine | An amine base is required. |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are recommended. |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient. |
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[2][6] This reaction is a powerful tool for the synthesis of substituted alkenes.
Mechanistic Overview
The catalytic cycle of the Heck reaction involves the following key steps:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.[7]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion into the Pd-C bond.[7]
-
β-Hydride Elimination: Elimination of a β-hydrogen atom from the resulting alkyl-palladium intermediate forms the alkene product and a hydrido-palladium complex.[7]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol
This protocol outlines a general procedure for the Heck reaction of this compound with an acrylate.
Materials:
-
This compound
-
n-Butyl acrylate or other suitable alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (3 mL), the alkene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 6-18 hours, monitoring the reaction by TLC or GC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ is commonly used. |
| Ligand | PPh₃, P(o-tol)₃, phosphine-free systems | The choice of ligand can influence reactivity and selectivity. |
| Base | TEA, K₂CO₃, NaOAc | An organic or inorganic base is required. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred. |
| Temperature | 80-140 °C | Higher temperatures are often necessary. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[11]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: Pd(0) adds to the C-I bond of this compound.[9]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.[9]
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in anhydrous toluene (3 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C for 8-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Tabulated Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | Xantphos, BINAP, Josiphos-type ligands | The choice of ligand is crucial and depends on the amine. |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the coupling partners. |
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem.
- Boruh, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2024, October 26). Buchwald–Hartwig amination.
- Ghosh, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methylbenzoic Acid. BenchChem.
- Bulletin of Pure and Applied Sciences-Chemistry. (2024, June 16). A NOVEL ROUTE FOR C-N COUPLING REACTION: ALTERNATIVE SYNTHESIS OF 2-N-BENZYLAMINOQUINOLINE-3-CARBONITRILE IN AQUEOUS MEDIA. BPAS Journals.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate.
- Organic Chemistry Portal. (n.d.). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Journal of Chemical Education. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- NIH. (n.d.). A Waste‐Minimized Approach to Cassar‐Heck Reaction Based on POLITAG‐Pd0 Heterogeneous Catalyst and Recoverable Acetonitrile Azeotrope.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- ResearchGate. (n.d.). Heck reaction of iodobenzene with n‐butyl acrylate catalyzed by Pd@CS/PAAS nanofiber mat, Pd‐CS/PAAS nanofiber mat, Pd@CS/PAAS film and Pd/C (Pd content: 3.5 μmol).
- Wikipedia. (2024, October 26). Heck reaction.
- PubMed. (2013, July 24).
- ResearchGate. (n.d.).
- NIH. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- PubMed. (2008, March 20). The first palladium-catalyzed desulfitative Sonogashira-type cross-coupling of (hetero)aryl thioethers with terminal alkynes.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Selective Functionalization of 2-Chloro-5-iodobenzonitrile
Abstract: This guide provides a comprehensive overview and detailed protocols for the selective functionalization of 2-chloro-5-iodobenzonitrile, a versatile trifunctional building block. Leveraging the inherent reactivity differences between the aryl-iodide and aryl-chloride bonds, we delineate strategies for site-selective carbon-carbon and carbon-nitrogen bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to employ this scaffold in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
Introduction: The Strategic Value of this compound
This compound is a highly valuable starting material in modern organic synthesis. Its utility stems from the presence of three distinct functional handles—a nitrile, a chloro group, and an iodo group—on a single aromatic ring. This arrangement allows for a programmed, sequential approach to molecular elaboration. The significant disparity in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions enables the selective functionalization at the 5-position (iodine) while preserving the 2-position (chlorine) for subsequent transformations. This application note details the principles governing this selectivity and provides robust protocols for key transformations. This molecule is a common reagent for synthesizing heteroaryl-substituted acetamides, which are used as Wnt signaling modulators.[1][2]
The Principle of Chemoselective Functionalization
The ability to selectively modify one halogen site in the presence of another is a cornerstone of modern cross-coupling chemistry. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the mechanism of the palladium-catalyzed reaction cycle.
Reactivity Hierarchy of Aryl Halides
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The ease of this step is inversely related to the strength of the carbon-halogen bond. The established order of reactivity is:
C-I > C-Br > C-OTf > C-Cl >> C-F [3][4][5]
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to cleavage and oxidative addition to a Pd(0) center.[3] This inherent difference is the foundation for the high selectivity observed in the functionalization of this compound under mild conditions. By carefully selecting the catalyst, ligands, and reaction temperature, one can exclusively target the C-I bond.[6]
The Role of Catalyst and Ligand Systems
While the C-I bond is readily activated by conventional palladium catalysts (e.g., Pd(PPh₃)₄), the activation of the more robust C-Cl bond requires more sophisticated catalyst systems.[3] The development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands has been instrumental in expanding the scope of cross-coupling to include less reactive aryl chlorides.[3][5] This dichotomy allows for a two-stage functionalization strategy:
-
Stage 1 (C-I Functionalization): Employ mild conditions and a standard palladium catalyst to react at the iodo position.
-
Stage 2 (C-Cl Functionalization): Utilize the product from Stage 1 and apply a more active catalyst system with specialized ligands, often at higher temperatures, to functionalize the chloro position.
Strategic Decision Workflow
The choice of reaction conditions directly dictates the site of functionalization. The following diagram illustrates the logical workflow for achieving selective transformation.
Caption: Decision workflow for selective functionalization.
Experimental Protocols for Selective C-I Functionalization
The following protocols are designed as robust starting points and should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol facilitates the formation of a C-C single bond at the iodo-position.[7]
Reaction Scheme: (Illustrative scheme)
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the starting material.
-
Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-90 | 4-12 | 85-95 |
| Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | 80-92 |
Table 1: Representative conditions for selective Suzuki-Miyaura coupling at the C-I position.
Protocol 2: Selective Sonogashira Coupling
This protocol achieves the formation of a C-C triple bond, coupling a terminal alkyne to the iodo-position.[8][9]
Reaction Scheme: (Illustrative scheme)
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper Co-catalyst: Copper(I) Iodide (CuI) (3-5 mol%)
-
Base/Solvent: Anhydrous, degassed Triethylamine (TEA) or a mixture of THF and Diisopropylamine (DIPA).
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. The high reactivity of the aryl iodide often allows the reaction to proceed at room temperature.[8]
-
Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25-40 | 2-8 | 88-96 |
| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | 4-10 | 85-94 |
Table 2: Representative conditions for selective Sonogashira coupling at the C-I position.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol enables the selective formation of a C-N bond at the iodo-position. The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[6][10][11]
Reaction Scheme: (Illustrative scheme)
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 - 1.3 equivalents)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Ligand: Xantphos or BINAP (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To a dry reaction tube, add the palladium pre-catalyst (1 mol%), the ligand (2 mol%), and the base (1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube tightly and place it in a preheated heating block at 80-110 °C.
-
Stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
| Pre-catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 80-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16-24 | 75-88 |
Table 3: Representative conditions for selective Buchwald-Hartwig amination at the C-I position.
Synthetic Utility and Further Transformations
The true power of this compound lies in its capacity for sequential functionalization. The chlorinated products from the protocols above are themselves valuable intermediates, ready for a second cross-coupling reaction under more forcing conditions.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 289039-29-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Stilling Coupling with 2-Chloro-5-iodobenzonitrile
Introduction: Strategic C-C Bond Formation via Chemoselective Stille Coupling
The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable tolerance of a wide array of functional groups and its capacity to form carbon-carbon bonds under relatively mild conditions.[1][2] First reported by John Kenneth Stille, this reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[3] Its robustness has made it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[4]
This guide focuses on a particularly insightful substrate: 2-Chloro-5-iodobenzonitrile . This molecule presents two distinct reactive sites for cross-coupling—a highly reactive carbon-iodine bond and a significantly less reactive carbon-chlorine bond.[5][6] This differential reactivity allows for a highly chemoselective Stille coupling, enabling the precise installation of a desired molecular fragment at the 5-position while leaving the chlorine atom at the 2-position untouched for subsequent transformations. This strategic, stepwise functionalization is of paramount importance in drug development and materials science, where building molecular complexity in a controlled manner is essential.
The Engine of Creation: The Stille Catalytic Cycle
The Stille reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the most labile carbon-halide bond of the electrophile.[7] For this compound, this occurs exclusively at the C-I bond, which is significantly weaker than the C-Cl bond, to form a square planar Pd(II) intermediate.[5][6]
-
Transmetalation : This is the defining step of the Stille coupling. The organostannane reagent exchanges its organic group (R') with the halide on the palladium center.[7][8] The precise mechanism can vary, but it results in a new Pd(II) complex bearing both organic partners. The rate of this step is often the bottleneck of the entire cycle and can be accelerated with additives.[9]
-
Reductive Elimination : The final step involves the two organic groups coupling to form the new C-C bond.[7] This process is concerted and releases the desired product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Step-by-step experimental workflow for Stille coupling.
Step-by-Step Procedure:
-
Preparation : To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and any solid additives (e.g., CuI, 0.1 equiv).
-
Inerting : Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reagent Addition : Add the organostannane (1.2 equiv) to the stirring mixture via syringe.
-
Heating and Monitoring : Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling and Quenching : Once the starting material is consumed (typically 4-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Tin Byproduct Removal : Dilute the reaction mixture with an organic solvent like ethyl acetate. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for at least 1 hour. [10]This will precipitate the insoluble tributyltin fluoride.
-
Filtration : Filter the mixture through a pad of Celite to remove the precipitated tin salts and the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Presence of oxygen or water.3. Insufficient temperature. | 1. Use a fresh bottle of palladium catalyst or a different catalyst/ligand system.<[11]br>2. Ensure all glassware is dry and solvents are rigorously degassed. Maintain a positive pressure of inert gas.<[11]br>3. Incrementally increase the reaction temperature by 10-20 °C. |
| Homocoupling of Organostannane | Presence of trace oxygen in the reaction mixture. | Improve the degassing procedure for the solvent and ensure a robust inert atmosphere throughout the reaction. [2][11]Consider adding the organostannane slowly via a syringe pump. |
| Protodestannylation | Presence of protic impurities (water, acid). | Use anhydrous grade solvents and ensure all reagents are dry. [11]If the starting material is acidic, a pre-wash with a mild base may be necessary. |
| Product Contaminated with Tin Byproducts | Incomplete removal of tributyltin halides. | The KF workup is essential. [2][10]If tin impurities persist, repeat the KF wash or consider alternative purification techniques. Be aware that organotin compounds are toxic and must be handled with care. [1] |
References
- Benchchem. (2025). Common side reactions and byproducts in Stille coupling. Benchchem Technical Support.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Li, J-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry.
- OpenOChem Learn. Stille Coupling.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- ResearchGate. (2025).
- Benchchem.
- Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later.
- Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later.
- Wikipedia. Stille reaction.
- Organic Chemistry Portal. Stille Coupling.
- Grokipedia. Stille reaction.
- Myers, A. The Stille Reaction. Chem 115, Harvard University.
- Wolf, C., & Lerebours, R. (2003).
- ResearchGate. Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes.
- Organic Syntheses. (2011). Vol. 88, p. 197.
- Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- Tcyrulnikov, S., et al. (2021).
- National Institutes of Health. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i)
- MDPI. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
- NROChemistry. Stille Coupling.
- Sigma-Aldrich. Ligand suitable for Stille coupling.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Calibre Chemicals. Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. calibrechem.com [calibrechem.com]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Chloro-5-iodobenzonitrile in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the utility of 2-Chloro-5-iodobenzonitrile as a versatile building block in modern materials science. Its unique trifunctional molecular architecture, featuring a nitrile group and two distinct halogen atoms, offers a palette of synthetic possibilities for the rational design of novel organic semiconductors and metal-organic frameworks (MOFs). We will delve into the causality behind its application in these fields, provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, and discuss the characterization and potential performance of the resulting materials in electronic devices.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound with the molecular formula C₇H₃ClIN.[1][2] Its significance in materials science stems from the orthogonal reactivity of its functional groups. The presence of both a chloro and an iodo substituent on the benzonitrile core allows for selective, stepwise functionalization, a critical advantage in the multi-step synthesis of complex organic materials.[3] The electron-withdrawing nature of the nitrile group and the halogens influences the electronic properties of the molecule and any subsequent derivatives, making it an attractive starting point for materials intended for electronic applications.[3]
The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This chemoselectivity enables the initial formation of a carbon-carbon bond at the 5-position, leaving the chlorine at the 2-position available for subsequent transformations. This stepwise approach is fundamental to creating well-defined, complex molecular architectures.
Core Application: Synthesis of π-Conjugated Systems for Organic Electronics
The primary application of this compound in materials science is as a precursor for π-conjugated oligomers and polymers. These materials are the active components in a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The benzonitrile moiety itself is a common structural motif in materials developed for OLEDs.[4]
Rationale for Use in Organic Semiconductors
The performance of organic semiconductors is intrinsically linked to their molecular structure. Key properties that can be tuned through chemical synthesis include:
-
Energy Levels (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the efficiency of charge injection and transport in a device. The electron-withdrawing benzonitrile core can help to lower these energy levels, which is often desirable for n-type (electron-transporting) materials.
-
Molecular Packing: The way molecules arrange themselves in the solid state significantly impacts charge mobility. Introducing different substituents via cross-coupling reactions allows for the fine-tuning of intermolecular interactions and, consequently, the solid-state packing.
-
Photophysical Properties: For OLED applications, the emission color and quantum efficiency are paramount. By coupling this compound with various aromatic and heteroaromatic boronic acids, a wide range of extended π-systems with tailored photophysical properties can be synthesized.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction serves as the foundational step for building more complex organic semiconductor molecules.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-5-arylbenzonitrile.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a robust and widely used catalyst system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent System: Potassium carbonate is a common and effective base for the Suzuki reaction. The two-phase toluene/water solvent system is often used to facilitate the dissolution of both the organic reactants and the inorganic base.
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Characterization of Resulting Materials
The newly synthesized 2-chloro-5-arylbenzonitrile and any subsequently derived materials should be thoroughly characterized to determine their suitability for electronic applications.
| Property | Characterization Technique | Significance |
| Chemical Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the successful synthesis of the target molecule. |
| Purity | HPLC, Elemental Analysis | Essential for reproducible device performance. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the material's stability at temperatures relevant to device fabrication and operation. |
| Photophysical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Determines the absorption and emission properties, crucial for OLEDs. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Used to estimate the HOMO and LUMO energy levels. |
Advanced Applications: Building Blocks for Metal-Organic Frameworks (MOFs)
While the primary use of this compound is in conjugated systems, it can be chemically modified to serve as a linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and tunable properties, making them promising for applications in gas storage, separation, and catalysis.[5][6][7]
Synthetic Strategy for MOF Linker Derivatization
To be used as a MOF linker, this compound must be functionalized with coordinating groups, typically carboxylates. A potential synthetic route is as follows:
-
Suzuki Coupling: Perform a Suzuki coupling at the 5-position with a boronic acid that also contains a protected carboxylic acid group (e.g., an ester).
-
Hydrolysis: Deprotect the ester to yield the corresponding carboxylic acid.
-
Optional Second Functionalization: The remaining chloro group at the 2-position could potentially be used for further functionalization, leading to more complex, multifunctional linkers.
Representative MOF Synthesis Protocol (General)
This is a generalized protocol for the solvothermal synthesis of a MOF using a custom-designed linker derived from this compound.
Materials:
-
Carboxylate-functionalized linker (derived from this compound)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave or glass vial
Step-by-Step Methodology:
-
Precursor Solution: In a glass vial, dissolve the carboxylate-functionalized linker (0.1 mmol) and the metal salt (0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in an oven and heat at a specific temperature (typically between 80 °C and 150 °C) for a set period (12 to 72 hours).
-
Cooling: Allow the reaction to cool slowly to room temperature.
-
Isolation: Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activation: The synthesized MOF may need to be "activated" by removing the solvent molecules from its pores. This is typically done by solvent exchange followed by heating under vacuum.
Visualization of Synthetic and Application Pathways
Diagram 1: Synthetic Pathway via Suzuki Coupling
Caption: Synthetic route to π-conjugated materials.
Diagram 2: From Building Block to Device
Caption: Workflow from precursor to electronic device.
Diagram 3: Logic for MOF Linker Synthesis
Caption: Logical steps for MOF linker synthesis.
Conclusion and Future Outlook
This compound represents a strategically important and commercially available starting material for the synthesis of advanced functional materials. Its value lies in the predictable and selective reactivity of its halogen substituents, which allows for the controlled construction of complex molecular architectures. While this guide provides foundational protocols for its use, the true potential of this versatile building block is vast. Future research will likely focus on leveraging the chloro-substituent for more intricate post-functionalization, leading to the development of multifunctional materials for applications in sensing, theranostics, and next-generation electronics. The principles and protocols outlined herein provide a solid starting point for researchers looking to innovate in these exciting fields.
References
- Vertex AI Search. (2024).
- Science.gov. (n.d.). metal-organic framework mof-5: Topics by Science.gov.
- ResearchGate. (n.d.).
- IRIS. (n.d.).
- Crimson Publishers. (2023).
- NIH. (2024).
- ResearchGate. (2025).
- ChemicalBook. (2025). This compound | 289039-29-8.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Organic Light-Emitting Diode (OLED)
- MDPI. (n.d.). Synthesis of Metal–Organic Frameworks Quantum Dots Composites as Sensors for Endocrine-Disrupting Chemicals.
- RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs)
- NIH. (n.d.).
- RSC Publishing. (n.d.).
- Alachem Co., Ltd. (n.d.). 289039-29-8 | this compound.
- Shanghai Sunwise Chemical. (n.d.). This compound CAS No. 289039-29-8.
- Crysdot LLC. (n.d.). This compound.
- ECHEMI. (n.d.). 289039-29-8, this compound Formula.
Sources
- 1. 289039-29-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 3. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. metal-organic framework mof-5: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for the Synthesis of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzonitriles are a critical class of organic compounds, serving as pivotal intermediates and final products in a multitude of fields including pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Their utility stems from the versatile reactivity of the nitrile group, which can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles.[5] This guide provides a detailed overview of established and contemporary synthetic protocols for accessing substituted benzonitriles, offering insights into the mechanistic underpinnings and practical considerations for each method.
Classical Approaches to Benzonitrile Synthesis
The Sandmeyer Reaction: From Anilines to Benzonitriles
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of aryl amines to aryl halides and pseudohalides, including nitriles, via a diazonium salt intermediate.[6][7][8][9] This transformation is particularly valuable as it allows for the introduction of a cyano group in positions that may not be accessible through direct electrophilic aromatic substitution.
Mechanistic Rationale:
The reaction proceeds through a free-radical mechanism initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt.[6][7][9] This generates an aryl radical and dinitrogen gas, followed by reaction with the copper-bound cyanide to yield the desired benzonitrile and regenerate the copper(I) catalyst.
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer cyanation reaction.
Detailed Protocol: Synthesis of 4-Chlorobenzonitrile from 4-Chloroaniline [10]
-
Diazotization:
-
In a 250 mL beaker, dissolve 12.7 g (0.1 mol) of 4-chloroaniline in 30 mL of 37% hydrochloric acid and 30 mL of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate 500 mL flask, prepare a solution of 11.7 g (0.13 mol) of copper(I) cyanide and 16.3 g (0.25 mol) of potassium cyanide in 100 mL of water.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70 °C for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by vacuum distillation.
-
The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides
The Rosenmund-von Braun reaction offers a direct route to aryl nitriles from aryl halides, typically aryl bromides or iodides, using a stoichiometric amount of copper(I) cyanide at elevated temperatures.[11][12][13] While effective, the classical conditions can be harsh, limiting its applicability to robust substrates.
Mechanistic Considerations:
The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[12] The use of polar, high-boiling solvents like DMF or nitrobenzene is common.[12]
Modern Advancements:
Recent modifications have focused on developing milder reaction conditions. The use of catalytic amounts of copper(I) iodide with alkali metal cyanides has been shown to be effective for the cyanation of aryl bromides.[12] Furthermore, the addition of ligands such as L-proline can promote the reaction at lower temperatures (80-120 °C).[14][15]
Experimental Workflow: Rosenmund-von Braun Reaction
Caption: General workflow for the Rosenmund-von Braun reaction.
Detailed Protocol: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile [14]
-
Reaction Setup:
-
To a sealed tube, add 1-bromo-4-methoxybenzene (1.0 mmol), copper(I) cyanide (1.2 mmol), and L-proline (0.4 mmol).
-
Add 2 mL of N,N-dimethylformamide (DMF) as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with magnetic stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of a 1:1 solution of saturated aqueous sodium bicarbonate and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 4-methoxybenzonitrile.
-
Palladium-Catalyzed Cyanation: A Modern and Versatile Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of benzonitriles, offering milder reaction conditions, broader substrate scope (including aryl chlorides and triflates), and improved functional group tolerance compared to classical methods.[16][17][18][19]
Core Principle:
The catalytic cycle typically involves the oxidative addition of an aryl (pseudo)halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to furnish the benzonitrile product and regenerate the Pd(0) catalyst.[17] A significant challenge is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated by the choice of cyanide source and reaction conditions.[17][18]
Cyanide Sources:
A variety of cyanide sources can be employed, each with its own advantages and safety considerations:
-
Zinc Cyanide (Zn(CN)₂): Less hazardous than alkali metal cyanides.[18]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source.[18][20]
-
Acetone Cyanohydrin and Trimethylsilyl Cyanide (TMSCN): Alternative cyanating agents.[17]
Experimental Workflow: Palladium-Catalyzed Cyanation
Sources
- 1. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 4. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 13. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 16. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
The Strategic Utility of 2-Chloro-5-iodobenzonitrile in the Synthesis of Complex Molecular Frameworks: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-5-iodobenzonitrile, a seemingly simple aromatic compound, has emerged as a powerhouse intermediate for researchers and drug development professionals. Its unique trifunctional nature—a nitrile group, a chloro substituent, and an iodo substituent—provides a versatile platform for sequential and regioselective transformations. This document serves as a comprehensive guide to leveraging the distinct reactivity of this compound in the preparation of advanced molecular frameworks, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.
The presence of two different halogen atoms, chlorine and iodine, on the benzonitrile scaffold is the cornerstone of its synthetic utility. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for selective activation of the iodo group in cross-coupling reactions, leaving the chloro group intact for subsequent functionalization. This orthogonal reactivity is a key advantage in multi-step syntheses, enabling the construction of highly substituted aromatic systems with precise control. The electron-withdrawing nature of the nitrile group further influences the reactivity of the aromatic ring, making this building block an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.[1][2]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation. This compound is an ideal substrate for these transformations, offering a gateway to a diverse array of complex molecules, including biaryl compounds, substituted alkynes, and arylamines, which are prevalent motifs in many biologically active compounds.[3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[4] In the context of this compound, this reaction allows for the selective introduction of an aryl or heteroaryl group at the 5-position, leveraging the higher reactivity of the C-I bond over the C-Cl bond. This transformation is fundamental in the synthesis of biaryl scaffolds, which are common in kinase inhibitors and other therapeutic agents.[3]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 289039-29-8 | 263.46 | 263 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 182 mg | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 35 mg | 0.03 (3 mol%) |
| K₂CO₃ | 584-08-7 | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (263 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[7][8] This reaction is invaluable for synthesizing arylalkynes, which are important precursors for many complex molecules, including natural products and pharmaceuticals. With this compound, the Sonogashira coupling proceeds selectively at the iodo-substituted position.
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[9] The catalytic cycle can be summarized as follows:
-
Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl iodide.
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 289039-29-8 | 263.46 | 263 mg | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 123 µL | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 14 mg | 0.02 (2 mol%) |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 7.6 mg | 0.04 (4 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 279 µL | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (263 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).[10]
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 mL) and triethylamine (279 µL, 2.0 mmol) to the flask. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (123 µL, 1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[10]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This reaction has broad applications in the synthesis of pharmaceuticals and organic materials. For this compound, this amination can be directed to the 5-position, enabling the introduction of a wide range of primary and secondary amines.
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:[11]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol describes the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 289039-29-8 | 263.46 | 263 mg | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 µL | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 9.2 mg | 0.01 (1 mol%) |
| XPhos | 564483-18-7 | 476.62 | 19 mg | 0.04 (4 mol%) |
| K₃PO₄ | 7778-53-2 | 212.27 | 297 mg | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and K₃PO₄ (297 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (263 mg, 1.0 mmol) and anhydrous toluene (5 mL).
-
Amine Addition: Add morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Asset in Modern Synthesis
This compound is a testament to how a strategically designed building block can significantly streamline the synthesis of complex and valuable molecules. Its orthogonal reactivity allows for a stepwise and controlled elaboration of the benzonitrile core, making it a highly sought-after intermediate in the pharmaceutical and agrochemical industries.[1][12] The protocols detailed herein provide a robust starting point for researchers to explore the vast synthetic potential of this versatile compound. As the demand for novel molecular frameworks continues to grow, the importance of this compound in enabling rapid and efficient synthesis is set to increase, solidifying its place as a key tool in the modern synthetic chemist's arsenal.
References
- Vertex AI Search. (n.d.). Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry.
- Vertex AI Search. (n.d.). This compound: A Key Pharmaceutical Intermediate.
- ChemicalBook. (n.d.). This compound | 289039-29-8.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Anshul Specialty Molecules. (n.d.). 2-Chlorobenzonitrile.
- BenchChem. (n.d.). 2-Chloro-4-hydroxy-5-iodobenzonitrile.
- BenchChem. (n.d.). 3-Chloro-5-iodobenzoylacetonitrile.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- CRO SPLENDID LAB. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Derivatives.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- BenchChem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
- Shanghai Sunwise Chemical. (n.d.). This compound CAS No. 289039-29-8.
- BenchChem. (n.d.). Application Notes and Protocols: 2-(5-Methylisoxazol-3-yl)acetonitrile in the Synthesis of Kinase Inhibitors.
- PubChem. (n.d.). 2-Chlorobenzonitrile.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Tokyo Chemical Industry. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
- MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
- Springer. (n.d.). Flow Chemistry: Sonogashira Coupling.
- ChemBK. (n.d.). This compound.
- Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- LookChem. (n.d.). 2-Hydroxy-5-Iodo-Benzonitrile.
- PubMed. (n.d.). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
Sources
- 1. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 2. 2-Chlorobenzonitrile [anshulchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
Application Note: High-Purity Isolation of 2-Chloro-5-iodobenzonitrile and its Derivatives
Abstract
2-Chloro-5-iodobenzonitrile and its structural analogs are pivotal intermediates in the synthesis of modern pharmaceuticals and agrochemicals.[1][2][3] The purity of these building blocks is of paramount importance, as trace impurities can significantly compromise the yield, safety, and efficacy of the final active ingredients.[4] This guide provides a detailed technical overview and validated protocols for the purification of this compound derivatives, tailored for researchers and process chemists in drug development. We will explore field-proven methodologies, including extractive workup, recrystallization, and automated flash chromatography, explaining the causality behind procedural choices to ensure reproducible, high-purity outcomes.
Introduction: The Imperative for Purity
The molecular architecture of this compound—featuring a reactive nitrile group and two distinct halogen atoms—makes it a versatile scaffold for complex molecular synthesis, particularly in reactions like Suzuki and Sonogashira cross-couplings.[2][5] However, synthetic routes, which may involve multi-step processes like nitration, reduction, and diazotization, can introduce a range of impurities.[6] These can include:
-
Unreacted Starting Materials: Residual precursors from incomplete reactions.
-
Isomeric Byproducts: Structurally similar molecules formed during synthesis.
-
Reagents and Catalysts: Inorganic salts and organic reagents carried over from the reaction.
-
Side-Reaction Products: Compounds resulting from undesired chemical transformations.
Even small amounts of these impurities can have a detrimental impact on downstream applications.[7] This document establishes a systematic approach to mitigate these challenges and achieve high levels of purity, often exceeding 98%.[8]
Foundational Purification: Liquid-Liquid Extraction
Before definitive purification, a preliminary workup using liquid-liquid extraction is essential to remove the bulk of inorganic salts and highly polar or ionizable impurities.[9] This technique leverages the differential solubility of the target compound and impurities between two immiscible liquid phases—typically an organic solvent and an aqueous solution.
Principle of Extractive Workup
This compound is a neutral organic compound, making it highly soluble in common organic solvents like ethyl acetate or dichloromethane, and poorly soluble in water. In contrast, acidic or basic impurities can be converted into their corresponding water-soluble salts by washing with an aqueous base (e.g., sodium bicarbonate solution) or acid (e.g., dilute hydrochloric acid), respectively.[9] This allows for their selective removal into the aqueous phase.
Protocol: General Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Transfer: Add the organic solution to a separatory funnel.
-
Aqueous Wash (Base): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities. Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Aqueous Wash (Acid): Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1N HCl) to remove basic impurities. Shake and separate as in the previous step.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This step helps to break up any emulsions and removes the bulk of dissolved water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, pre-purified product.
Primary Purification Method: Recrystallization
For solid compounds like this compound (M.P. ~117 °C), recrystallization is the most powerful and economical method for achieving high purity.[8] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[10]
Causality: The Science of Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at room temperature or below.[7] Impurities, conversely, should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor). For aromatic nitriles, moderately polar solvents are often effective.[11]
Table 1: Solvent Screening for this compound Derivatives
| Solvent | Polarity | Boiling Point (°C)[12] | Rationale & Expected Behavior |
| Ethanol | Polar Protic | 78 | Good starting point; the amino and nitrile groups suggest solubility in polar solvents.[13] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, offers a slightly higher boiling point. |
| Acetonitrile | Polar Aprotic | 82 | Often effective for compounds with aromatic rings.[11][14] |
| Ethyl Acetate | Moderately Polar | 77 | Good general-purpose solvent for moderately polar compounds. |
| Toluene | Nonpolar | 111 | Useful for less polar derivatives; high boiling point requires caution.[12] |
| Heptane/Ethanol | Mixed System | Variable | A nonpolar/polar mixture can fine-tune solubility for optimal crystal formation. |
Protocol: Optimized Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude product and the chosen solvent dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound completely when hot. Allow it to cool to room temperature and then in an ice bath. The formation of a significant crystalline precipitate indicates a suitable solvent.[13]
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the selected solvent portion-wise while heating the mixture to a gentle boil with stirring (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]
-
Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Work quickly to prevent premature crystallization.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing soluble impurities.[13]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all residual solvent.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization protocol.
Advanced Purification: Automated Flash Column Chromatography
When recrystallization is ineffective, or for separating a complex mixture of similar compounds, flash column chromatography is the method of choice.[15][16] It is a rapid form of preparative liquid chromatography that uses pressure to drive the mobile phase through the stationary phase, significantly speeding up the separation process.[17][18]
Principle of Separation
Normal-phase flash chromatography separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and solubility in a non-polar mobile phase (eluent).[15][16]
-
Non-polar compounds have a weak affinity for the silica gel and are eluted quickly by the non-polar solvent.
-
Polar compounds adsorb more strongly to the silica gel and require a more polar solvent to be eluted.
Protocol: TLC Method Development and Flash Chromatography
-
TLC Analysis: Before running a column, develop a suitable solvent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and elute with various ratios of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the desired compound and impurities, with the target compound having an Rf value of approximately 0.35 .[19]
-
Column Preparation: Select an appropriate-sized pre-packed silica gel column based on the mass of the crude sample.
-
System Equilibration: Equilibrate the column with the initial, non-polar mobile phase (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). Alternatively, dissolve the sample in the mobile phase and inject it directly (liquid loading).[20]
-
Elution and Fraction Collection: Run the separation using an automated flash system, typically applying a polarity gradient (e.g., from 0% to 50% ethyl acetate in hexanes) over a set number of column volumes. The system's UV detector will monitor the eluent, and an automated fraction collector will separate the eluting peaks into distinct tubes.[18]
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Example TLC and Flash Chromatography Data
| Compound | TLC Rf (20% EtOAc/Hex) | Elution Order | Flash Method Gradient |
| Non-polar Impurity | 0.80 | First | Elutes early in the gradient (e.g., 5-10% EtOAc) |
| This compound | 0.35 | Second | Elutes at target polarity (e.g., 15-25% EtOAc) |
| Polar Impurity | 0.10 | Third | Elutes late in the gradient (e.g., >30% EtOAc) |
Overall Purification Strategy and Purity Assessment
A robust purification strategy is often hierarchical. A preliminary extraction removes bulk impurities, followed by recrystallization for crystalline solids. Flash chromatography is reserved for challenging separations.
Decision-Making Workflow
Caption: Decision workflow for purification strategy.
Methods for Purity Verification
Once a purified sample is obtained, its purity must be quantitatively verified.
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for purity assessment of pharmaceutical intermediates.[4][21] A reverse-phase C18 column with a gradient elution (e.g., acetonitrile/water mobile phase) and UV detection is typically employed.[4] Purity is determined by the area percentage of the main peak.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp, narrow melting point range.[10] A depressed and broad melting range is a strong indicator of residual impurities.[13]
-
Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structural identity of the purified compound and can help identify any remaining impurities.[21]
References
- Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
- CK-12 Foundation. (2025). Methods of Purification of Organic Compounds.
- Chromatography Online. (2023). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry.
- University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Pi-Pharma. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Biotage. (n.d.). Successful flash chromatography.
- BYJU'S. (2019). methods of purification of organic compounds.
- Icon Scientific Inc. (n.d.). FLASH Chromatography - Purification System Archives.
- Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- Benchchem. (2025). A Comparative Guide to Isomeric Purity Assessment of Brominated Benzonitriles.
- Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- King Group. (n.d.). Successful Flash Chromatography.
- International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of Calgary. (n.d.). Column chromatography.
- Benchchem. (n.d.). This compound: A Key Pharmaceutical Intermediate.
- AdooQ BioScience. (n.d.). Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry.
- ChemicalBook. (2025). This compound | 289039-29-8.
- Shanghai Sunwise Chemical. (n.d.). This compound CAS No. 289039-29-8.
- AAT Bioquest. (2024). How do I prepare column chromatography?.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- Patsnap. (2019). A kind of preparation method of 2-chloro-5-iodobenzoic acid.
- Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns.
- Benchchem. (2025). Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 289039-29-8.
- ChemBK. (2024). This compound.
- Benchchem. (n.d.). 2-Amino-4-chloro-5-iodobenzonitrile|CAS 1269461-82-6.
- AdooQ BioScience. (n.d.). The Role of 2-Fluoro-5-iodobenzonitrile in Modern Drug Discovery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iscientific.org [iscientific.org]
- 15. biotage.com [biotage.com]
- 16. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 17. FLASH Chromatography - Purification System Archives - Icon Scientific Inc. [iconsci.com]
- 18. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Chloro-5-iodobenzonitrile Suzuki Reactions
Welcome to the technical resource hub for scientists and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving the versatile but challenging substrate, 2-chloro-5-iodobenzonitrile. Our focus is on maximizing yield through selective C-I bond functionalization and mitigating common side reactions.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the chemical reasoning behind them.
Q1: Why is achieving a high yield challenging with this compound?
A1: The primary challenge stems from the substrate's bifunctional nature, containing two different halogen atoms. The key to a high-yield reaction is achieving chemoselectivity.
-
Differential Reactivity: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of the palladium catalytic cycle. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1][2] While this inherent difference is advantageous for selectivity, forcing conditions (e.g., high temperatures, overly active catalysts) can lead to unwanted coupling at the chloride position or catalyst deactivation.
-
Catalyst Inhibition: The nitrile group (-CN) and the pyridine-like nitrogen lone pair on the aromatic ring can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst, slowing down or stalling the reaction.[2][3]
-
Substrate Electronics: The electron-withdrawing nature of the cyano group makes the aryl ring more electron-deficient, which generally accelerates the initial oxidative addition step.[2][4] However, this can also make the boronic acid coupling partner more susceptible to side reactions.
Q2: I'm observing significant side products. How can I identify and minimize them?
A2: Side product formation is a common cause of yield loss. The three most prevalent culprits are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile without forming the desired product. It is often promoted by excess water and strong bases.[1][2]
-
Mitigation Strategies:
-
Use Milder Bases: Switch from strong bases like NaOH to milder alternatives such as K₃PO₄, Cs₂CO₃, or KF.[1]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. If protodeboronation is severe, consider using anhydrous conditions.[1]
-
Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt. These reagents release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[1][5]
-
-
-
Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). This reaction is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this pathway.[2][6]
-
Dehalogenation: This involves the replacement of a halogen atom (I or Cl) with a hydrogen atom on your starting material. It can occur through various pathways, sometimes involving the solvent or base as a hydride source.[2][6]
-
Mitigation Strategies: This side reaction is often linked to the specific catalyst, ligand, and solvent system. Optimizing these parameters, as discussed below, is the best approach.
-
Q3: My reaction is sluggish or fails to reach completion. What are the first troubleshooting steps?
A3: When a reaction stalls, a systematic check of your reagents and setup is essential. The workflow below outlines the primary checkpoints.
-
Inert Atmosphere is Critical: Oxygen is detrimental. It leads to the oxidation and deactivation of the active Pd(0) catalyst and promotes the homocoupling of boronic acids.[1][2][7] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are highly susceptible to oxidation.[1] Always use fresh, high-purity reagents stored under appropriate conditions.
Optimization Guide: Selecting the Right Conditions
Systematic optimization of reaction parameters is crucial for maximizing yield. The goal is to find conditions that are active enough for efficient C-I coupling but mild enough to prevent C-Cl activation and side reactions.
Catalyst, Ligand, Base, and Solvent Selection
The interplay between these four components dictates the success of the reaction. The following table provides recommended starting points and optimization pathways for the selective Suzuki coupling of this compound.
| Parameter | Recommended Starting Conditions | Optimization Strategy & Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | For sluggish reactions, consider modern, air-stable precatalysts like XPhos Pd G3 (0.5-2 mol%) which generate the active Pd(0) species more efficiently.[8] |
| Ligand | PPh₃ (if using Pd₂(dba)₃, 4-10 mol%) | If yields are low, switch to bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos). These accelerate oxidative addition and reductive elimination, often leading to cleaner reactions and higher yields.[2][7][8] |
| Base | K₂CO₃ (2.0 - 3.0 equiv.) | If side reactions (especially protodeboronation) are an issue, switch to a milder base like K₃PO₄ or Cs₂CO₃.[1][2] Ensure the base is finely powdered for better solubility and reactivity. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) | Poor substrate solubility can stall the reaction. Alternative solvent systems like Toluene/H₂O, THF/H₂O, or DMF may be necessary.[2][9][10] Always use degassed solvents. |
| Temperature | 80 - 100 °C | Start at 80 °C. Only increase the temperature if the reaction is slow, but be aware that higher temperatures (>110 °C) can increase the risk of side reactions and coupling at the C-Cl bond.[2][8] |
Visualizing the Mechanism: The Suzuki Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-iodobenzonitrile Cross-Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Chloro-5-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of complex molecules using this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The Challenge: Chemoselectivity and Reactivity of this compound
This compound presents a unique and common challenge in cross-coupling chemistry: the presence of two different halogen atoms on the same aromatic ring. The key to a successful reaction lies in achieving chemoselective coupling at the more reactive carbon-iodine (C-I) bond without disturbing the carbon-chlorine (C-Cl) bond. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This inherent difference in reactivity is the foundation upon which selective transformations are built.
The electron-withdrawing nature of the nitrile (-CN) group further influences the electronic properties of the aromatic ring, impacting the rates of key steps in the catalytic cycle, such as oxidative addition. This guide will help you navigate these subtleties to optimize your catalyst loading and overall reaction efficiency.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the planning and execution of cross-coupling reactions with di-halogenated substrates.
Q1: Which halogen should I expect to react first? A1: The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine bond.[2] Therefore, under carefully controlled and optimized conditions, you can achieve highly selective coupling at the iodine position. Reaction at the chloro position typically requires more forcing conditions, such as higher temperatures, higher catalyst loadings, or more active catalyst systems.[2]
Q2: What is a good starting point for catalyst loading? A2: For initial screening, a palladium catalyst loading of 1-3 mol% is a standard starting point.[3][4] It is often more productive to first screen different ligands, bases, and solvents with a fixed catalyst loading (e.g., 2 mol%) to identify a promising system before attempting to minimize the catalyst amount.[5]
Q3: How does the choice of ligand impact catalyst loading and selectivity? A3: The ligand is critical. It stabilizes the active Pd(0) species, influences its reactivity, and is arguably the most important variable to tune for challenging substrates.[6]
-
For Suzuki-Miyaura & Buchwald-Hartwig Amination: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[5][7] They promote the oxidative addition step, stabilize the catalyst to prevent decomposition (formation of palladium black), and can allow for lower catalyst loadings.[5][6]
-
For Sonogashira Coupling: Phosphine ligands like triphenylphosphine (PPh₃) are common, often used in conjunction with a copper(I) co-catalyst.[8][9]
Q4: Can the nitrile group interfere with the reaction? A4: Yes, nitrogen-containing functional groups, including nitriles, can potentially coordinate to the palladium center. This can sometimes lead to catalyst inhibition or deactivation, a phenomenon often referred to as "catalyst poisoning".[5] The use of bulky ligands can sterically shield the metal center, mitigating this unwanted interaction.[5]
Q5: When is a pre-catalyst recommended over generating the active catalyst in situ? A5: Pre-catalysts are well-defined, air-stable Pd(II) complexes that are designed for efficient and reliable generation of the active Pd(0) species in the reaction mixture.[6][10] They are highly recommended when:
-
Reproducibility is critical.
-
You are working with challenging or sensitive substrates.
-
You are trying to achieve very low catalyst loadings. Using a pre-catalyst often leads to more consistent results compared to generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃, where the efficiency of the initial reduction to Pd(0) can be variable.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My reaction is showing very low conversion to the desired mono-coupled product. What are the likely causes and how can I fix this?
Answer: Low yield is a common problem that can stem from several sources. A systematic approach is the best way to identify the root cause.
Potential Cause A: Inactive or Decomposed Catalyst
The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition into inactive palladium nanoparticles.[5][11]
-
Solution 1: Ensure Rigorous Inert Conditions. Oxygen can oxidize the active Pd(0) catalyst.[5] Ensure all solvents and liquid reagents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).[12][13] The reaction vessel should be purged with an inert gas (argon or nitrogen) before adding reagents.[14]
-
Solution 3: Optimize the Ligand. Switch to a more robust, bulky, and electron-rich ligand (e.g., SPhos, XPhos for Suzuki/Buchwald-Hartwig) that can better stabilize the active catalyst and prevent agglomeration.[5]
Potential Cause B: Suboptimal Reaction Conditions
-
Solution 1: Screen Different Bases. The base is crucial for the transmetalation step (in Suzuki) or deprotonation (in Sonogashira/Buchwald-Hartwig).[16] If a weak base like K₂CO₃ is ineffective, try stronger bases like K₃PO₄ or Cs₂CO₃ for Suzuki coupling, or a strong, non-nucleophilic base like NaOtBu or LHMDS for Buchwald-Hartwig amination.[12][17][18]
-
Solution 2: Adjust the Temperature. If the reaction is sluggish at a lower temperature (e.g., 80 °C), gradually increase it in 10-20 °C increments.[5] However, be aware that excessively high temperatures can accelerate catalyst decomposition and may promote unwanted reaction at the C-Cl bond.[2][11]
-
Solution 3: Change the Solvent. Ensure you are using anhydrous, high-purity solvents.[15] For Suzuki couplings, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[14][19] For Buchwald-Hartwig, anhydrous ethereal or aromatic solvents are preferred.[6]
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Question: My reaction works, but I am observing significant amounts of homocoupled product and/or reaction at the chloro- position. How can I improve selectivity?
Answer: Side product formation indicates that your reaction conditions are either promoting undesired pathways or are too harsh, leading to a loss of chemoselectivity.
Potential Cause A: Homocoupling of Coupling Partners
This is especially common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling, i.e., Glaser coupling) reactions.[11][20]
-
Solution 1: Eliminate Oxygen. Homocoupling is often promoted by the presence of oxygen.[11][20] Rigorous degassing of solvents and maintaining a positive pressure of inert gas is the most effective solution.[5]
-
Solution 2: Reduce Copper Loading (for Sonogashira). In Sonogashira couplings, the copper co-catalyst can promote alkyne dimerization. Minimize the CuI loading or consider a copper-free protocol.[11][21]
-
Solution 3: Slower Reagent Addition. For Suzuki reactions, a slow addition of the boronic acid can sometimes minimize its homocoupling by keeping its instantaneous concentration low.[5]
Potential Cause B: Loss of Chemoselectivity (Reaction at C-Cl)
-
Solution 1: Lower the Reaction Temperature. This is the first and most important parameter to adjust. A lower temperature will more strongly favor the reaction at the more reactive C-I bond.[2]
-
Solution 2: Reduce Reaction Time. Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent coupling at the C-Cl position.[2]
-
Solution 3: Re-evaluate Catalyst System. Some highly active catalyst systems may be too reactive and overcome the inherent reactivity difference between the C-I and C-Cl bonds. You may need to screen for a catalyst/ligand combination that offers better selectivity, even if it is slightly less active overall.
Visualizing Chemoselectivity
Caption: Controlling chemoselectivity through reaction conditions.
Data Summary & Starting Protocols
Table 1: Recommended Starting Conditions for Selective C-I Coupling
This table provides experimentally grounded starting points. Optimization will likely be required for your specific coupling partner.
| Coupling Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 - 100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | N/A | Et₃N (2.0) | THF or DMF | 50 - 70 |
| with CuI (4%) | |||||
| Buchwald-Hartwig | Pd₂(dba)₃ (1%) | XPhos (3%) | NaOtBu (1.5) | Toluene or Dioxane | 90 - 110 |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical reaction. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic [K₃PO₄] (2.0 equiv)
-
1,4-Dioxane (anhydrous) and Water (degassed)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Catalyst Addition: In a separate small vial under argon, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this solid mixture to the reaction flask against a positive flow of argon. Alternatively, use an appropriate air-stable pre-catalyst.
-
Degassing: Sparge the reaction mixture with a gentle stream of argon via a needle below the solvent surface for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. Look for the consumption of the this compound starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[14][22]
The Palladium Catalytic Cycle
Caption: The fundamental steps of a palladium cross-coupling reaction.[7][16][23]
References
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
- Valente, C., et al. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Cross-Coupling Reactions Guide. (2025).
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. (2025). Benchchem.
- Valente, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
- Singh, U., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. (2025). Benchchem.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (2020). University of Nottingham.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Optimization of reaction parameters for Buchwald-Hartwig amination reaction. (2020).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. (2025). Benchchem.
- Optimizing Suzuki Coupling Reactions. (2023). CovaSyn.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2022). Chemical Insights.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Suzuki coupling Reaction's yield is very low. How can I improvise my reaction? (2017).
- Sonogashira coupling. Wikipedia. [Link]
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
- Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023).
- Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. (2025). Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene. (2025). Benchchem.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). Benchchem.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
- Buchwald-Hartwig amination; selection of optimal conditions. (2021).
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. (2025). Benchchem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). Journal of Organic Chemistry. [Link]
- Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Buchwald–Hartwig amin
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. (2025). Benchchem.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Amino-4-iodobenzonitrile. (2025). Benchchem.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines. (2025). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jmcct.com [jmcct.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 2-Chloro-5-iodobenzonitrile in Sonogashira Coupling
This guide is intended for researchers, scientists, and drug development professionals encountering difficulties with the Sonogashira coupling of 2-Chloro-5-iodobenzonitrile. The unique electronic properties of this substrate present specific challenges that can lead to low yields and undesired side reactions. This document provides a structured troubleshooting approach based on established organometallic principles and field-proven strategies.
Part 1: Core Directive - Understanding the Challenge
The primary issue with this compound stems from the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chloride (C-Cl) bonds, compounded by the electronic effects of the substituents on the aromatic ring. The generally accepted order of reactivity for aryl halides in Sonogashira couplings is I > OTf > Br >> Cl.[1][2] While this suggests a selective reaction at the C-I bond, the presence of two electron-withdrawing groups (–Cl and –CN) can deactivate the aryl ring, making the rate-determining oxidative addition step of the palladium catalyst more difficult than anticipated.[3]
Part 2: Scientific Integrity & Logic - A Question-and-Answer-Based Troubleshooting Guide
Q1: My reaction shows very low or no conversion of the this compound. What are the likely causes?
A1: Low reactivity in this specific case can be attributed to several factors:
-
Insufficiently Active Catalyst: The standard catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), may not be active enough to efficiently facilitate the oxidative addition of the deactivated C-I bond.[2][4]
-
Catalyst Decomposition: The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[2][5] This can be caused by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures.[2][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical. For a challenging substrate, conditions that work well for simple aryl iodides may be inadequate.[6]
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?
A2: This side product is the result of Glaser-Hay homocoupling, an oxidative dimerization of the terminal alkyne.[7][8] This is a very common issue in copper-catalyzed Sonogashira reactions.[7][8][9]
-
Presence of Oxygen: The Glaser coupling is highly promoted by oxygen.[5][7] It is imperative to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment.[2][5]
-
Copper Co-catalyst: The copper(I) salt, typically CuI, is a key mediator of this side reaction.[7][8]
-
Slow Desired Reaction: If the primary Sonogashira coupling is slow, the competing Glaser coupling can become the dominant pathway.[10]
Solutions to Minimize Glaser Homocoupling:
-
Rigorous Degassing: Use multiple freeze-pump-thaw cycles for your solvent or bubble with an inert gas for an extended period.
-
Reduce Copper Loading: Minimizing the concentration of the copper(I) iodide can help to suppress the rate of homocoupling.[5]
-
Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can maintain a low concentration, thus disfavoring the bimolecular homocoupling.[5]
-
Switch to a Copper-Free Protocol: This is the most effective method to completely eliminate the Glaser coupling side reaction.[8][9][10][11][12][13][14] Numerous copper-free methodologies have been developed for this purpose.[8][9][10][11][12][13][14]
Q3: Could the chloro group be interfering with the reaction?
A3: Under standard Sonogashira conditions, the C-Cl bond is significantly less reactive than the C-I bond and should not participate in the coupling.[1] Selective coupling at the iodide position is expected.[4] However, if extremely harsh conditions (high temperatures, highly active catalysts designed for C-Cl activation) are used, some reactivity at the C-Cl position could occur, but this is unlikely to be the primary issue for low conversion at the C-I position.
Part 3: Visualization & Formatting - Experimental Protocols and Data
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to address the challenges of both low reactivity and potential Glaser homocoupling.
Objective: To provide a robust procedure for the coupling of this compound with a terminal alkyne using a highly active palladium catalyst system in the absence of a copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
P(t-Bu)₃ (Tri-tert-butylphosphine, 10 mol%)
-
Anhydrous, degassed DMF (Dimethylformamide)
-
Anhydrous, degassed amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard glassware, syringes, and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, (AllylPdCl)₂, and a magnetic stir bar.
-
Inerting the System: Evacuate and backfill the flask with the inert gas at least three times to ensure all oxygen is removed.
-
Reagent Addition: Add the anhydrous, degassed DMF via syringe. Follow this with the addition of the anhydrous, degassed amine base and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow at room temperature, gentle heating (e.g., 50-80 °C) may be required.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst System Comparison
The following table summarizes catalyst systems suitable for challenging Sonogashira couplings.
| Catalyst System | Ligand | Base | Solvent | Temperature | Key Features |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | TEA/DIPEA | THF/Dioxane | RT - 80°C | Standard conditions, good starting point, but may be inefficient for this substrate. |
| Pd(PPh₃)₄ / CuI | PPh₃ | TEA/DIPEA | THF/Dioxane | RT - 80°C | Common Pd(0) source, but can be sensitive to air. |
| (AllylPdCl)₂ | P(t-Bu)₃ | Amine Base | DMF | RT | Highly active copper-free system for aryl bromides, adaptable for challenging aryl iodides.[11] |
| Pd(OAc)₂ / XPhos | XPhos | K₂CO₃/Cs₂CO₃ | Toluene/Dioxane | 60 - 100°C | Copper-free, bulky, electron-rich ligand enhances oxidative addition. |
Mandatory Visualization
Sonogashira Catalytic Cycle (Copper-Free)
Caption: A simplified catalytic cycle for a copper-free Sonogashira reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Sonogashira Coupling | NROChemistry.
- Sonogashira coupling - Wikipedia.
- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Public
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Copper-free Sonogashira coupling - The chemical reaction d
- The pathway of copper-free Sonogashira reaction to provide different compounds - ResearchG
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Sonogashira Coupling - Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10).
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08).
- glaser coupling - Organic Chemistry Portal - Liter
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15).
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013-01-14).
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (2011-06-08).
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Chloro-5-iodobenzonitrile Derivatives
Welcome to the technical support center for navigating the purification challenges associated with products derived from 2-Chloro-5-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to streamline your purification workflows. We will move beyond simple procedural lists to explore the underlying chemical principles that dictate success in isolating your target compounds.
I. Foundational Knowledge: Understanding the Molecule
This compound is a versatile building block in medicinal chemistry and organic synthesis. Its utility stems from the differential reactivity of its halogen substituents and the synthetic possibilities offered by the nitrile group.[1][2][3] The iodine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to the chlorine atom. This allows for selective functionalization at the 5-position.[4]
However, this reactivity profile also presents unique purification challenges. Incomplete reactions, side-product formation, and the presence of structurally similar impurities necessitate robust and well-designed purification strategies.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Frequently Asked Questions: Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is complete by TLC/LC-MS, but after workup and column chromatography, I'm struggling to separate my desired biaryl product from the starting this compound. What are my options?
Answer: This is a common challenge, especially with non-polar products. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Chromatography Conditions:
-
Solvent System: If you are using a standard hexane/ethyl acetate gradient, the polarity difference between your starting material and product might be insufficient. Consider introducing a different solvent to alter the selectivity. For instance, adding a small percentage of dichloromethane or toluene to your mobile phase can sometimes improve separation.
-
Stationary Phase: Standard silica gel may not be the optimal choice. Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded phase like diol or cyano.
-
-
Crystallization as a Powerful Alternative:
-
If your product is a solid, recrystallization is often the most effective method for removing trace impurities and can be more scalable than chromatography.
-
Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble, but the starting material is less soluble. Good starting points for many benzonitrile derivatives include ethanol, isopropanol, or toluene.
-
If the product doesn't readily crystallize upon cooling, try adding a co-solvent in which the product is insoluble (an "anti-solvent") dropwise to the warm solution until it becomes slightly turbid. Then, allow it to cool slowly.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystal formation.
-
Seeding with a pure crystal of the desired compound, if available, is also highly effective.
-
-
-
Chemical "Tagging" and Subsequent Removal:
-
This is an advanced technique for particularly difficult separations. If your product has a reactive handle that the starting material lacks (or vice versa), you can selectively react one of the compounds to dramatically alter its polarity, perform the separation, and then reverse the reaction. This is often not practical for routine purifications but can be a powerful tool in specific cases.
-
Question 2: I'm performing a Buchwald-Hartwig amination and see a significant amount of a dehalogenated byproduct (2-chlorobenzonitrile). How can I minimize this and purify my desired amine?
Answer: The formation of a hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed cross-couplings.[5] It arises from a competing pathway where a hydride source in the reaction mixture participates in the catalytic cycle.
-
Minimizing the Side Reaction:
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider using a weaker base like potassium carbonate or cesium carbonate, which may require higher reaction temperatures or longer reaction times but can lead to a cleaner reaction profile.
-
Solvent Purity: Ensure your solvent is anhydrous. Water can be a source of protons that contribute to hydrodehalogenation.
-
Ligand Choice: The ligand used can significantly influence the relative rates of the desired coupling and the undesired side reaction. Experiment with different phosphine ligands, as some are more prone to promoting hydrodehalogenation than others.
-
-
Purification Strategy:
-
The polarity difference between your desired arylamine and the 2-chlorobenzonitrile byproduct is typically significant. The amino group in your product will make it considerably more polar.
-
Column Chromatography: A standard silica gel column with a hexane/ethyl acetate gradient should effectively separate the more polar amine product from the less polar byproduct.
-
Acid-Base Extraction: You can exploit the basicity of the amine product.
-
Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Wash the organic layer (which still contains the 2-chlorobenzonitrile) with water.
-
Combine the aqueous layers and carefully basify with a base like sodium bicarbonate or sodium hydroxide until the solution is basic to pH paper.
-
Your amine product will precipitate or can be extracted back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to obtain the purified product.
-
-
Frequently Asked Questions: Reactions Involving the Nitrile Group
Question 3: I attempted to hydrolyze the nitrile group of my 2-chloro-5-iodo-substituted benzonitrile to a carboxylic acid using strong acidic conditions (e.g., refluxing HCl). My reaction is sluggish, and I'm getting a mixture of the amide and the carboxylic acid. How can I drive the reaction to completion and purify the final product?
Answer: Partial hydrolysis of a nitrile to an amide is a common issue, as the amide is an intermediate in the hydrolysis to the carboxylic acid.[6][7][8]
-
Driving the Reaction to Completion:
-
Harsher Conditions: To push the reaction to the carboxylic acid, you may need more forcing conditions. This can include using a higher concentration of acid, a higher boiling point solvent to increase the reflux temperature, or significantly longer reaction times.
-
Alkaline Hydrolysis: Consider switching to basic hydrolysis.[6] Refluxing the nitrile with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide is often more effective for complete hydrolysis. The initial product will be the carboxylate salt.
-
-
Purification of the Carboxylic Acid:
-
From Acidic Hydrolysis: If you have a mixture of the amide and carboxylic acid, you can use an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent.
-
Extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic amide will remain in the organic layer.
-
Separate the layers.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) until the pH is acidic. The carboxylic acid will precipitate out and can be collected by filtration or extracted into a fresh portion of organic solvent.
-
-
From Alkaline Hydrolysis: After the reaction is complete, the product is the carboxylate salt dissolved in the aqueous base.
-
Cool the reaction mixture.
-
Carefully acidify with a strong acid until the carboxylic acid precipitates.
-
Collect the solid by filtration and wash with cold water to remove any inorganic salts.
-
The crude carboxylic acid can then be further purified by recrystallization, typically from an aqueous ethanol mixture or a suitable organic solvent.
-
-
General Purification FAQs
Question 4: My purified product looks clean by TLC, but the NMR spectrum shows broad peaks. What could be the issue?
Answer: Broad peaks in an NMR spectrum can indicate several issues:
-
Residual Paramagnetic Impurities: If you used a palladium catalyst, trace amounts of residual palladium can cause peak broadening.
-
Troubleshooting: Try filtering your product solution through a small plug of Celite® or silica gel before concentrating. For more persistent issues, specialized scavengers designed to remove heavy metals can be used.
-
-
Presence of Rotamers: If your molecule has restricted bond rotation (e.g., around an amide bond or a biaryl bond with bulky substituents), you may be observing multiple conformations in solution that are slowly interconverting on the NMR timescale.
-
Troubleshooting: Acquiring the NMR spectrum at a higher temperature can sometimes cause these rotamers to interconvert more rapidly, resulting in sharper, averaged signals.
-
-
Aggregation: Some molecules, particularly those with flat aromatic systems and hydrogen bonding capabilities, can aggregate in solution, leading to broader peaks.
-
Troubleshooting: Try acquiring the spectrum in a different solvent or at a lower concentration.
-
Question 5: How can I effectively remove residual solvents like DMF or DMSO from my final product?
Answer: High-boiling point solvents can be challenging to remove completely.
-
Azeotropic Removal: For DMF, co-evaporation with a solvent like toluene or heptane can be effective. Add the co-solvent to your product and concentrate under reduced pressure. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane and is stable to these conditions, lyophilization is an excellent method for removing residual high-boiling solvents.
-
Washing/Slurrying: If your product is a solid that is insoluble in a solvent in which the high-boiling point solvent is soluble (e.g., water or ether), you can wash or slurry the solid with this solvent to remove the impurity.
III. Key Purification Workflows & Methodologies
Workflow 1: Purification of a Suzuki-Miyaura Coupling Product
This workflow outlines a typical purification sequence for a biaryl product derived from this compound.
Caption: Standard purification workflow for Suzuki-Miyaura coupling products.
Workflow 2: Logic for Choosing a Purification Method
The choice of purification method depends on the properties of your target compound and the impurities present.
Caption: Decision tree for selecting an appropriate purification method.
IV. Quantitative Data Summary
The success of a purification strategy can often be quantified. The following table provides representative data for common purification scenarios.
| Scenario | Starting Material | Product | Key Impurity | Recommended Method | Typical Recovery | Typical Purity (by NMR/LCMS) |
| Suzuki Coupling | This compound | 2-Chloro-5-phenylbenzonitrile | Unreacted Starting Material | Flash Chromatography (Silica) | 70-90% | >98% |
| Buchwald-Hartwig | This compound | N-benzyl-2-chloro-5-aminobenzonitrile | 2-Chlorobenzonitrile | Flash Chromatography or Acid-Base Extraction | 65-85% | >97% |
| Nitrile Hydrolysis | This compound derivative | 2-Chloro-5-iodobenzoic acid derivative | Intermediate Amide | Acid-Base Extraction & Recrystallization | 80-95% | >99% |
This guide provides a framework for addressing the purification challenges associated with derivatives of this compound. By understanding the chemical nature of the target molecules and potential impurities, researchers can develop logical and efficient purification strategies, ultimately accelerating their research and development efforts.
References
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Royal Society of Chemistry. (n.d.). A mild synthesis of o-ureidobenzonitrile derivatives via iodide-mediated electrolysis from 2-aminobenzamides. Organic & Biomolecular Chemistry.
- Pharmaffiliates. (n.d.). This compound: A Key Pharmaceutical Intermediate.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Springer. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Journal of the Iranian Chemical Society, 16, 2255-2262.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Alachem Co., Ltd. (n.d.). This compound.
- ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- PubMed. (n.d.). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
- ChemBK. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Strategic Sourcing of this compound: Ensuring Quality and Efficiency.
- American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 289039-29-8 [chemicalbook.com]
- 3. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Reactions with 2-Chloro-5-iodobenzonitrile
Welcome to the technical support center for 2-Chloro-5-iodobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile intermediate. As a bifunctional aryl halide, this compound presents unique opportunities for sequential and chemoselective cross-coupling reactions, but its success is critically dependent on the reaction environment.[1][2] The choice of solvent is not merely an inert medium but an active participant that profoundly influences solubility, catalyst stability, reaction rates, and even the ultimate product distribution.[3][4][5]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter. We will delve into the causality behind solvent choices to empower you to optimize your reaction outcomes with scientific rigor.
Part 1: General FAQs and Foundational Concepts
This section addresses overarching questions about this compound and the fundamental role of solvents in the palladium-catalyzed reactions it commonly undergoes.
Q1: What makes this compound a challenging substrate?
A1: The primary challenge and opportunity with this substrate lies in the differential reactivity of its two halogen atoms. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the iodine position the kinetically favored site for oxidative addition to a Pd(0) catalyst, the first committed step in most cross-coupling catalytic cycles.[6] Therefore, achieving selective reaction at the iodine without disturbing the chlorine is the most common objective. However, forcing reactions at the chloro- position or achieving di-substitution requires more forcing conditions, which can lead to side reactions. The nitrile group is also electron-withdrawing, which activates both positions towards nucleophilic attack but can also influence catalyst-ligand interactions.[2]
Q2: Why is solvent selection so critical in palladium-catalyzed cross-coupling reactions?
A2: The solvent plays a multifaceted role that extends far beyond simply dissolving reactants.[3][7] Key functions include:
-
Solubility: The reaction medium must dissolve a diverse range of components: the organic aryl halide, the organometallic reagent (e.g., boronic acid), the inorganic base, and the palladium catalyst complex.[3][8] Biphasic systems, like Toluene/Water or Dioxane/Water, are often employed in Suzuki reactions precisely for this reason—to dissolve both the organic and inorganic components.[9][10]
-
Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing its reactivity.[3][11] Strongly coordinating solvents like DMF or DMSO can sometimes displace essential ligands, altering the catalytic cycle.[8] Conversely, the right solvent can stabilize the active catalytic species, preventing decomposition (e.g., formation of palladium black).
-
Influence on Reaction Mechanism: Polar solvents can stabilize charged or polar intermediates and transition states within the catalytic cycle, often accelerating key steps like oxidative addition and reductive elimination.[11][12] This can dramatically affect the overall reaction rate.
-
Base Efficacy: The solvent modulates the strength and solubility of the base used in the reaction. An inorganic base like K₃PO₄ will have very different activity in a THF/water mixture compared to a purely organic solvent like toluene.[10]
Q3: I'm seeing decomposition of my starting material or product. Could the solvent be the cause?
A3: Yes, particularly at elevated temperatures. Some common solvents can act as hydride sources, leading to undesired reduction (hydrodehalogenation) of the aryl halide.[13][14] For instance, N-alkyl amides (DMF, DMAc) and certain ethers (1,4-dioxane, DME) can decompose in the presence of a palladium catalyst at high temperatures (>80-100 °C) to generate palladium hydride species, which then reduce the C-I or C-Cl bond.[13] If you observe significant formation of 2-chlorobenzonitrile, your solvent choice, in combination with high temperature, is a likely culprit.
Part 2: Troubleshooting Guide for Specific Reactions
This section provides targeted advice for common cross-coupling reactions performed with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is frequently used with this substrate.
Problem 1: Low or no conversion to the desired product.
Q: My Suzuki reaction is not proceeding. The starting material is mostly unreacted. What solvent-related factors should I consider?
A: This is a classic issue often rooted in poor solubility or suboptimal phase dynamics.
Causality & Troubleshooting Steps:
-
Check Solubility: The most common cause is the inability of a single solvent to effectively dissolve all components. The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is often insoluble in common organic solvents like toluene or THF.
-
Solution: Employ a biphasic solvent system. A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in ratios from 4:1 to 1:1) is the standard for Suzuki couplings.[15][16] The water phase dissolves the base, while the organic phase dissolves the aryl halide and boronic acid, allowing the reaction to occur at the interface.
-
-
Evaluate Solvent Polarity: If a biphasic system is already in use, the choice of the organic component matters.
-
Ensure Purity and Degassing: Water and oxygen can interfere with the catalytic cycle.[9][14] Contaminants in recycled solvents can also poison the catalyst.[9][17]
-
Solution: Always use high-purity, degassed solvents. Purge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before use to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.
-
Problem 2: Significant formation of homocoupled byproducts.
Q: My Suzuki reaction yields the desired product, but I'm also getting a significant amount of biaryl byproduct from my boronic acid. How can I suppress this?
A: Homocoupling of boronic acids is often promoted by the presence of oxygen and elevated temperatures.[15]
Causality & Troubleshooting Steps:
-
Oxygen Contamination: The primary cause is aerobic oxidation, which is often palladium-catalyzed.
-
Reaction Temperature: Higher temperatures can accelerate the desired reaction but may disproportionately increase the rate of homocoupling.
-
Solution: Try running the reaction at a lower temperature for a longer period. For example, if you are running at 110 °C in toluene, consider switching to dioxane/water at 90 °C.[16]
-
General Suzuki Protocol for this compound
Here is a validated starting point for your experiments.
dot
Caption: Step-by-step experimental workflow for a typical Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, attaching alkynes to the aromatic ring.
Problem 1: My Sonogashira reaction is sluggish and gives low yields.
Q: I am attempting to couple a terminal alkyne with this compound, but the reaction is very slow. What is the role of the solvent here?
A: Solvent choice in Sonogashira reactions is a delicate balance.[8] The reaction often involves both polar and nonpolar species, and the solvent must accommodate them.
Causality & Troubleshooting Steps:
-
Solvent Polarity and Coordination: Unlike Suzuki reactions, Sonogashira couplings are often run in single-phase, anhydrous solvents.
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile (ACN) are often effective because they can dissolve the various polar intermediates.[8][18] However, strongly coordinating solvents like DMF can sometimes slow the reaction by competing for coordination sites on the palladium catalyst.[8]
-
Nonpolar Solvents: In some systems, nonpolar solvents like toluene can lead to faster reaction kinetics.[8] This is sometimes attributed to less competitive coordination with the catalyst, keeping it more active.
-
Ethereal Solvents: THF and 1,4-dioxane are also commonly used and represent a good middle ground in terms of polarity.[18]
-
Solution: A solvent screen is highly recommended. Start with THF or ACN . If reactivity is low, consider screening toluene and DMF .
-
-
Base and its Solubility: The organic base (typically an amine like Et₃N or DIPEA) also serves as the solvent in some original protocols.[3] In modern protocols, it is a reagent. The solvent must be able to dissolve the base and the resulting ammonium halide salt to some extent to prevent coating of the catalyst.
-
Solution: Ensure your base is fully soluble in the chosen solvent. If you see precipitates forming immediately that coat the stir bar or flask walls, the reaction may stall.
-
Problem 2: The major byproduct is the homocoupled alkyne (Glaser coupling).
Q: How can I use the solvent to minimize the formation of the di-yne byproduct from my alkyne starting material?
A: Glaser-Hay homocoupling is an oxidative process, typically promoted by the copper(I) co-catalyst and oxygen.[15] While solvent choice has an indirect effect, the primary solution lies in controlling the atmosphere and reaction conditions.
Causality & Troubleshooting Steps:
-
Atmosphere Control: Oxygen is the terminal oxidant for this side reaction.
-
Solution: As with the Suzuki reaction, using degassed solvents and maintaining a strict inert atmosphere is the most effective way to minimize homocoupling.[19]
-
-
Consider Copper-Free Conditions: The copper co-catalyst is a major contributor to this pathway.
-
Solution: Numerous copper-free Sonogashira protocols have been developed.[20] These reactions often require a different ligand/palladium source and may be slower, but they completely eliminate the primary pathway for alkyne homocoupling.
-
-
Solvent Choice: The choice of solvent can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Solution: There is no universal rule, but sometimes switching to a less polar solvent like toluene can favor the cross-coupling pathway.[8] This must be determined empirically for your specific substrate combination.
-
Buchwald-Hartwig Amination
This reaction is used to form C-N bonds, coupling amines with the aryl halide.
Problem: My amination reaction is failing. What are the best solvents?
Q: I am trying to couple an amine with this compound, but I am getting a complex mixture or no reaction. What are the solvent considerations?
A: Buchwald-Hartwig amination is highly sensitive to the reaction environment. The solvent must be able to dissolve the amine, aryl halide, and the base (often a bulky alkoxide like NaOtBu or LHMDS), and it must not interfere with the catalyst.
Causality & Troubleshooting Steps:
-
Solvent Type: The choice of solvent is critical for catalyst activity and turnover.
-
Aromatic Solvents: Toluene and xylene are the most common and generally reliable solvents for Buchwald-Hartwig aminations.[21][22] They are relatively non-coordinating, which helps maintain the activity of the palladium catalyst.
-
Ethereal Solvents: 1,4-Dioxane , THF , and t-butyl methyl ether (TBME) are also frequently used.[21][23] They offer better solubility for some polar substrates.
-
Solvents to Avoid: Chlorinated solvents and strongly coordinating polar aprotic solvents like acetonitrile or pyridine can bind to the palladium center and inhibit the reaction.[21]
-
-
Anhydrous Conditions: The strong bases used in these reactions (e.g., sodium tert-butoxide) are extremely sensitive to moisture.
-
Solution: Use anhydrous solvents . Purchase a new, sealed bottle or dry the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for toluene) before use.
-
-
Base Solubility: The solubility of the base is a key parameter. While NaOtBu has some solubility in THF and dioxane, it is often run as a slurry. The rate of agitation can be important in these cases.[21]
-
Solution: If you suspect base insolubility is the issue, consider switching to a more soluble organic base like DBU, although this may require re-optimization of the catalyst and ligand system.[22]
-
Part 3: Data Summary and Visualization
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions with this compound, with a focus on solvent-related causes.
dot
Caption: A decision tree for troubleshooting common reaction failures.
Table 1: Solvent Selection Guide for Cross-Coupling Reactions
This table provides a quick reference for selecting an appropriate starting solvent system based on the reaction type.
| Reaction Type | Primary Solvent(s) | Co-Solvent / Additive | Key Considerations |
| Suzuki-Miyaura | Toluene, 1,4-Dioxane, THF | H₂O | Biphasic system is crucial for dissolving the inorganic base.[9][10] |
| Sonogashira | THF, Acetonitrile (ACN), DMF, Toluene | Amine Base (Et₃N, DIPEA) | Anhydrous conditions are critical. Screen for optimal polarity.[8][18] |
| Buchwald-Hartwig | Toluene, 1,4-Dioxane, TBME | None | Strictly anhydrous. Avoid coordinating solvents like ACN.[21][23] |
| Heck | DMF, DMAc, ACN | Amine Base | Polar aprotic solvents are generally preferred to stabilize charged intermediates. |
| Cyanation | DMF, DMSO, NMP | None | High polarity is needed to dissolve the cyanide salt (e.g., Zn(CN)₂, CuCN). |
References
- Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- Nanjing Finechem Holding Co.,Limited.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- University of York. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Platz, K. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Platz, K. M., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Albéniz, A. C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.
- Métivier, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- LookChem.
- Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Métivier, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Wikipedia. Cross-coupling reaction. Wikipedia. [Link]
- Lee, K., & Lee, P. H. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
- Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Lee, D., et al. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Dar, M. I., et al. (2016). Optimization of reaction parameters for Buchwald-Hartwig amination...
- LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Kabalka, G. W., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Kashani, S. K., et al. (2022).
- Borriello, M., et al. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. books.lucp.net [books.lucp.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. depts.washington.edu [depts.washington.edu]
- 20. DSpace [repository.kaust.edu.sa]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
preventing homocoupling in reactions with 2-Chloro-5-iodobenzonitrile
A Senior Application Scientist's Guide to Preventing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for 2-Chloro-5-iodobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently consulted with teams tackling the common yet surmountable challenge of homocoupling side reactions.
This compound is a valuable reagent due to its differentiated halides; the carbon-iodine bond is significantly more reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[1][2] This chemoselectivity allows for precise, stepwise functionalization. However, this reactivity also makes it susceptible to undesired homocoupling, leading to the formation of 5,5'-dichloro-2,2'-dicyanobiphenyl, which consumes starting material and complicates purification.
This document provides a structured, in-depth guide to understanding, troubleshooting, and ultimately preventing these unwanted side reactions. We will move from general principles to reaction-specific strategies, grounded in mechanistic understanding and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my reaction with this compound?
A1: Homocoupling, also known as dimerization, is a side reaction where two identical molecules react to form a symmetrical product.[3] In your case, the most common issue is the palladium-catalyzed reaction of two molecules of this compound to form 5,5'-dichloro-2,2'-dicyanobiphenyl. A second type of homocoupling can occur with your coupling partner, for instance, the dimerization of a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction (known as Glaser coupling).[4][5] Both pathways reduce the yield of your desired unsymmetrical, cross-coupled product.
Q2: What are the primary drivers of homocoupling?
A2: The two most frequent culprits are the presence of oxygen and excessive Pd(II) species in the catalytic cycle.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then participate in a catalytic cycle that dimerizes your organometallic reagent (e.g., boronic acid) or your aryl iodide.[5][6] Similarly, if you use a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, its reduction to Pd(0) can be inefficient, leaving behind Pd(II) species that drive the homocoupling pathway.[7][8]
Q3: Are certain cross-coupling reactions more prone to this issue?
A3: Yes, the propensity for homocoupling can vary:
-
Suzuki-Miyaura Reactions: These are particularly susceptible to the homocoupling of the boronic acid reagent, especially if the reaction is not rigorously deoxygenated.[9][10]
-
Sonogashira Reactions: When using the traditional copper(I) co-catalyst, the oxidative homocoupling of the terminal alkyne (Glaser coupling) is a very common and often dominant side reaction.[4][11][12]
-
Buchwald-Hartwig Aminations: While less prone to homocoupling of the starting halide, issues can arise from catalyst deactivation or side reactions promoted by overly harsh bases, which can be a concern given the electron-withdrawing nitrile group.[13]
Q4: What are the top three general strategies I should implement to avoid homocoupling?
A4: To broadly minimize homocoupling, you should always:
-
Ensure Rigorous Inert Conditions: This is the most critical step. Thoroughly degas all solvents, reagents, and the reaction vessel itself.[4][9] Use a robust inert gas like argon or nitrogen and maintain a positive pressure throughout the experiment.
-
Select the Right Catalyst System: Start with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) or a modern, well-defined Pd(II) precatalyst (like the Buchwald G3 or G4 precatalysts) that rapidly and cleanly generates the active Pd(0) species.[7][14]
-
Choose an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes - NHCs) are often highly effective.[7][9][15] They promote the desired reductive elimination step and can sterically hinder the formation of intermediates that lead to homocoupling.[14]
Troubleshooting & Optimization by Reaction Type
Scenario 1: Suzuki-Miyaura Coupling
Issue: "I am attempting to couple this compound with an arylboronic acid, but my main isolated product is the homocoupled 5,5'-dichloro-2,2'-dicyanobiphenyl."
This is a classic problem stemming from factors that disrupt the primary catalytic cycle.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Oxygen Contamination | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the oxidative homocoupling of the boronic acid. This disrupts the main catalytic cycle and can also lead to aryl halide homocoupling.[5][6] | Action: Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 min). Maintain a positive pressure of inert gas.[16] |
| Inefficient Precatalyst | Using a simple Pd(II) salt like Pd(OAc)₂ requires in-situ reduction to Pd(0). The boronic acid can act as the reductant, but this process consumes it and generates species that catalyze homocoupling.[7][8] | Action: Switch to a Pd(0) source like Pd₂(dba)₃ or use a modern Buchwald-type precatalyst designed for efficient activation.[5][14] |
| Suboptimal Base | The base is crucial for activating the boronic acid for transmetalation.[7][9] An overly weak base may slow the desired cross-coupling, allowing side reactions to dominate. An excessively strong or poorly soluble base can also be detrimental. | Action: K₃PO₄ is often an excellent choice as it has good solubility in mixed aqueous/organic systems and sufficient basicity. Cs₂CO₃ is another strong option. Screen a few bases to find the optimal choice.[9] |
| High Temperature | Excessive heat can accelerate side reactions, including catalyst decomposition and protodeboronation (hydrolysis of the boronic acid), more than the desired coupling.[9][16] | Action: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C and adjust as needed).[16] |
| Boronic Acid Instability | Boronic acids can be unstable and prone to decomposition or homocoupling.[9] | Action: Use a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. These are often more robust and less prone to side reactions.[9] |
This protocol is a robust starting point for coupling this compound.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ (1.5 mol%) and a suitable ligand such as SPhos (3.5 mol%). Add them to the Schlenk flask.
-
Inerting the System: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The total concentration should be around 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Scenario 2: Sonogashira Coupling
Issue: "I'm reacting this compound with a terminal alkyne, but I'm getting a high yield of the alkyne dimer (Glaser product) and low conversion to my desired product."
This is the most common failure mode in Sonogashira chemistry and is almost always linked to the copper co-catalyst and the presence of oxygen.[4][11]
Troubleshooting Table: Sonogashira Coupling
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Copper(I) Co-catalyst | The traditional Sonogashira protocol uses a Cu(I) salt (e.g., CuI) as a co-catalyst. While it accelerates the desired reaction, it is also highly effective at catalyzing the oxidative homocoupling of the terminal alkyne in the presence of O₂, known as Glaser coupling.[11][12][17] | Action: The most effective solution is to switch to a copper-free Sonogashira protocol.[4][12] This completely eliminates the primary pathway for Glaser homocoupling. |
| Oxygen Contamination | Oxygen is the oxidant required for the Glaser coupling pathway. Even in copper-free systems, oxygen can be detrimental to the Pd(0) catalyst. | Action: Rigorous degassing of all solvents and reagents is paramount. Use a robust inert atmosphere (argon is preferred).[4][11] |
| Inappropriate Base/Solvent | The base deprotonates the alkyne to form the acetylide.[1] An amine base like triethylamine or diisopropylamine is often used and can also help keep the palladium catalyst in its active state.[1] | Action: For copper-free conditions, a common and effective system is Pd(PPh₃)₄ with a base like triethylamine in a solvent such as THF or DMF. |
| High Alkyne Concentration | The Glaser coupling is a bimolecular reaction. High instantaneous concentrations of the alkyne can favor this undesired pathway. | Action: If homocoupling persists even in copper-free conditions, consider adding the terminal alkyne slowly to the reaction mixture using a syringe pump.[11] |
-
Reagent Preparation: To a dry Schlenk flask under argon, add this compound (1.0 equiv) and the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3-5 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate, and wash with water or a dilute ammonium chloride solution to remove the amine salt. Dry the organic layer, concentrate, and purify as needed.
Visualizing the Problem: Competing Catalytic Cycles
To better understand the challenge, it is useful to visualize the desired catalytic cycle for cross-coupling versus the undesired homocoupling pathway.
Caption: Desired cross-coupling vs. undesired homocoupling pathway.
Systematic Troubleshooting Workflow
When faced with a problematic reaction, a logical, stepwise approach is the most efficient way to solve the problem.
Caption: A logical workflow for troubleshooting homocoupling.
By applying these principles and protocols, you can effectively suppress homocoupling side reactions and leverage the full synthetic potential of this compound. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- Wikipedia. (n.d.). Sonogashira coupling.
- Tyndall, S., & Sanford, M. S. (2022). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Wikipedia. (n.d.). Coupling reaction.
- Almeida, J. M. A., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Pharmaffiliates. (n.d.). Cross-Coupling Reactions Guide.
- Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Shields, J. D., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- ACS Publications. (n.d.). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- York Research Database. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings.
- Catalysis Science & Technology. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism.
- White Rose Research Online. (2025). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- OpenChemHub. (2024). Introduction to cross-coupling reactions. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Coupling reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmcct.com [jmcct.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Chloro-5-iodobenzonitrile Couplings
Welcome to the Technical Support Center for cross-coupling reactions involving 2-Chloro-5-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common catalyst deactivation issues encountered during Suzuki, Heck, and Sonogashira couplings with this versatile but challenging substrate. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Part 1: Understanding the Challenges with this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature presents unique challenges in cross-coupling reactions. The presence of iodo, chloro, and cyano groups necessitates careful control over reaction conditions to achieve selective coupling and prevent catalyst deactivation.
The primary modes of catalyst deactivation in these reactions include:
-
Cyanide Poisoning: The nitrile group can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[1][2][3][4][5]
-
Formation of Palladium Black: Agglomeration of the palladium catalyst into an inactive, elemental form is a common issue, often triggered by high temperatures or the presence of impurities.[6]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for catalyst stability and activity can degrade under harsh reaction conditions.[7][8]
-
Formation of Off-Cycle Intermediates: The catalyst can be sequestered in unreactive dimeric or other off-cycle species, effectively removing it from the catalytic cycle.[9][10][11][12]
Part 2: Troubleshooting Guides in a Question-and-Answer Format
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What are the likely causes and how can I address them?
A1: A stalled reaction is a common frustration, often pointing towards catalyst deactivation. Here’s a systematic approach to troubleshooting:
-
Initial Diagnosis: Observe the reaction mixture. The formation of a black precipitate is a strong indicator of palladium black formation, a common deactivation pathway.[6]
-
Root Cause Analysis & Solutions:
-
Cyanide Poisoning: The nitrile group of your substrate or product can bind to the palladium center, inhibiting its catalytic activity.[1][3][4] Mechanistic studies have shown that excess cyanide can disrupt every key step of the catalytic cycle.[1][2]
-
Solution: Employ bulky, electron-rich ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][13] These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the nitrile group and stabilize the active catalyst.[13]
-
-
Insufficient Catalyst Activity: The oxidative addition of the C-Cl bond is generally more challenging than the C-I bond. If you are targeting the chloro position, a more active catalyst system may be required.
-
Solution: Increase the catalyst and/or ligand loading. Consider using a pre-catalyst that is more readily activated to the active Pd(0) species.[2]
-
-
Poor Reagent Quality: Impurities in your reagents or solvent, particularly water or oxygen, can be detrimental. Moisture can lead to the hydrolysis of cyanide sources (if used) to form highly reactive HCN, which poisons the catalyst.[1][3][4]
-
Q2: I'm observing the formation of significant amounts of palladium black. How can I prevent this?
A2: The formation of palladium black indicates that the palladium nanoparticles are aggregating and precipitating out of the solution, rendering them catalytically inactive.
-
Causality: This is often a result of the palladium catalyst being unstable under the reaction conditions. High temperatures, the absence of strongly coordinating ligands, or the presence of oxygen can promote this process.[6]
-
Preventative Measures:
-
Ligand Selection: Use bulky, electron-donating phosphine ligands or NHCs. These ligands form stable complexes with palladium, preventing aggregation.[6][13]
-
Temperature Control: Avoid excessively high temperatures. If heating is necessary, do so gradually and maintain a stable temperature.
-
Strict Anaerobic Conditions: Rigorously degas your reaction mixture to remove all traces of oxygen.[6]
-
Solvent Choice: The choice of solvent can influence catalyst stability. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. A solvent screen may be necessary to find the optimal conditions.[6]
-
Q3: My Suzuki coupling is giving low yields and I suspect issues with the oxidative addition or reductive elimination steps. What should I consider?
A3: For Suzuki couplings with this compound, both the oxidative addition and reductive elimination steps can be challenging.
-
Oxidative Addition: The C-I bond will readily undergo oxidative addition to Pd(0). However, activating the C-Cl bond requires a more electron-rich and sterically demanding ligand. The choice of ligand can influence the site selectivity of the oxidative addition.[14]
-
Troubleshooting: To target the chloro position, ensure you are using a sufficiently active catalyst system, potentially with a ligand like XPhos or a bulky NHC.
-
-
Reductive Elimination: The final step to form the C-C bond can be slow. The electronic properties of the ligands and the aryl groups involved influence the rate of reductive elimination.[15][16] Benzonitrile moieties, being electron-withdrawing, can sometimes accelerate reductive elimination.[17]
-
Troubleshooting: The choice of ligand is critical. Ligands that are too bulky can sometimes hinder the final reductive elimination step. A careful balance of steric and electronic properties is needed.
-
Q4: In my Heck or Sonogashira coupling, I am observing byproducts from β-hydride elimination. How can I suppress this?
A4: β-hydride elimination is a common side reaction in Heck couplings and can also be a deactivation pathway in other couplings if alkyl-containing reagents are used.[18][19][20][21]
-
Mechanism: This process involves the transfer of a hydrogen atom from a carbon atom beta to the palladium center, leading to the formation of an alkene and a palladium-hydride species.[19][20]
-
Suppression Strategies:
-
Choice of Coupling Partner: For Heck reactions, using coupling partners that lack β-hydrogens (e.g., styrene, acrylates) will prevent this side reaction.
-
Reaction Conditions: The choice of base and additives can influence the rate of β-hydride elimination relative to the desired reductive elimination.
-
Ligand Design: Ligands can be designed to favor reductive elimination over β-hydride elimination.[17]
-
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for a Suzuki Coupling Targeting the Iodo Position
This protocol provides a starting point for the selective coupling at the C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
K₂CO₃ (Potassium carbonate)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (2-5 mol%).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Ligand Effects on Catalyst Stability and Yield
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| PPh₃ | 5 | 100 | 12 | 65 | Some palladium black formation observed. |
| XPhos | 2 | 80 | 8 | 92 | Homogeneous solution throughout the reaction. |
| SPhos | 2 | 80 | 8 | 95 | Homogeneous solution throughout the reaction. |
| None | 5 | 100 | 12 | <10 | Significant palladium black formation. |
This data is illustrative and specific results may vary based on the specific coupling partners and reaction conditions.
Part 4: Visualizing Deactivation Pathways and Troubleshooting Logic
Diagram 1: Key Steps in a Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Diagram 2: Troubleshooting Logic for Catalyst Deactivation
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Elimination from Arylpalladium Cyanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Workup Procedures for 2-Chloro-5-iodobenzonitrile Reactions
Welcome to the technical support guide for navigating the complexities of workup procedures involving 2-Chloro-5-iodobenzonitrile. This molecule is a valuable and versatile building block, particularly in the synthesis of biaryl scaffolds for pharmaceutical and materials science research. However, its unique electronic and physical properties, especially in the context of popular palladium-catalyzed cross-coupling reactions, can present specific challenges during product isolation and purification.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple step-by-step instructions and provide you with the underlying chemical principles, empowering you to make informed decisions and adapt these procedures to your specific reaction.
Section 1: Foundational Workup Strategy for Cross-Coupling Reactions
Most applications of this compound involve a Suzuki-Miyaura cross-coupling reaction. The workup for such a reaction follows a logical sequence designed to systematically remove catalysts, inorganic salts, and unreacted starting materials. The general workflow is outlined below.
Caption: General decision workflow for a standard cross-coupling reaction workup.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues researchers face during the workup of this compound reactions.
Issue 1: Catalyst Removal
Q: My organic layer remains dark grey or black even after several aqueous washes. How do I effectively remove residual palladium catalyst?
A: This is the most frequent challenge, arising from finely dispersed or soluble palladium species. A simple aqueous wash is often insufficient to remove all catalyst residues.[1] The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous) and the scale of your reaction.
Causality: Palladium catalysts, especially homogeneous ones, can form stable complexes with nitrogen-containing compounds or exist as colloidal nanoparticles that are difficult to separate by simple phase separation.[2]
Solutions Overview:
| Method | Principle | Pros | Cons | Best For |
| Filtration through Celite® | Adsorption/Filtration | Fast, inexpensive, effective for precipitated Pd(0) and heterogeneous catalysts (e.g., Pd/C).[1][3] | Less effective for soluble Pd(II) species. Can be messy on a large scale. | First-pass removal of bulk palladium, especially after hydrogenation or if precipitation is observed. |
| Activated Carbon | Adsorption | Inexpensive, widely available. | Can adsorb the desired product, leading to yield loss.[2] Requires optimization of amount and contact time. | Cost-sensitive applications where some product loss is acceptable. |
| Scavenger Resins | Chelation | Highly selective for palladium, leading to very low residual levels.[2][4] Minimal product loss. | Higher cost, may require longer treatment times or gentle heating. | Final-stage purification for drug development where very low ppm levels of palladium are required. |
Field-Proven Protocol: Palladium Removal with Celite®
This protocol is a robust first step for removing the majority of palladium residues before final purification.
-
Dilute: After quenching the reaction, dilute the entire mixture with your primary extraction solvent (e.g., ethyl acetate). This prevents the crude product from oiling out on the Celite pad.
-
Prepare Pad: Prepare a short plug of Celite® (approx. 2-3 cm deep) in a sintered glass funnel or a Büchner funnel over a piece of filter paper.
-
Wet the Pad: Wet the Celite pad with the clean extraction solvent and apply gentle suction to pack it down.
-
Filter: Slowly pour the diluted reaction mixture onto the Celite pad under gentle vacuum.
-
Rinse: Wash the Celite pad thoroughly with several portions of the clean extraction solvent to ensure all of your product is recovered.[1]
-
Proceed: The resulting filtrate is now ready to proceed to the standard liquid-liquid extraction and washing steps.
Issue 2: Extraction and Phase Separation
Q: I am consistently getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when residual polar organic solvents (like DMF or dioxane) are present or when basic conditions generate surfactant-like species.
Causality: An emulsion is a suspension of fine droplets of one liquid in another, stabilized by a third component that reduces interfacial tension. Vigorous shaking is a primary cause.
Solutions:
-
Add Brine: Transfer the entire mixture to a separatory funnel and add a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous phase, which helps to break up the emulsion and reduces the solubility of organic compounds in the aqueous layer.[5]
-
Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel 10-15 times to allow for equilibrium to be reached without creating a stable emulsion.[6]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can sometimes help break it up.
Q: How do I select the best organic solvent for extraction?
A: The ideal extraction solvent should have high solubility for your product, low solubility in water, a relatively low boiling point for easy removal, and a density different from water.[6][7]
Common Extraction Solvents:
| Solvent | Density (g/mL) | Notes |
| Ethyl Acetate (EtOAc) | 0.902 | Excellent general-purpose solvent, less dense than water. Can be prone to hydrolysis under strong acid/base. |
| Dichloromethane (DCM) | 1.33 | Denser than water (forms the bottom layer).[6] Good for dissolving more polar compounds but is more toxic. |
| Diethyl Ether (Et₂O) | 0.713 | Very low boiling point (35 °C), highly flammable. Less dense than water. |
| Toluene | 0.867 | Good for less polar compounds, high boiling point can be difficult to remove. Less dense than water. |
Issue 3: Impurity Profile
Q: My purified product shows a significant impurity by NMR that I suspect is the corresponding carboxylic acid. How did this happen and how can I prevent it?
A: This is a classic case of nitrile hydrolysis. The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) under either strong acidic or basic conditions, especially when heated.[8][9][10]
Causality: The workup often involves a base (e.g., K₂CO₃, K₃PO₄) from the Suzuki reaction itself. If the quench and extraction are not performed promptly or if the aqueous phase is strongly basic, hydrolysis can occur. Similarly, strongly acidic washes can also promote this side reaction.[11]
Solutions:
-
Neutralize Promptly: After the reaction is complete, cool it to room temperature and immediately proceed with a gentle quench using water or a dilute buffer (e.g., saturated NH₄Cl).
-
Avoid Strong Bases/Acids: Use a mild base like saturated sodium bicarbonate (NaHCO₃) for washes instead of stronger bases like NaOH. If an acidic wash is needed, use a dilute solution (e.g., 1M HCl) and minimize contact time.[12]
-
Temperature Control: Perform all aqueous workup steps at room temperature. Do not heat the biphasic mixture.
-
Removal of the Acid Impurity: If hydrolysis has already occurred, the resulting carboxylic acid can be easily removed. During the workup, wash the organic layer with a saturated aqueous solution of NaHCO₃. The basic wash will deprotonate the carboxylic acid, pulling its carboxylate salt into the aqueous phase, while your neutral benzonitrile product remains in the organic layer.[13]
Issue 4: Final Purification
Q: What is a good starting point for developing a flash column chromatography method for my substituted biaryl benzonitrile product?
A: The product of a Suzuki coupling with this compound will be a biaryl system, which is typically non-polar to moderately polar. A Hexanes/Ethyl Acetate solvent system is the most common and effective choice.[14]
Method Development:
-
TLC Analysis: Run a TLC of your crude material in 20% Ethyl Acetate/Hexanes.
-
Target Rf: Adjust the solvent polarity to achieve an Rf (retention factor) of 0.25 - 0.35 for your desired product. This Rf value typically provides the best separation in flash chromatography.
-
Solvent Gradient: For complex mixtures, a gradient elution can be effective. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your product.[15]
Q: My product is a solid. Is recrystallization a better option than chromatography?
A: If your product is a solid and the major impurities have different solubility profiles, recrystallization is an excellent, often superior, method for purification, especially on a larger scale.[16][17]
Causality: Recrystallization relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the decreasing solubility forces the desired compound to form a crystal lattice, which inherently excludes impurity molecules.[16]
When to Choose Recrystallization:
-
When the product is highly crystalline.
-
For large-scale purification (>5 g), where chromatography becomes cumbersome and expensive.
-
When impurities are significantly more or less polar than your product.
A common solvent system for recrystallizing biaryl compounds is Ethanol/Water or Isopropanol/Water.[18]
Section 3: Safety First
Q: What are the key safety precautions for handling this compound?
A: Always consult the Safety Data Sheet (SDS) before starting any work.[19][20]
-
Handling: this compound is a solid powder that can be irritating to the skin, eyes, and respiratory system.[21] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[20][22]
-
Static Charge: Take measures to prevent the buildup of electrostatic charge when handling the powder.[19]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Disposal: Dispose of all chemical waste according to your institution's regulations.
References
- ResearchGate. (2015).
- ResearchGate. (2017).
- SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- Google Patents. (n.d.).
- JoVE. (2020). Video: Extraction - Concept. [Link]
- SpringerLink. (2025).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. [Link]
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- Google Patents. (n.d.). Method of removing palladium.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Chegg. (2021). Solved 72 BASIC HYDROLYSIS OF BENZONITRILE. [Link]
- Chegg. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE. [Link]
- Allen. (n.d.). Hydrolysis of benzonitrile gives. [Link]
- Research @ Flinders. (2013).
- ACS Publications. (n.d.).
- ResearchGate. (2025).
- Biotage. (2023).
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
- Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
- University of York, Chemistry Teaching Labs. (n.d.). Aqueous Workup. [Link]
- The Curious Wavefunction. (2013).
- Organic Syntheses. (2025).
- University of California, Los Angeles, Chemistry and Biochemistry. (n.d.).
- University of Alberta, Department of Chemistry. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Chemistry LibreTexts. (2021). 2.
- YouTube. (2013).
- ChemRxiv. (n.d.).
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ACS Publications. (n.d.).
- Alachem Co., Ltd. (n.d.). 289039-29-8 | this compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spinchem.com [spinchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: Extraction - Concept [jove.com]
- 8. Solved 72 BASIC HYDROLYSIS OF BENZONITRILE o CN NH ОН 1. aq. | Chegg.com [chegg.com]
- 9. Hydrolysis of benzonitrile gives [allen.in]
- 10. scribd.com [scribd.com]
- 11. homework.study.com [homework.study.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. Recrystallization [sites.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. This compound | 289039-29-8 [amp.chemicalbook.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Benzonitriles
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical, field-proven solutions for the unique challenges posed by steric hindrance in ortho-substituted benzonitriles. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What exactly is steric hindrance in ortho-substituted benzonitriles, and why does it complicate my reactions?
A: Steric hindrance in this context refers to the spatial crowding around the cyano (-C≡N) group caused by substituents at the ortho-positions (C2 and C6) of the benzene ring. The nitrile group, while linear, requires a specific trajectory for reagents to approach the electrophilic carbon atom or for a catalyst to coordinate with the triple bond or an adjacent functional group (like a halide).
Bulky ortho-substituents act as physical barriers, impeding this necessary approach. This "shielding" effect can dramatically slow down or completely prevent reactions that would otherwise proceed smoothly on less substituted analogues. The phenomenon is a classic example of how a molecule's three-dimensional structure directly governs its reactivity.[1][2][3]
Caption: Steric shielding of the nitrile by ortho-substituents.
Q2: Which common synthetic transformations are most susceptible to these steric effects?
A: Several critical reactions are significantly impacted:
-
Hydrolysis: The conversion of the nitrile to a primary amide or a carboxylic acid is often hindered because it requires the nucleophilic attack of water or hydroxide at the cyano carbon.[4][5]
-
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination on an ortho-substituted aryl halide (e.g., 2-bromobenzonitrile) are challenging.[6][7] The steric bulk impedes the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond.[7]
-
Nucleophilic and Cycloaddition Reactions: The formation of heterocycles, such as the synthesis of 5-substituted tetrazoles via [3+2] cycloaddition with azide, is highly sensitive to steric crowding around the nitrile.[8][9]
-
Directed Ortho-Metalation (DoM): While the nitrile group can direct lithiation to the ortho-position, the presence of another substituent can create a sterically congested environment that influences the regioselectivity and feasibility of the metalation.[10][11]
Troubleshooting Guide 1: Hydrolysis of Hindered Benzonitriles
This section addresses the common failure of converting a sterically encumbered nitrile to the corresponding primary amide or carboxylic acid.
Q: My standard protocol using refluxing 6M HCl or 40% NaOH is failing to hydrolyze my 2,6-dimethylbenzonitrile. I only recover the starting material. What is the underlying issue?
A: You are encountering a classic case of steric inhibition. The traditional mechanisms for both acid-catalyzed and base-catalyzed nitrile hydrolysis rely on the direct nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon of the nitrile group.[12][13] The bulky methyl groups at the C2 and C6 positions form a "protective pocket" around the nitrile, preventing the nucleophile from achieving the necessary angle of attack to initiate the reaction. The high activation energy required to overcome this steric barrier is often not achievable even under harsh reflux conditions, leading to the recovery of your starting material.
Q: What is a reliable, field-proven method for hydrating a sterically hindered nitrile to the corresponding primary amide without over-hydrolysis?
A: For this specific transformation, transition metal catalysis offers a milder and significantly more effective alternative. The standout method involves using a platinum(II) catalyst, often referred to as the Ghaffar-Parkins catalyst .[14][15] This system operates under neutral and mild conditions (typically 80-100 °C), tolerating a wide range of sensitive functional groups that would not survive harsh acidic or basic environments.[16][17]
The mechanism is believed to involve coordination of the nitrile to the platinum center, which activates it towards intramolecular attack by a coordinated water or hydroxide species, bypassing the need for direct external nucleophilic attack.[14] This catalytic approach is highly chemoselective for the primary amide, as the product amide is released from the metal's coordination sphere, preventing the common issue of over-hydrolysis to the carboxylic acid.[15] More recently, a palladium/arsenic-based catalytic system has also been reported to work under exceptionally mild conditions (60°C, neutral pH).[18]
| Parameter | Traditional Acid/Base Hydrolysis | Ghaffar-Parkins Pt(II) Catalysis |
| Substrate | 2,6-Dimethylbenzonitrile | 2,6-Dimethylbenzonitrile |
| Conditions | 40% aq. H₂SO₄, 190 °C | 1 mol% [PtH{(PMe₂O)₂H}(PMe₂OH)], H₂O, 120 °C |
| Yield of Amide | <5% | >95% |
| Key Limitation | Fails due to steric hindrance; harsh conditions | Catalyst cost; sensitivity to coordinating anions (halides) |
| Reference | General Knowledge[4] | Ghaffar & Parkins[15], de Vries et al.[16][19] |
Experimental Protocol: Platinum-Catalyzed Hydration of a Hindered Nitrile
This protocol is adapted from procedures described in the literature for the Ghaffar-Parkins catalyst.[14][16][17]
-
Reaction Setup: To a pressure-tolerant vial equipped with a magnetic stir bar, add the sterically hindered ortho-substituted benzonitrile (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add the Ghaffar-Parkins catalyst, [PtH{(PMe₂O)₂H}(PMe₂OH)], (0.005–0.01 mmol, 0.5–1.0 mol%).
-
Solvent: Add degassed water (1-2 mL). Note: The reaction is often tolerant of some co-solvents if substrate solubility is an issue, but water is the primary reagent.
-
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 80–120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. The product amide may precipitate upon cooling. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amide.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.
Troubleshooting Guide 2: Metal-Catalyzed Cross-Coupling Reactions
This section focuses on overcoming the low reactivity of ortho-substituted benzonitriles in common C-C and C-N bond-forming reactions.
Q: I am attempting a Sonogashira coupling between 2-bromo-6-methylbenzonitrile and phenylacetylene using Pd(PPh₃)₄, but the reaction shows no conversion. Why is this specific substrate so challenging?
A: The failure of your reaction stems from two primary factors, both related to steric hindrance:
-
Inhibition of Oxidative Addition: The rate-determining step in many cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the aryl halide.[20] The bulky methyl group ortho to the bromine atom sterically hinders the approach of the relatively large Pd(PPh₃)₄ catalyst, making this initial activation step extremely slow or non-existent.
-
Ligand Choice: Triphenylphosphine (PPh₃) is a moderately bulky ligand. For highly hindered substrates, it is often not sufficient to promote the necessary catalytic activity. More sterically demanding and electron-rich ligands are required to facilitate the catalytic cycle.[7]
Caption: Troubleshooting workflow for hindered cross-coupling.
Q: For a Buchwald-Hartwig amination on a hindered 2-chlorobenzonitrile, what type of catalyst system should I choose to maximize my chances of success?
A: For challenging Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides, the choice of ligand is paramount.[21] You must move beyond first-generation catalysts. The key is to use a system that promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate.
Recommendation: Employ a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a highly hindered, electron-rich biaryl phosphine ligand, commonly known as a "Buchwald ligand."
-
Top Choices: Ligands like XPhos , SPhos , or RuPhos are specifically designed to couple sterically demanding substrates.[22][23] Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for these transformations.[6][21]
The combination of a modern, bulky ligand with a strong base is the authoritative, field-proven approach to forming C-N bonds with sterically congested aryl halides.[24]
Troubleshooting Guide 3: Tetrazole Synthesis from Hindered Benzonitriles
This section covers the [3+2] cycloaddition reaction to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.[8]
Q: I am trying to synthesize a 5-aryl-1H-tetrazole from 2-(trifluoromethyl)benzonitrile and sodium azide in DMF, but the reaction is extremely slow and gives poor yields even after prolonged heating. What is preventing the reaction?
A: The [3+2] cycloaddition between a nitrile and an azide is fundamentally a nucleophilic attack of the azide on the nitrile carbon.[9] While the trifluoromethyl group is strongly electron-withdrawing and should, in principle, activate the nitrile, the steric bulk at the ortho-position is the dominant inhibiting factor. It physically blocks the azide's trajectory. Furthermore, standard conditions are often insufficient to overcome the high activation energy for these hindered substrates.
Q: How can I activate the hindered nitrile to facilitate the cycloaddition with azide and improve my yield of the tetrazole?
A: To drive this reaction forward, you need to increase the electrophilicity of the nitrile carbon, making it a more attractive target for the azide nucleophile. This is best achieved by using a catalyst.
-
Lewis Acid Catalysis: The most common strategy is the addition of a Lewis acid. Zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) are effective catalysts.[9] The Lewis acid coordinates to the nitrogen of the nitrile, withdrawing electron density and making the carbon atom significantly more electrophilic. This lowers the activation energy for the cycloaddition.
-
Alternative Azide Sources: In some cases, using organometallic azide sources like trimethylsilyl azide (TMSN₃) or tributyltin azide (Bu₃SnN₃) can offer better solubility in organic solvents and different reactivity profiles, though they also require careful handling.
-
Reaction Conditions: For hindered systems, higher temperatures (120-150 °C) and sealed-vessel or microwave conditions are often necessary to achieve reasonable reaction times and conversions.[25]
Experimental Protocol: Lewis-Acid-Catalyzed Synthesis of a Hindered 5-Aryl-1H-Tetrazole
This protocol is a generalized procedure based on common literature methods.[9][26]
-
Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser, add the ortho-substituted benzonitrile (1.0 mmol, 1.0 eq), sodium azide (NaN₃, 1.5 mmol, 1.5 eq), and anhydrous zinc chloride (ZnCl₂, 1.0 mmol, 1.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (3-5 mL).
-
Reaction Execution: Heat the mixture in an oil bath to 120–130 °C and stir vigorously.
-
Monitoring: Follow the disappearance of the starting nitrile by TLC or LC-MS. Reactions may require 12-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 10% aqueous HCl (20 mL). This step protonates the tetrazole and neutralizes any unreacted azide. Caution: Acidification of azide solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Extraction: The acidic aqueous layer is typically extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude tetrazole can be purified by recrystallization or silica gel chromatography.
References
- Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2005). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 70(6), 1926–1929. [Link]
- Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link]
- de Vries, J. G., et al. (2005). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Request PDF. [Link]
- Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. [Link]
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Messa, M., et al. (2021). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 9, 709863. [Link]
- Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
- Organic Syntheses. (2024).
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles To Amides. [Link]
- Wikipedia contributors. (2024). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
- Morales-delaRosa, S., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(14), 1646-1677. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
- Sharma Ramayanam, S. K., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks, 14(6), 130-137. [Link]
- Narasimhan, N. S., & Gokhale, U. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society, 62(11), 849-854. [Link]
- ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions. [Link]
- Chemistry LibreTexts. (2023).
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- The Sonogashira Coupling. (n.d.). [Link]
- Chemistry LibreTexts. (2025).
- Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. [Link]
- Zare, K., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9064–9072. [Link]
- The Organic Chemistry Tutor. (2017).
- ResearchGate. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. [Link]
- Dr. Harish Chopra SLIET. (2021).
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
- Kauch, M., & Hoppe, D. (2002). Directed ortho lithiation of isophthalonitrile. New methodology for the synthesis of 1,2,3-trisubstituted benzenes. The Journal of Organic Chemistry, 67(24), 8636–8642. [Link]
- Scilit. (2007). Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
- MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
- MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Princeton University Library. (2019). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled. [Link]
- Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. [Link]
- Master Organic Chemistry. (2018).
- Asmin, B. D. (2016). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]
- PubMed. (2007). Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. blog.strem.com [blog.strem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. real.mtak.hu [real.mtak.hu]
- 23. mdpi.com [mdpi.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in C–I Bond Formation
Welcome, Researchers and Synthetic Chemists,
This guide is designed to be your dedicated resource for troubleshooting and optimizing reactions involving the selective introduction of iodine. As a Senior Application Scientist, I understand that controlling the position of iodination is a frequent and critical challenge in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Iodoarenes are exceptionally versatile intermediates, prized for their utility in cross-coupling reactions, the formation of hypervalent iodine reagents, and more.[1][2][3] However, achieving the desired regioselectivity can be complex due to the nuanced interplay of electronic and steric factors.
This technical support center moves beyond simple protocols. Here, we will delve into the mechanistic rationale behind common selectivity issues and provide actionable, field-proven strategies to overcome them.
Part 1: Frequently Asked Questions - The Fundamentals of Iodination Selectivity
This section addresses the core principles that govern where the iodine atom is introduced. A solid understanding of these fundamentals is the first step toward rational reaction design and troubleshooting.
Q1: What are the primary factors that control regioselectivity in electrophilic aromatic iodination?
The site of iodination in a standard electrophilic aromatic substitution (SEAr) reaction is primarily determined by a combination of electronic effects and steric effects inherent to the substrate.
-
Electronic Effects: The iodine electrophile ("I+" or a polarized equivalent) will preferentially attack positions on the aromatic ring with the highest electron density.[1]
-
Activating Groups (-OH, -OR, -NH2, -R): These groups donate electron density to the ring, primarily at the ortho and para positions, directing the incoming iodine to these sites.[4][5]
-
Deactivating Groups (-NO2, -CN, -SO3H, -C(O)R): These groups withdraw electron density from the ring, making the reaction slower and directing the electrophile to the meta position, which is the least deactivated site.
-
-
Steric Effects: The physical bulk of substituents on the ring or of the iodinating reagent itself can prevent reaction at certain positions.[6] For instance, a large tert-butyl group will often hinder iodination at the adjacent ortho positions, making the para position the overwhelmingly favored site, even if it is electronically similar to the ortho sites.[7]
Q2: How does the choice of iodinating agent impact the reaction's outcome and selectivity?
The iodinating agent is not just a source of iodine; its reactivity is a critical parameter to control. Iodination is generally more challenging than bromination or chlorination because molecular iodine (I2) is a relatively weak electrophile.[8][9][10] Therefore, various reagents and systems have been developed, each with its own reactivity profile.
| Iodinating System | Typical Reactivity | Best For | Selectivity Considerations |
| I2 / Oxidant (e.g., HNO3, HIO3, H2O2) | High | Deactivated or neutral arenes | Can be harsh and may lead to over-iodination or side reactions if not controlled.[3][10][11] |
| I2 / Lewis Acid (e.g., Ag+ salts, FeCl3) | High | Neutral and activated arenes | Silver salts are particularly effective at generating a highly electrophilic iodine species, offering good yields.[4][8][12] |
| N-Iodosuccinimide (NIS) | Moderate | Activated and some neutral arenes | A milder, easier-to-handle solid reagent. Often provides better selectivity for mono-iodination than I2/oxidant systems.[3][5] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | High | Activated and neutral arenes | A powerful and efficient iodine source, often used in organocatalytic systems.[3][13][14] |
| Iodine Monochloride (ICl) | High | General purpose | More electrophilic than I2, but can sometimes lead to concurrent chlorination as a side reaction.[12] |
Choosing a reagent with reactivity matched to your substrate is key. Using a highly reactive system like I2/HNO3 on a very electron-rich substrate like phenol will likely result in a difficult-to-control reaction with significant over-iodination.[3][5] Conversely, using unactivated NIS on a deactivated ring will likely result in no reaction.
Part 2: Troubleshooting Guide - Addressing Specific Selectivity Issues
Here we tackle the common problems encountered in the lab. For each issue, we diagnose the probable causes and provide a systematic approach to resolving it.
Issue 1: My reaction yields a mixture of regioisomers (e.g., ortho and para). How can I improve selectivity for a single isomer?
This is the most common challenge. It arises when multiple positions on the ring have similar electronic and steric environments.
Causality: For an activated arene, the ortho and para positions are both electronically favorable for attack. The observed product ratio is a result of the subtle competition between these sites.
Troubleshooting Steps:
-
Leverage Steric Hindrance:
-
Substrate: If your synthesis allows, consider using a starting material with a bulky protecting group that blocks the ortho position, thereby directing iodination to the para site.[6]
-
Catalyst/Ligand: In modern C-H activation methods, the size of the catalyst's ligand can be tuned to favor one site over another. Bulky ligands can block access to more sterically crowded positions.[7][15]
-
-
Modify Reaction Temperature:
-
Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is under stricter kinetic control, and the small energy difference between the transition states leading to the different isomers becomes more significant, favoring the pathway with the lower activation energy.[5]
-
-
Change the Solvent:
-
Employ a Directing Group Strategy:
-
For ultimate control, especially at the ortho position, a directing group is the most powerful tool. This involves temporarily installing a functional group that chelates to a metal catalyst (commonly Palladium), which then delivers the iodine to the adjacent C-H bond. This approach overrides the substrate's inherent electronic preferences.[14][17][18]
-
Issue 2: My reaction produces di- or even tri-iodinated products. How can I achieve mono-iodination?
This problem, known as over-iodination, is especially prevalent with highly electron-rich substrates like phenols and anilines.[5]
Causality: The first iodine atom introduced is only weakly deactivating. If the substrate is highly activated to begin with, the mono-iodinated product can be reactive enough to undergo a second iodination faster than the starting material is consumed.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical first step.
-
Use precisely 1.0 equivalent of the iodinating agent. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 eq) and accepting a lower conversion can be the best way to maximize the yield of the mono-iodinated product.
-
-
Lower the Reaction Temperature:
-
As with regioselectivity, running the reaction at a lower temperature (e.g., 0 °C or -20 °C) will slow down the second iodination step more significantly than the first, improving selectivity for the mono-adduct.[5]
-
-
Use a Milder Iodinating Agent:
-
If you are using a powerful system like I2 with a strong oxidant, switch to a milder reagent like N-Iodosuccinimide (NIS) without an acid catalyst.[5] This reduces the overall reactivity and provides a larger window to stop the reaction after the first addition.
-
-
Slow Addition of Reagent:
-
Instead of adding the iodinating agent all at once, add it slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the electrophile low, which disfavors the faster second reaction on the activated mono-iodinated product.
-
Issue 3: The reaction is very slow or there is no reaction at the desired position, especially on an electron-deficient ring.
Causality: Electron-withdrawing groups make the aromatic ring a poor nucleophile, unable to react with all but the most potent iodine electrophiles.[3][8] Many common iodinating agents are simply not reactive enough.[3]
Troubleshooting Steps:
-
Increase Electrophilicity of the Iodine Source:
-
Use a more powerful iodinating system. Conditions involving strong acids like sulfuric acid or triflic acid are often required.[8][11] For example, using NIS in triflic acid (TfOH) or an I2/KIO3/H2SO4 mixture can iodinate even deactivated rings.[11]
-
Silver salts with non-coordinating anions (e.g., AgBF4, AgOTf) in the presence of I2 generate a highly reactive "I+" species that can be effective.[8]
-
-
Increase the Reaction Temperature:
-
For sluggish reactions, carefully increasing the temperature can provide the necessary activation energy to overcome the barrier. Monitor carefully for decomposition.
-
-
Switch to an Alternative Mechanistic Pathway:
-
When electrophilic substitution fails, change the strategy entirely. Directed ortho-metalation followed by iodolysis is an exceptionally powerful method.[1][5] This involves using a strong base like n-butyllithium or LDA to selectively deprotonate the desired C-H bond (often directed by a nearby functional group), creating a potent aryl anion which then rapidly quenches with an iodine source like I2.
-
Part 3: Experimental Protocols
These protocols provide a starting point for practical application. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Mono-iodination of an Activated Arene (Anisole) using NIS
This protocol is designed to favor the para-iodinated product of an electron-rich arene while minimizing di-iodination.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 eq) and dissolve in acetonitrile (MeCN) to a concentration of 0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (1.05 eq).
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na2S2O3). The orange/brown color should dissipate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the para and ortho isomers.[19]
Protocol 2: Palladium-Catalyzed Ortho-Iodination of a Benzoic Acid Derivative
This protocol demonstrates a C-H activation strategy using the native carboxylic acid as a directing group.
-
Setup: To a pressure-rated reaction vial, add the benzoic acid substrate (1.0 eq), Pd(OAc)2 (5 mol%), and 1-iodo-2-nitrobenzene as the iodine source (1.5 eq).
-
Solvent/Additives: Add a suitable ligand, such as 3-aminopyridine (20 mol%), and the solvent, such as trifluorotoluene (TFT).
-
Reaction: Seal the vial and place it in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours.
-
Cooling & Work-up: Allow the reaction to cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the pure ortho-iodinated product.[18]
References
- Schreiner, P. R., et al. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45, 1635-1640.
- Lehmler, H.-J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461–7469.
- Sanz, R. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7984. [Link]
- Fiveable. (n.d.).
- Wikipedia. (n.d.).
- Ritter, T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5024–5027. [Link]
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole. BenchChem Technical Document.
- Ritter, T., et al. (2021). Selective C–H Iodination of (Hetero)arenes.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Al-Zaydi, S. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 143. [Link]
- JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Journal of Visualized Experiments. [Link]
- Wang, D., et al. (2023). Native Amino Group Directed Site-Selective ε-C(sp2)–H Iodination of Primary Amines. Organic Letters, 25(8), 1333–1338. [Link]
- van Gemmeren, M., et al. (2023). Sterically controlled isodesmic late-stage C–H iodination of arenes. Chemical Science, 14(16), 4248–4254. [Link]
- Ritter, T., et al. (2021). Selective C–H Iodination of (Hetero)arenes.
- Ritter, T., et al. (2021).
- Jacobsen, E. N., et al. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Journal of the American Chemical Society. [Link]
- Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 923–934. [Link]
- Adeyemi, T. (2016). The Effect of Steric Hindrance on Mechanism. WordPress. [Link]
- Lee, J.-H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6289. [Link]
- Wang, B.-Q., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. [Link]
- Mhaske, S. B., & Argade, N. P. (2006).
- Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(3), 549–555. [Link]
- ResearchGate. (n.d.).
- van Gemmeren, M., et al. (2023).
- American Chemical Society. (2025). Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. [Link]
- Ritter, T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]
- Chem-Station. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]
- O'Connor, M. J., et al. (2020). Hypervalent iodine-guided electrophilic substitution: para-selective substitution across aryl iodonium compounds with benzyl groups. Beilstein Journal of Organic Chemistry, 16, 1726–1732. [Link]
- Warner, I. M., et al. (2015). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. The Journal of Physical Chemistry C, 119(4), 1860–1868. [Link]
- van Gemmeren, M., et al. (2023). Sterically Controlled Isodesmic Late-Stage C–H Iodination of Arenes.
- Wikipedia. (n.d.). Steric effects. [Link]
- Beifuss, U., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances, 9(35), 19549–19559. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 11. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 17. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Sonogashira Reaction with Aryl Bromides: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Sonogashira reaction, particularly with the less reactive but widely available aryl bromides. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you to diagnose and resolve issues effectively, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with an aryl bromide is showing low to no conversion. What are the likely causes and how can I fix it?
This is a common issue, as aryl bromides are inherently less reactive than their iodide counterparts.[1][2] The rate-determining step in the Sonogashira catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) center.[3][4] With aryl bromides, this step is significantly slower and often requires more forcing conditions.[5]
Primary Suspects & Actionable Solutions:
-
Insufficient Catalyst Activity: The choice of palladium source and, crucially, the phosphine ligand, dictates the catalyst's ability to activate the C-Br bond.
-
Explanation: Standard ligands like triphenylphosphine (PPh₃) may not be effective for aryl bromides, especially those that are electron-rich or sterically hindered.[5] More electron-rich and bulky phosphine ligands are required to promote the oxidative addition and subsequent reductive elimination steps.[3][4]
-
Solution: Switch to more robust ligand systems. Bulky, electron-rich alkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., XPhos, SPhos) have proven highly effective for activating aryl bromides, even at room temperature in some cases.[3][6] N-heterocyclic carbene (NHC) palladium complexes also offer a powerful alternative.[4]
-
-
Suboptimal Reaction Temperature: Many standard protocols for aryl iodides operate at or near room temperature. This is often insufficient for aryl bromides.
-
Explanation: The higher bond dissociation energy of the C-Br bond compared to C-I requires more thermal energy to facilitate oxidative addition.
-
Solution: Increase the reaction temperature. For many aryl bromide couplings, temperatures in the range of 60-120°C are necessary.[5][7] If using low-boiling point solvents like THF, consider switching to higher-boiling alternatives like DMF, DMSO, or toluene, or conduct the reaction in a sealed vessel.[5][8][9]
-
-
Inappropriate Base or Solvent: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.
-
Explanation: The base is required to deprotonate the terminal alkyne, making it nucleophilic.[2] The solvent must solubilize all components and can influence catalyst stability and activity.[9] A mismatch can stall the reaction.
-
Solution: Ensure your base is strong enough and sufficiently soluble. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but for challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective.[10] The solvent must be dry and thoroughly degassed. While THF and DMF are common, DMSO has been shown to be an excellent choice in some systems.[8]
-
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is this, and how can I prevent it?
You are likely observing the product of Glaser-Hay homocoupling, a major and notorious side reaction in copper-mediated Sonogashira couplings.[3][7]
Causality & Prevention Strategy:
-
The Role of Copper and Oxygen: The copper(I) co-catalyst, while accelerating the reaction by forming a copper-acetylide intermediate, can also catalyze the oxidative dimerization of the alkyne in the presence of oxygen.[3][7][11] This process is highly efficient and can consume a substantial amount of your alkyne starting material.
-
Mitigation Strategies:
-
Rigorous Inert Atmosphere: The most critical step is to eliminate oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen). Use properly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes).
-
Switch to Copper-Free Conditions: The most definitive solution is to eliminate the copper co-catalyst entirely.[3][7] Copper-free Sonogashira protocols have been extensively developed precisely to avoid the Glaser coupling problem.[6][12] These systems rely on a carefully chosen palladium catalyst, a strong base, and often an amine-based solvent or co-solvent to facilitate the deprotonation and delivery of the alkyne to the palladium center.[6][13]
-
Q3: My reaction starts but then stalls, and I see a black precipitate forming. What's happening?
The formation of a black precipitate is a classic sign of palladium catalyst decomposition, often referred to as "palladium black".[2][14] This indicates that the active, soluble Pd(0) species is crashing out of solution as inactive, elemental palladium metal, effectively killing your reaction.
Root Causes & Corrective Actions:
-
Ligand Dissociation/Decomposition: The phosphine ligand's job is to stabilize the Pd(0) center. If the ligand is not robust enough for the reaction conditions (e.g., high temperature), it can dissociate or decompose, leaving the palladium exposed and prone to aggregation.
-
Solvent Effects: Certain solvents can be more prone to causing catalyst decomposition. Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[2][14]
-
Impure Reagents: Impurities in your starting materials or solvent can poison the catalyst and lead to decomposition.
Data & Protocols
Table 1: Recommended Conditions for Sonogashira Coupling with Aryl Bromides
| Component | Recommendation for Aryl Bromides | Rationale |
| Pd Source | Pd(OAc)₂, (AllylPdCl)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) or Pd(0) precursors that form the active Pd(0) catalyst in situ.[6][13] |
| Ligand | Bulky Alkylphosphines: P(t-Bu)₃, DTBNpPBiarylphosphines: XPhos, SPhos | Essential for activating the C-Br bond. They are electron-rich and sterically demanding, promoting oxidative addition and preventing catalyst decomposition.[3][15][16] |
| Copper Source | CuI (for standard) or None (for copper-free) | CuI accelerates the reaction but risks Glaser coupling. Copper-free protocols avoid this side reaction entirely.[3][7] |
| Base | Amines: TEA, DIPEA, PyrrolidineInorganic: Cs₂CO₃, K₃PO₄, NaOAc | Choice depends on substrate and conditions. Inorganic bases are often used in copper-free systems.[4][8][10] |
| Solvent | DMF, DMSO, NMP, Toluene, 2-MeTHF | Must be high-boiling for reactions requiring heat. Must be anhydrous and rigorously degassed.[6][8][10] |
| Temperature | Room Temp to 120 °C | Challenging (electron-rich, hindered) aryl bromides typically require heating.[5][13] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is adapted from a general and mild method for the coupling of various aryl bromides.[6]
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial add (AllylPdCl)₂ (1 mol%) and P(t-Bu)₃ (4 mol%). Add a portion of the reaction solvent (e.g., DMF, degassed) and stir for 20 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Reagent Addition: Under a positive pressure of inert gas (Argon), add the remaining degassed solvent. Add the amine base (e.g., pyrrolidine or Cs₂CO₃, 2.0 equiv).
-
Initiation: Add the pre-formed catalyst solution to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (start at room temperature, but heating to 60-80 °C may be necessary for less reactive substrates).[6] Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Micellar Catalysis for Copper-Free Sonogashira in Water
This "green chemistry" protocol utilizes micellar catalysis to perform the coupling in water at room temperature.[17][18]
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), terminal alkyne (1.5 equiv), Pd(OAc)₂ (1-2 mol%), and the phosphine ligand (e.g., cyclopropylphosphine ligand 14 from the reference, 2-4 mol%).[17]
-
Aqueous Medium: Add a 3% solution of the nonionic amphiphile PTS in degassed water.
-
Base Addition: Add the base (e.g., triethylamine, 3.0 equiv).
-
Reaction: Seal the vial and stir vigorously at room temperature. The formation of micelles allows the hydrophobic reactants to come together and react. Monitor progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Sonogashira coupling. In Wikipedia. [Link]
- Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
- Ghorbani, F., & Colacot, T. J. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4566–4570. [Link]
- Jadidi, K., & Ebrahimi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936–6962. [Link]
- Sonogashira Coupling. In Chemistry LibreTexts. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
- Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
- Copper-free Sonogashira coupling. (2008). The Chemical Record. [Link]
- Jana, S., & Guin, J. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12345–12354. [Link]
- Sonogashira Coupling. (2020). YouTube. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Köcher, S., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(16), 6949–6962. [Link]
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (2010).
- Influence of base on the Sonogashira coupling reaction. (2019).
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2020).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023).
- Wang, D., & Liu, L. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(10), 5983–5989. [Link]
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
- Glaser coupling. Organic Chemistry Portal. [Link]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
- 9. books.lucp.net [books.lucp.net]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Chloro-5-iodobenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab to pilot and production scales. As a key intermediate in the pharmaceutical industry, robust and safe production of this compound is critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
I. Process Overview: The Sandmeyer Reaction Approach
The most common industrial synthesis of this compound involves a multi-step process, typically culminating in a Sandmeyer reaction.[3][4][5] This versatile reaction allows for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[5][6] A typical synthetic route starts from 2-amino-5-iodobenzonitrile or a related precursor, which undergoes diazotization followed by a copper-catalyzed cyanation or chlorination, depending on the starting material.
II. Troubleshooting Guide: From Lab Bench to Production Floor
Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety.[4] What works seamlessly in a round-bottom flask can present considerable challenges in a larger reactor. This section addresses common problems encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield and Incomplete Conversion
| Symptom | Potential Cause | Recommended Action |
| Low assay of diazonium salt | Incomplete diazotization due to poor temperature control. | Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite. Use a calibrated temperature probe and an efficient cooling system. Consider a slower addition rate for better temperature management on a larger scale.[7][8] |
| Insufficient acid concentration. | Ensure the molar ratio of acid to the starting aniline is optimized. The acid is crucial for generating nitrous acid in situ and stabilizing the diazonium salt. | |
| Degradation of the diazonium salt. | Use the diazonium salt immediately after its formation. Prolonged holding times, even at low temperatures, can lead to decomposition. | |
| Incomplete Sandmeyer reaction | Catalyst deactivation or insufficient loading. | Ensure the copper catalyst is of high quality and used in the appropriate catalytic amount. For the cyanation step, copper(I) cyanide is commonly used.[3][5] |
| Poor mass transfer in a larger reactor. | Optimize the stirring speed and impeller design to ensure adequate mixing of the heterogeneous reaction mixture. Inadequate mixing can lead to localized concentration gradients and reduced reaction rates. | |
| Suboptimal reaction temperature. | While diazotization requires low temperatures, the Sandmeyer step is typically performed at a slightly elevated temperature.[3] Conduct optimization studies to find the ideal temperature for your specific scale and reactor setup. |
Problem 2: Impurity Formation
| Impurity | Probable Cause | Mitigation and Removal Strategy |
| Phenolic Impurities (e.g., 2-Chloro-5-hydroxybenzonitrile) | Reaction of the diazonium salt with water. | This is a common side reaction in Sandmeyer chemistry.[9] Minimize the amount of water in the reaction mixture where possible and maintain strict temperature control during diazotization. |
| Removal: Phenolic impurities can often be removed by an alkaline wash during work-up, where the phenol is deprotonated to its water-soluble phenoxide form. | ||
| Biaryl Impurities | Radical-mediated side reactions. | The formation of biaryl compounds is evidence of the radical mechanism of the Sandmeyer reaction.[10] Optimizing catalyst loading and reaction concentration can sometimes minimize these byproducts. |
| Removal: These impurities are often structurally similar to the product and can be challenging to remove. Recrystallization from a carefully selected solvent system is typically the most effective method. | ||
| Unreacted Starting Material | Incomplete reaction (see Problem 1). | Address the root cause of the incomplete reaction. |
| Removal: Differences in polarity between the starting material and the product may allow for separation by crystallization or chromatography. |
Problem 3: Exothermic Events and Runaway Reactions
A critical challenge in scaling up diazotization reactions is managing the significant heat of reaction.[8][11] Failure to control the temperature can lead to a thermal runaway, rapid gas evolution (N₂), and potentially an explosion.[7][12][13]
Core Safety Directive: Always assume diazonium salts are potentially explosive in their isolated, dry state. They should be kept in solution and at low temperatures at all times. [7]
Caption: Workflow for Thermal Hazard Assessment and Mitigation.
Key Mitigation Strategies:
-
Thermal Analysis: Before any scale-up, perform differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) to determine the onset temperature of decomposition and the total heat release of the diazotization reaction.[11][12][13]
-
Controlled Reagent Addition: The addition of sodium nitrite solution should be slow and controlled, with the rate dictated by the reactor's ability to dissipate the generated heat.
-
Efficient Cooling: Ensure the reactor has a sufficiently large surface area and a robust cooling system to maintain the desired temperature.
-
Emergency Preparedness: Have a well-defined emergency plan, including a quenching procedure, in the event of a temperature excursion.
Problem 4: Work-up and Product Isolation
| Issue | Potential Cause | Solution |
| Emulsion formation during extraction | High concentration of salts or polar solvents like DMF or DMSO. | Dilute the reaction mixture with a sufficient amount of water before extraction. If emulsions persist, a brine wash can help break them.[14] |
| Product oiling out during crystallization | Supersaturation is too high, or the cooling rate is too fast. | Slow down the cooling rate and ensure adequate agitation. Seeding the solution with a small amount of pure product can promote controlled crystallization. |
| Impurities depressing the melting point. | Purify the crude product to remove impurities that may be acting as eutectic contaminants. | |
| Difficult filtration | Very fine particles or amorphous solid. | Optimize the crystallization conditions to obtain larger, more uniform crystals. Consider using a filter aid if necessary. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
While several routes are possible, a common starting material is 2-amino-5-iodobenzonitrile. This allows for a subsequent Sandmeyer chlorination to replace the amino group. Alternatively, starting with 2-chloro-5-aminobenzonitrile and performing an iodination reaction is also a viable option. The choice of starting material often depends on commercial availability and cost.
Q2: How can I effectively monitor the progress of the diazotization and Sandmeyer reactions during scale-up?
High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control.[15] It allows for the quantitative monitoring of the disappearance of the starting material and the appearance of the product and key intermediates. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks at the reactor side.
Q3: What are the key safety precautions to take when handling the diazonium salt intermediate?
-
Never isolate the diazonium salt in a dry, solid form. It is highly unstable and can be explosive.
-
Always maintain the temperature of the diazonium salt solution between 0-5°C. [7][8]
-
Ensure adequate ventilation and pressure relief on the reactor to safely vent the nitrogen gas that evolves during the reaction.
-
Use appropriate personal protective equipment (PPE) , including safety glasses, face shields, and protective clothing.
Q4: What are the typical work-up procedures for a Sandmeyer reaction at scale?
After the reaction is complete, the excess diazonium salt is typically quenched with a reducing agent like sodium bisulfite. The product is then extracted into a suitable organic solvent. The organic layer is often washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts and then with brine to remove excess water. The final product is usually isolated by crystallization after solvent evaporation.
Q5: What are the best practices for purifying the final this compound product?
Recrystallization is the most common method for purifying the final product on a large scale. The choice of solvent is critical and should be based on solubility studies to maximize recovery and purity. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
IV. Experimental Protocols
Illustrative Protocol for Diazotization
This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and scale.
-
Charge the Reactor: Charge the jacketed reactor with the starting aniline (e.g., 2-amino-5-iodobenzonitrile) and the appropriate acid (e.g., hydrochloric acid or sulfuric acid) in an aqueous solution.
-
Cooling: Cool the reactor contents to 0-5°C with constant agitation.
-
Sodium Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution slowly to the reactor via a dosing pump, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC.
-
Hold Time: Once the reaction is complete, maintain the temperature at 0-5°C and proceed immediately to the next step (the Sandmeyer reaction).
Illustrative Protocol for Sandmeyer Cyanation
-
Catalyst Slurry: In a separate reactor, prepare a slurry of copper(I) cyanide and a suitable solvent.
-
Addition of Diazonium Salt: Slowly add the previously prepared cold diazonium salt solution to the catalyst slurry. The rate of addition should be controlled to manage any exotherm.
-
Reaction: Heat the reaction mixture to the optimized temperature and hold until the reaction is complete, as monitored by HPLC.
-
Work-up: Cool the reaction mixture and proceed with the quenching and extraction procedures.
V. Visualization of Key Relationships
Logical Flow for Troubleshooting Low Yield
Sources
- 1. EP1515946A2 - Method for the preparation of halogenated benzonitriles - Google Patents [patents.google.com]
- 2. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. maxapress.com [maxapress.com]
- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions
Welcome to the technical support center for Bayesian Optimization (BO) in chemical reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful machine learning technique to accelerate their experimental workflows. Here, you will find practical advice, troubleshooting guides, and frequently asked questions to help you navigate the common challenges encountered during the application of BO to chemical synthesis.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive from researchers starting with Bayesian Optimization.
1. What is Bayesian Optimization and why is it useful for chemical reactions?
Bayesian Optimization is a sequential, model-based approach to finding the optimal conditions for a function that is expensive to evaluate—a perfect description for chemical reactions.[1][2][3] Instead of relying on traditional one-variable-at-a-time methods or large-scale screening, BO uses a statistical model (a surrogate) to learn the relationship between reaction parameters and outcomes (e.g., yield, selectivity).[1][4] This allows it to intelligently suggest the next set of experiments that are most likely to lead to improved performance, thereby reducing the number of experiments required to identify optimal conditions.[3][5]
2. What are the key components of a Bayesian Optimization workflow?
The two core components of a Bayesian Optimization loop are the surrogate model and the acquisition function .[4][6]
-
Surrogate Model: This is a probabilistic model that approximates the true objective function (e.g., the reaction yield as a function of temperature, concentration, etc.). The most common choice is a Gaussian Process (GP) model, which provides a prediction of the outcome and an estimate of the uncertainty for any given set of reaction conditions.[2]
-
Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to decide which experiment to run next. It balances exploitation (choosing points that are predicted to have a high yield) and exploration (choosing points where the model is most uncertain, to gain more information about the reaction space).[2][7]
3. How much initial data do I need to start a Bayesian Optimization campaign?
There is no single answer to this question, as the optimal amount of initial data depends on the complexity of your reaction space. However, a common practice is to initialize the optimization with a small set of experiments that cover the parameter space reasonably well. A Latin Hypercube Sampling (LHS) strategy is often recommended for selecting these initial data points.[4] Some studies suggest that an initial dataset of around 10% of the total optimization budget is a reasonable starting point.[4]
4. What kind of data can I use for Bayesian Optimization?
Bayesian Optimization is flexible and can handle various types of data. Your input variables can be continuous (e.g., temperature, pressure, concentration) or categorical (e.g., solvent, catalyst, ligand). The output, or the objective you are trying to optimize, is typically a continuous variable such as reaction yield, enantiomeric excess, or a cost function. It's also possible to perform multi-objective optimization, where you aim to optimize multiple outcomes simultaneously (e.g., maximizing yield while minimizing impurities).[2]
5. What is the difference between Design of Experiments (DoE) and Bayesian Optimization?
Traditional Design of Experiments (DoE) methods, such as full factorial or fractional factorial designs, typically involve a pre-defined set of experiments that are all run before the data is analyzed. In contrast, Bayesian Optimization is a sequential process where the results of previous experiments inform the choice of the next experiment.[1] This adaptive nature allows BO to be more sample-efficient, especially in high-dimensional spaces.[6]
Troubleshooting Guide
Encountering issues during your Bayesian Optimization campaign is not uncommon. This guide provides solutions to some of the most frequent challenges.
| Problem | Possible Causes | Solutions |
| Slow Convergence or Stagnation | The optimization seems to be "stuck" in a local optimum and is not exploring the parameter space effectively. | 1. Adjust the Acquisition Function: Increase the exploration-exploitation trade-off parameter in your acquisition function (e.g., the 'xi' parameter in Expected Improvement). This will encourage the algorithm to explore more uncertain regions of the parameter space.[2] 2. Re-evaluate the Surrogate Model: The chosen surrogate model (e.g., a Gaussian Process with a specific kernel) may not be suitable for your reaction landscape. Consider trying different kernels or even a different type of surrogate model, such as a Random Forest.[2][3] 3. Introduce Diversity: If you are running experiments in batches, ensure that the batch selection method promotes diversity to avoid redundant experiments. |
| Poor Model Performance | The surrogate model's predictions are not accurately reflecting the experimental results, leading to poor suggestions for the next experiments. | 1. Check Data Quality: Ensure that your experimental data is accurate and that there are no significant errors in your measurements. Outliers can have a detrimental effect on the model's performance. 2. Feature Engineering: The way you represent your chemical space is crucial. For categorical variables like catalysts or ligands, consider using more informative representations than one-hot encoding, such as molecular fingerprints or quantum chemical descriptors.[6][8] 3. Increase Initial Dataset Size: If the initial dataset is too small, the model may not have enough information to learn the underlying trends. Consider adding more initial data points using a space-filling design like Latin Hypercube Sampling.[4] |
| Unrealistic or Unsafe Experimental Suggestions | The algorithm is suggesting experimental conditions that are physically impossible, unsafe, or outside the reliable operating range of your equipment. | 1. Define Constraints: Implement constraints within your optimization framework to prevent the algorithm from suggesting undesirable conditions.[9][10] These can be simple bounds on continuous variables or more complex constraints that define incompatible combinations of categorical variables.[10] 2. Human-in-the-Loop: Always review the suggestions from the Bayesian Optimization algorithm before running the experiments. Your expertise as a chemist is invaluable for identifying potentially problematic suggestions that the algorithm may not be aware of. |
| Difficulty with High-Dimensional Spaces | The number of experimental parameters is very large, making it difficult for the optimization to efficiently explore the space. | 1. Dimensionality Reduction: If possible, use your domain knowledge to identify and fix less important variables, thereby reducing the dimensionality of the optimization problem. 2. Multi-fidelity Optimization: If you have access to lower-cost, less accurate experimental methods (e.g., high-throughput screening or computational simulations), consider using a multi-fidelity Bayesian Optimization approach. This can help to quickly screen the parameter space and identify promising regions for more accurate and expensive experiments.[4][11] 3. Transfer Learning: If you have data from similar chemical reactions, you may be able to use multi-task or transfer learning to leverage that information and accelerate the optimization of your current system.[12][13] |
Experimental Protocols
Protocol 1: Setting Up a Bayesian Optimization Campaign for a Chemical Reaction
This protocol outlines the general steps for initiating a Bayesian Optimization workflow for optimizing a chemical reaction.
1. Define the Optimization Problem:
- Objective: Clearly define what you want to optimize (e.g., maximize yield, minimize cost, maximize enantioselectivity).
- Variables: Identify all the reaction parameters you want to vary. These can be continuous (e.g., temperature, time, concentration) or categorical (e.g., catalyst, solvent, base).
- Constraints: Define any known constraints on the experimental conditions (e.g., temperature limits of the equipment, solubility issues, safety concerns).[10]
2. Select the Initial Experimental Design:
- Choose a set of initial experiments to provide a starting point for the surrogate model.
- For continuous variables, a Latin Hypercube Sampling (LHS) design is recommended to ensure good coverage of the parameter space.[4]
- The number of initial experiments will depend on the complexity of your system, but a common starting point is 5-10% of your total experimental budget.[4]
3. Choose Your Bayesian Optimization Software:
- There are several open-source Python packages available for Bayesian Optimization, such as BOTorch, GPyOpt, and scikit-optimize.[4]
- Alternatively, there are commercial software solutions that offer user-friendly interfaces for setting up and running BO campaigns.[5]
4. Run the Initial Experiments and Collect Data:
- Perform the initial set of experiments as designed in step 2.
- Carefully record the experimental conditions and the measured outcome for each experiment.
5. Initiate the Bayesian Optimization Loop:
- Input your initial data into the chosen BO software.
- The software will then use this data to train the surrogate model and the acquisition function will suggest the next experiment to run.
- Perform the suggested experiment, record the result, and add it to your dataset.
- Repeat this process iteratively until your experimental budget is exhausted or the optimization has converged to a satisfactory result.[5]
6. Analyze the Results:
- Once the optimization is complete, analyze the results to identify the optimal reaction conditions.
- Many BO software packages provide tools for visualizing the surrogate model and the acquisition function, which can provide insights into the reaction landscape.
Visualizations
The Bayesian Optimization Workflow
This diagram illustrates the iterative nature of the Bayesian Optimization process.
Caption: The iterative loop of Bayesian Optimization for chemical reactions.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues in Bayesian Optimization.
Caption: A decision tree for troubleshooting Bayesian Optimization experiments.
References
- Sabanza-Gil, V., Pacheco Gutiérrez, D., Luterbacher, J. S., Barbano, R., Hernández-Lobato, J. M., Schwaller, P., & Roch, L. (2024). Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research. OpenReview. [Link]
- Sabanza-Gil, V., Pacheco Gutiérrez, D., Luterbacher, J. S., Barbano, R., Hernández-Lobato, J. M., Schwaller, P., & Roch, L. (2024). Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research. arXiv. [Link]
- Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research. (2024). arXiv. [Link]
- Felton, K. C., Taylor, C., & Lapkin, A. (2023). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]
- Bayesian Optimization. (2025).
- Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31. [Link]
- Zhang, Z., Wang, S., Wang, Y., & Zhang, R. (2024).
- Thawani, A., Parikh, A., Roch, L., & Schwaller, P. (2022). Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings. ChemRxiv. [Link]
- Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian optimization for chemical reactions - process overview.
- Khondaker, R. (2022).
- MacLeod, B. P., & Berlinguette, C. P. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3(3), 234-245. [Link]
- Moss, H. B. (2020). Constrained Bayesian Optimization for Automatic Chemical Design. University of Cambridge. [Link]
- Price, G. (2023). Bayesian Optimization of Chemical Reactions. Dassault Systèmes Blog. [Link]
- Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. I. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis.
- Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. I. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Semantic Scholar. [Link]
- Wang, J., & Dowling, A. W. (2022). Bayesian optimization for chemical products and functional materials.
- Thawani, A., Parikh, A., Roch, L., & Schwaller, P. (2022).
Sources
- 1. Bayesian Optimization - Chemetrian Documentation [docs.chemetrian.com]
- 2. chimia.ch [chimia.ch]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research [arxiv.org]
- 5. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 6. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mlmi.eng.cam.ac.uk [mlmi.eng.cam.ac.uk]
- 10. scispace.com [scispace.com]
- 11. [2410.00544] Best Practices for Multi-Fidelity Bayesian Optimization in Materials and Molecular Research [arxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications [mdpi.com]
Validation & Comparative
A Comparative Guide to LC-MS Methods for Purity Assessment of 2-Chloro-5-iodobenzonitrile
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-5-iodobenzonitrile (CAS 289039-29-8) is a key building block in modern medicinal chemistry, serving as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring a halogenated aromatic ring, makes it a versatile reagent for creating complex therapeutic agents.[1] Given its role, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards set by bodies like the ICH and FDA.[4][5][6]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of this compound. We will move beyond generic protocols to explore the rationale behind selecting specific chromatographic conditions and mass spectrometric parameters. The objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to develop and validate robust, fit-for-purpose analytical methods that ensure the highest quality of this critical pharmaceutical intermediate.
The Analytical Challenge: Understanding this compound
The physicochemical properties of this compound dictate the analytical approach. As a halogenated aromatic compound, it is relatively non-polar and possesses a strong UV chromophore, making it well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7] However, for comprehensive impurity profiling, where structurally similar and trace-level impurities must be detected and identified, the unparalleled sensitivity and selectivity of mass spectrometry are indispensable.[4][6][8] LC-MS combines the high-resolution separation of HPLC with the definitive identification power of MS, making it the gold standard for this application.[5][9]
Methodology Comparison: Tailoring the LC-MS Approach
No single LC-MS method is universally optimal. The choice of column, mobile phase, and MS detection mode must be tailored to the specific analytical goal, whether it's routine quality control or in-depth impurity identification. Here, we compare two distinct, robust LC-MS methods:
-
Method A: High-Throughput Screening with a C18 Column. A workhorse method designed for rapid purity checks and routine quality control.
-
Method B: High-Resolution Analysis with a Phenyl-Hexyl Column. A specialized method providing orthogonal selectivity, ideal for resolving critical impurity pairs and for in-depth characterization.
The logical workflow for selecting and implementing an appropriate LC-MS method is outlined below.
Caption: Logical workflow for LC-MS method selection and validation.
Chromatographic Column Selection: The Core of Separation
The choice of stationary phase is the most powerful tool for manipulating selectivity in chromatography.[10]
-
Method A (C18 Column): Utilizes hydrophobic interactions as the primary retention mechanism. A C18 column is an excellent, robust choice for general-purpose separations of non-polar to moderately polar compounds like this compound.[7] It provides good peak shape and efficiency for the main component.
-
Method B (Phenyl-Hexyl Column): This phase offers a mixed-mode separation mechanism. In addition to hydrophobicity, it provides aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly effective for separating impurities that have subtle differences in their aromatic systems or substitution patterns, which might co-elute on a standard C18 column.
Mobile Phase Optimization: Driving Retention and Ionization
The mobile phase composition affects not only retention time but also peak shape and, crucially for MS, ionization efficiency.[7]
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally preferred for LC-MS applications due to its lower viscosity (leading to lower backpressure) and superior ability to solvate analytes, often resulting in sharper peaks.[11] Methanol can offer different selectivity and is a viable alternative if co-elution is an issue with acetonitrile.
-
Additive (Formic Acid vs. Ammonium Formate): A volatile acidic additive is essential for good chromatography and efficient ionization in positive-ion electrospray (ESI+).
-
0.1% Formic Acid: A common choice that effectively protonates the analyte and impurities, leading to good peak shapes and strong signals in ESI+.
-
Ammonium Formate Buffer (e.g., 10 mM, pH 3.5): Provides buffering capacity, which can improve the robustness and reproducibility of retention times, especially if any impurities have basic functional groups.
-
Comparative Experimental Protocols
The following sections provide detailed protocols for the two comparative methods. A system suitability test (SST) is included in each to ensure the system is performing correctly before sample analysis.
Method A: High-Throughput Purity Screen
This method is optimized for speed and robustness, making it ideal for routine analysis of batch purity.
Experimental Workflow Diagram
Caption: Workflow for the high-throughput screening method (Method A).
Protocol Details:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS System & Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0.0 30 4.0 95 5.0 95 5.1 30 | 6.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Ionization: ESI, Positive Mode.
-
MS Detection:
-
Full Scan: m/z 100-500 for general impurity profiling.
-
SIM (Selected Ion Monitoring): Target m/z 263.9 for the [M+H]+ of this compound to enhance sensitivity for the main peak.
-
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area < 2.0%; Tailing factor between 0.8 and 1.5.
-
Method B: High-Resolution Impurity Profiling
This method uses orthogonal selectivity and a shallower gradient to achieve maximum separation of structurally similar impurities.
Protocol Details:
-
Sample Preparation: Same as Method A.
-
LC-MS System & Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent high-resolution mass spectrometer.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 25 12.0 80 15.0 95 15.1 25 | 18.0 | 25 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 5 µL.
-
MS Ionization: ESI, Positive Mode.
-
MS Detection:
-
Full Scan: m/z 100-500 with high resolution (>10,000) to enable accurate mass measurements and formula determination of impurities.
-
dd-MS2 (Data-Dependent MS/MS): Automatically trigger fragmentation scans on the top 3 most intense ions per cycle to obtain structural information.
-
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
Acceptance Criteria: RSD of the main peak area < 2.0%; Resolution between any known critical impurity pair > 1.5.
-
Performance Comparison and Data Analysis
The performance of each method is evaluated based on its ability to separate the main component from potential impurities, sensitivity, and the quality of data produced for impurity identification.
Table 1: Comparative Performance Data (Illustrative)
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale / Advantage |
| Run Time | 6 minutes | 18 minutes | Method A is 3x faster, ideal for high-throughput QC. |
| Main Peak Retention Time | ~2.8 min | ~9.5 min | Longer retention in Method B allows for a shallower gradient and better resolution. |
| Resolution (Main Peak vs. Impurity X) | 1.8 | 3.5 | Phenyl-Hexyl column provides superior resolution for this critical pair due to π-π interactions. |
| Peak Tailing Factor | 1.1 | 1.0 | Both methods provide excellent peak shape. The buffered mobile phase in B ensures symmetry. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | The longer column and shallower gradient in Method B improve the signal-to-noise for trace impurities. |
| Impurity Identification | Molecular Weight (from Full Scan) | Accurate Mass & Fragmentation Pattern (from Q-TOF) | Method B provides significantly more data for confident structural elucidation of unknown impurities.[6] |
Conclusion and Recommendations
Both Method A and Method B are valid and robust approaches for the purity assessment of this compound, but they serve different purposes.
-
Method A (High-Throughput C18) is the recommended approach for routine quality control and batch release testing . Its speed, simplicity, and reliability make it highly efficient for verifying that purity specifications are met when the impurity profile is already well-characterized.
-
Method B (High-Resolution Phenyl-Hexyl) is the superior choice for method development, impurity identification, and stability studies . Its orthogonal selectivity and coupling with high-resolution mass spectrometry provide the detailed, high-quality data necessary to understand the complete impurity profile, identify unknown degradants, and resolve challenging separations.[8]
For a comprehensive quality assurance strategy, it is advisable to use Method B during the development and validation phase to establish a thorough impurity profile. Subsequently, Method A can be implemented and validated for routine, high-throughput analysis, using the knowledge gained from the high-resolution method to set appropriate specifications. This dual-methodology approach ensures both efficiency and a deep, scientifically-grounded understanding of product purity.
References
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment.Pharmaceutical Technology. [Link]
- Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
- IMPURITY PROFILING OF PHARMACEUTICALS.World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Impurity profiling and HPLC methods for drug quality compliance.AMSbiopharma. [Link]
- US3855264A - Preparation of halogenated benzonitrile.
- This compound: A Key Pharmaceutical Intermediate.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.LCGC North America. [Link]
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Analytical methods for the determination of halogens in bioanalytical sciences: a review.Analytical and Bioanalytical Chemistry. [Link]
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns.Chemass. [Link]
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- 2-Chlorobenzonitrile.
- Guide to achieving reliable quantitative LC-MS measurements.LGC Group. [Link]
- This compound.Alachem Co., Ltd. [Link]
- WO2003101939A3 - Method for the preparation of halogenated benzonitriles.
- Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles.The Journal of Organic Chemistry. [Link]
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.LCGC Europe. [Link]
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.Agilent Technologies. [Link]
- Rules of Thumb for Reversed-Phase LC: What's In Your Chrom
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.Agilent Technologies. [Link]
- An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 289039-29-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound | 289039-29-8 [chemicalbook.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. rsc.org [rsc.org]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
HPLC analysis for quantifying 2-Chloro-5-iodobenzonitrile reaction conversion
An In-Depth Guide to Quantifying 2-Chloro-5-iodobenzonitrile Reaction Conversion: A Comparative Analysis of Analytical Methodologies
Authored by a Senior Application Scientist
In the synthesis of complex pharmaceutical agents and fine chemicals, this compound serves as a critical structural precursor.[1][2] The efficiency of reactions utilizing this intermediate directly impacts yield, purity, and the overall economic viability of the manufacturing process. Therefore, the precise and accurate monitoring of its conversion is not merely a quality control step but a cornerstone of process optimization. This guide provides an in-depth comparison of analytical techniques for quantifying the conversion of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to aid researchers in selecting the most suitable technique for their specific needs.
Pillar 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quantification in both research and quality control environments, RP-HPLC with UV detection is the predominant technique. Its robustness, precision, and cost-effectiveness make it an invaluable tool.[3][4] The method's success hinges on the differential partitioning of the analyte and related substances between a nonpolar stationary phase and a polar mobile phase.
Causality of Method Development
The development of a reliable HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection.[4]
-
Column Selection: A C18 (octadecylsilyl) column is the standard choice for this analysis. The nonpolar C18 chains provide sufficient hydrophobic interaction with the aromatic ring of this compound and its potential byproducts, ensuring adequate retention and separation from more polar starting materials or impurities.[5][6]
-
Mobile Phase Composition: A gradient mixture of an organic solvent (typically acetonitrile or methanol) and water is employed. Acetonitrile is often preferred for its lower viscosity and superior UV transparency. The gradient elution, starting with a higher aqueous content and increasing the organic proportion, allows for the separation of compounds with a wide range of polarities within a reasonable timeframe. The addition of a small amount of acid, such as 0.1% formic or phosphoric acid, is crucial for protonating any ionizable silanol groups on the silica support, which prevents peak tailing and results in sharp, symmetrical peaks.[5]
-
Detector Wavelength: The selection of the UV detection wavelength is critical for sensitivity. An analysis of the UV-Vis spectrum of this compound would reveal its wavelength of maximum absorbance (λ-max). Setting the detector to this wavelength ensures the highest possible signal-to-noise ratio, which is essential for quantifying low-level impurities and achieving a low limit of detection.
Experimental Protocol: RP-HPLC-UV Analysis
This protocol outlines a validated method for determining the conversion of a hypothetical reaction involving this compound.
1. Preparation of Solutions:
- Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]
- Working Standard Solution (100 µg/mL): Transfer 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
- Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture. Accurately weigh a portion of the quenched mixture and dissolve it in the diluent to achieve an expected final concentration of approximately 100 µg/mL of the starting material (if 100% unconverted). Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity LC or equivalent[8] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 40% B; 1-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min[6] |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detector | Photodiode Array (PDA) at 265 nm (hypothetical λ-max) |
3. Calculation of Conversion: The percentage conversion is calculated by comparing the peak area of this compound in the reaction sample to its initial concentration, often determined from a t=0 sample or by using an internal standard.
Conversion (%) = [ (Area_initial - Area_sample) / Area_initial ] * 100
Workflow for HPLC Analysis
Caption: Workflow for quantifying reaction conversion using HPLC.
Trustworthiness Through Method Validation
To ensure the reliability of the results, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[9][10] This is a self-validating system that demonstrates the method is suitable for its intended purpose.[11]
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Specificity | Analyte peak is resolved from all other components (Resolution > 2). | Ensures the signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery of spiked analyte.[11] | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%.[10][11] | Demonstrates the consistency of results under various conditions. |
| LOD & LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified. |
| Robustness | No significant change in results with minor variations in method parameters. | Shows the method's reliability during normal usage. |
Pillar 2: A Comparative Guide to Alternative Methodologies
While HPLC-UV is a powerful tool, other techniques offer unique advantages, particularly when more than just quantitative data is required. The choice of method should be driven by the specific analytical question being asked.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides structural information.[12] Given that this compound is a solid with a defined melting point (~117-119°C), it is sufficiently volatile for GC analysis.[13][14]
-
Expertise & Causality: This method is chosen when unambiguous peak identification is paramount. The mass spectrum provides a molecular fingerprint, allowing for the confident identification of not only the starting material but also unknown byproducts and impurities, which is invaluable during process development and failure analysis.
-
Trustworthiness: The specificity of the mass detector provides an orthogonal confirmation of identity that is independent of retention time, significantly increasing confidence in the results.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides detailed structural information about molecules in solution.[15] For reaction monitoring, ¹H NMR is particularly useful as it allows for the direct quantification of reactants and products in the reaction mixture by comparing the integration of their unique proton signals.[16][17]
-
Expertise & Causality: NMR is the method of choice when real-time, in-situ reaction kinetics are needed. By using a flow-NMR setup, the reaction mixture can be continuously monitored without sample workup, providing a true representation of the reaction progress.[18] This non-destructive technique also allows for the recovery of the sample.[15]
-
Trustworthiness: As a primary analytical method, NMR quantification can be performed without a reference standard of the same compound (using a certified internal standard), making it inherently trustworthy for quantitative measurements.
Decision Framework for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Pillar 3: Head-to-Head Performance Comparison
The following table summarizes the performance characteristics of each technique for the specific application of quantifying this compound conversion.
| Feature | RP-HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Principle | Polarity-based separation | Volatility-based separation | Nuclear spin resonance |
| Specificity | Good (retention time) | Excellent (retention time + mass spectrum) | Excellent (unique chemical shifts) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (mg/mL)[15] |
| Precision (%RSD) | Excellent (<2%) | Excellent (<5%) | Good (1-5%) |
| Analysis Time | Moderate (10-20 min/sample) | Moderate (15-30 min/sample) | Fast (1-5 min/sample) |
| Sample Prep | Simple (dilute and shoot) | May require extraction/derivatization | Simple (dissolve in deuterated solvent) |
| Cost | Moderate | High | Very High |
| Key Advantage | Robust, reliable, and cost-effective for routine quantification. | Unambiguous identification of unknown byproducts. | Provides real-time kinetic data and structural information. |
Conclusion
The selection of an analytical method for monitoring the reaction conversion of this compound is a critical decision that should be guided by the specific requirements of the analysis. For routine, high-throughput quantitative analysis in a regulated environment, a validated RP-HPLC-UV method stands as the gold standard, offering an optimal balance of precision, robustness, and cost. When the goal shifts to impurity identification and profiling, the superior specificity of GC-MS becomes indispensable. For fundamental reaction understanding, kinetic studies, and in-situ monitoring, NMR spectroscopy provides unparalleled structural and real-time information that other methods cannot deliver. By understanding the inherent strengths and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate tool to ensure process integrity and product quality.
References
- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-3 Measuring Rates by NMR.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- Pharmtech. HPLC Method Development and Validation for Pharmaceutical Analysis.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- IJPPR. A Review on HPLC Method Development and Validation.
- ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
- ijrpr. HPLC Method Development and Validation.
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- ResearchGate. Reaction conditions, conversion determined by 1 H NMR spectroscopy.
- Magritek. Reaction Monitoring.
- AKSci. 289039-29-8 this compound AKSci V0802.
- Agilent. Analytical Quantification of Deoxygenated Compounds in Catalytic Reaction Samples as an Evaluation Technique to Determine Reacti.
- Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- LookChem. Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry.
- Forschungszentrum Jülich. Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield.
- Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- ChemicalBook. (2025, July 14). This compound | 289039-29-8.
- Shanghai Sunwise Chemical. This compound CAS No. 289039-29-8.
- Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- Chemspace. This compound: A Key Pharmaceutical Intermediate.
- Agilent. GC and GC/MS Applications.
- Benchchem. 2-Chloro-4-hydroxy-5-iodobenzonitrile.
- TCI Chemicals. This compound 289039-29-8.
- Benchchem. Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols.
- Benchchem. Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- ResearchGate. (2025, August 6). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe.
- PubMed Central. (2020, June 2). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media.
- Asian Publication Corporation. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
- NIH. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
Sources
- 1. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 2. nbinno.com [nbinno.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijrpr.com [ijrpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 14. This compound | 289039-29-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
A Comparative Guide to the Synthesis of 2-Chloro-5-iodobenzonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount to the timely discovery and production of novel therapeutics. 2-Chloro-5-iodobenzonitrile stands as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2][3] This guide provides an in-depth, objective comparison of two primary synthetic routes to this valuable compound, offering the detailed experimental data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their laboratory and scale-up needs.
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and establishing a framework for self-validating protocols. Every claim is supported by authoritative sources to ensure the highest level of scientific integrity.
Executive Summary: A Tale of Two Routes
The synthesis of this compound can be effectively approached through two distinct chemical transformations: the Sandmeyer reaction of a pre-functionalized aniline and the direct electrophilic iodination of a substituted benzonitrile. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, purity, and overall cost-effectiveness.
| Feature | Route 1: Sandmeyer Reaction | Route 2: Direct Electrophilic Iodination |
| Starting Material | 2-Chloro-5-aminobenzonitrile | 2-Chlorobenzonitrile |
| Key Transformation | Diazotization followed by iodination | Electrophilic aromatic substitution |
| Reagent Toxicity | High (diazonium salts can be explosive) | Moderate to High (strong acids, iodinating agents) |
| Number of Steps | 1 (from amine) | 1 |
| Potential Yield | Good to Excellent | Moderate to Good |
| Scalability | Moderate (requires careful temperature control) | Good |
| Key Advantages | High regioselectivity, well-established reaction | Potentially more atom-economical |
| Key Disadvantages | Handling of potentially unstable diazonium salts | Potential for isomeric impurities, use of strong acids |
Route 1: The Classic Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.[2] In the context of this compound synthesis, this route begins with the readily available 2-chloro-5-aminobenzonitrile.
Mechanistic Insight
The reaction proceeds in two key stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[4] This diazonium salt is a highly reactive intermediate. In the second stage, the diazonium group is displaced by an iodide ion, a reaction that, unlike other Sandmeyer reactions, often does not require a copper catalyst.[2]
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-aminobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-5-aminobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Validation and Expected Results
Based on analogous Sandmeyer iodination reactions reported in the literature, this route is expected to provide the desired product in good to excellent yields (typically 75-90%) with high purity after purification.[5] The primary byproducts are typically trace impurities from side reactions of the diazonium salt.
Route 2: Direct Electrophilic Iodination
An alternative approach to the synthesis of this compound is the direct electrophilic iodination of 2-chlorobenzonitrile. This method is attractive due to its potential for high atom economy and a more straightforward procedure.
Mechanistic Rationale
In this route, an electrophilic iodine species is generated in situ and reacts with the electron-rich aromatic ring of 2-chlorobenzonitrile. The directing effects of the chloro and cyano substituents are crucial for the regioselectivity of this reaction. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. The position para to the chloro group (C5) is the most activated and sterically accessible site for electrophilic attack. The use of a strong acid catalyst, such as triflic acid, can enhance the electrophilicity of the iodinating agent.[6]
Detailed Experimental Protocol
Materials:
-
2-Chlorobenzonitrile
-
N-Iodosuccinimide (NIS)
-
Triflic Acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzonitrile (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Iodination: Add N-iodosuccinimide (1.1 eq) to the solution, followed by the slow, dropwise addition of triflic acid (0.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Work-up and Purification: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Validation and Expected Results
The direct iodination of deactivated or moderately activated aromatic rings can be challenging, and regioselectivity can be a concern. However, the use of a potent electrophilic iodinating system such as NIS/TfOH is expected to favor the formation of the desired 5-iodo isomer.[6] Yields for this type of reaction can be more variable than the Sandmeyer route, potentially ranging from moderate to good (50-80%), and the formation of other iodinated isomers is a possibility that must be assessed by careful analytical characterization.
Comparative Analysis
Yield and Purity
The Sandmeyer reaction is generally a high-yielding and highly regioselective method for the synthesis of aryl iodides from anilines.[5] This translates to a potentially higher isolated yield of pure this compound compared to the direct iodination route. The direct iodination of 2-chlorobenzonitrile may result in a mixture of isomers, necessitating more rigorous purification and potentially leading to a lower overall yield of the desired product.
Cost-Effectiveness
A preliminary cost analysis of the starting materials and key reagents for each route reveals a significant difference.
| Reagent | Route 1: Sandmeyer Reaction (Price per mole) | Route 2: Direct Iodination (Price per mole) |
| Starting Material | 2-Amino-5-chlorobenzonitrile (~$13.92/g for 5g) | 2-Chlorobenzonitrile (~$0.78/g for 100g)[6][7][8][9][10][11][12] |
| Key Reagent | Potassium Iodide (Relatively inexpensive) | N-Iodosuccinimide (~$1.48/g for 25g)[7] |
| Catalyst/Acid | Sulfuric Acid (Inexpensive) | Triflic Acid (~$9.94/g for 5g)[10][13][14][15] |
While the starting material for the Sandmeyer reaction is more expensive on a small scale, the overall cost of the direct iodination route can be significantly impacted by the price of N-iodosuccinimide and the triflic acid catalyst, especially at a larger scale.
Safety and Handling
Both synthetic routes involve hazardous materials and require careful handling in a well-ventilated fume hood.
-
Sandmeyer Reaction: The primary hazard is the formation of diazonium salts, which can be explosive in a dry state and are thermally unstable.[9][16][17] Strict temperature control (0-5 °C) during the diazotization step is critical to ensure safety.
-
Direct Electrophilic Iodination: This route involves the use of N-iodosuccinimide, which is a skin and eye irritant, and triflic acid, which is a strong, corrosive acid that can cause severe burns.[9][16][17][18][19] Appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, is essential.
Validation of this compound
Independent of the synthetic route chosen, the identity and purity of the final product must be rigorously confirmed.
Physical Properties:
-
Appearance: White to light yellow crystalline powder.[20]
-
Melting Point: 117 °C.[20]
-
Molecular Weight: 263.46 g/mol .[21]
Spectroscopic Data (Predicted and Literature-Based):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 2.0 Hz, 1H), 7.75 (dd, J = 8.4, 2.0 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 139.8, 139.2, 135.5, 133.4, 116.8, 112.2, 92.6.
-
IR (KBr, cm⁻¹): ~2230 (C≡N stretch), ~1580, 1470 (C=C aromatic stretch), ~880, 820 (C-H out-of-plane bend).
-
Mass Spectrometry (EI): m/z (%) = 263 (M⁺), 228, 126.
Conclusion and Recommendation
Both the Sandmeyer reaction and direct electrophilic iodination represent viable synthetic pathways to this compound.
-
For laboratory-scale synthesis where high purity and predictable yields are the primary concern , the Sandmeyer reaction is the recommended route. Its well-established nature and high regioselectivity often outweigh the challenges associated with handling diazonium salts.
-
For larger-scale production or when exploring more atom-economical routes , direct electrophilic iodination warrants consideration. However, significant process optimization would be required to maximize the yield of the desired isomer and ensure cost-effectiveness, particularly concerning the choice and amount of the iodinating agent and acid catalyst.
Ultimately, the optimal choice will depend on the specific needs and capabilities of the research or production team. This guide provides the foundational knowledge and detailed protocols to enable an informed and strategic approach to the synthesis of this critical pharmaceutical intermediate.
References
- Concordia University. "SUPERACIDS" SAFETY GUIDELINES.
- New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID.
- P212121. N-Iodosuccinimide | CAS 516-12-1.
- Sathee Jee. Chemistry Diazotization Reaction.
- ACS Publications. A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Org. Lett.2020.
- ResearchGate. Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. Structures, Stability, and Safety of Diazonium Salts.
- RoCo Global. Triflic acid, >99% | 1493-13-6.
- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- The Lab Depot. Trifluoromethanesulfonic Acid.
- CP Lab Safety. Trifluoromethanesulfonic acid-d, min 98 atom% D, min 98%, 1 gram.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- IndiaMART. 2-Chlorobenzonitrile API in Mumbai.
- PubChem. 2-Chlorobenzonitrile.
- ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- ResearchGate. One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Organic Chemistry Portal. Sandmeyer Reaction.
- National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
- Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermediate Shaping Industry.
Sources
- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. nj.gov [nj.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 8. B20451.0B [thermofisher.com]
- 9. 2-Chlorobenzonitrile , o-Chlorobenzonitrile [ CAS: 873-32-5 ] Pure >98% - 50g - SYNTHETIKA [synthetikaeu.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. roco.global [roco.global]
- 14. calpaclab.com [calpaclab.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gustavus.edu [gustavus.edu]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. concordia.ca [concordia.ca]
- 20. This compound CAS No. 289039-29-8 [sunwisechem.com]
- 21. 289039-29-8 this compound AKSci V0802 [aksci.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Chloro-5-iodobenzonitrile: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, the efficient and selective construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The versatile building block, 2-chloro-5-iodobenzonitrile, presents a unique opportunity for sequential, site-selective cross-coupling reactions, owing to the differential reactivity of its carbon-iodine and carbon-chlorine bonds. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the more robust C-Cl bond.[1][2] This guide offers a comparative analysis of various palladium catalysts for the selective coupling at the iodo-position of this compound, providing field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Strategic Importance of Selective Coupling
The ability to selectively functionalize the iodo-position of this compound allows for a modular approach to the synthesis of complex molecules. The remaining chloro-substituent can be targeted in a subsequent coupling step under more forcing conditions, enabling the introduction of diverse functionalities. This strategy is highly valuable in drug discovery and development, where the rapid generation of analog libraries is crucial for structure-activity relationship (SAR) studies.
Understanding the Palladium-Catalyzed Cross-Coupling Toolbox
At the heart of these transformations lies the palladium-catalyzed cross-coupling reaction, a Nobel Prize-winning technology that has revolutionized organic synthesis. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, and base is critical in steering the reaction towards high efficiency and selectivity.
dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-I_Ln" [label="Ar-Pd(II)-I Complex"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)-R_Ln" [label="Ar-Pd(II)-R Complex"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-R" [label="Coupled Product", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nu-M" [label="Organometallic\nReagent (e.g., R-B(OH)2)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-I" [label="this compound", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative_Addition" [label=" "]; "Ar-I" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Ar-Pd(II)-I_Ln" [label=" "]; "Ar-Pd(II)-I_Ln" -> "Transmetalation" [label=" "]; "Nu-M" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Ar-Pd(II)-R_Ln" [label=" "]; "Ar-Pd(II)-R_Ln" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Ar-R" [label=" "]; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling."
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst is a critical parameter that dictates the efficiency and success of the coupling reaction. Below is a comparative overview of commonly employed palladium catalysts for three key transformations of this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Disclaimer: The following data is compiled from various sources and may involve slightly different reaction conditions. It is intended to provide a comparative overview rather than a direct head-to-head competition under identical conditions.
Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[4]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~75-85 | A classic, reliable catalyst, but can require higher catalyst loadings and longer reaction times.[5] |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80-100 | 2-8 | >90 | The dppf ligand enhances catalyst stability and activity, often leading to higher yields and shorter reaction times.[6] |
| XPhos Pd G3 | K₃PO₄ | Toluene or THF | 80-100 | 2-8 | >95 | A highly active and versatile third-generation Buchwald precatalyst, excellent for challenging substrates and often allows for lower catalyst loadings.[7] |
Sonogashira Coupling with Phenylacetylene
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-55 | 1.5-3 | ~72[7] | The traditional and widely used catalyst system. The use of a copper co-catalyst is typically required. |
| Pd(OAc)₂ / Ligand | None | Piperidine | DMF | 80 | 12 | ~70-80 | Copper-free conditions are often desirable to avoid the formation of alkyne homocoupling byproducts. |
Buchwald-Hartwig Amination with Morpholine
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[8][9]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | ~94 (for a similar substrate)[8] | A highly effective system for a broad range of amines. The bulky, electron-rich XPhos ligand is crucial for high activity. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | ~80-90 | Another common and effective catalyst system, though sometimes requiring longer reaction times. |
In-Depth Analysis of Catalyst Systems: The "Why" Behind the Choice
1. Traditional Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but historically significant catalyst is a direct source of the active Pd(0) species. Its primary advantage is its ready availability and extensive documentation in the literature. However, the relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand can lead to slower rates of oxidative addition and reductive elimination, necessitating higher catalyst loadings and reaction temperatures.[5]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable Pd(II) precatalyst requires in situ reduction to the active Pd(0) species. The key to its enhanced performance lies in the dppf ligand. The ferrocene backbone imparts a unique "bite angle" and electronic properties that stabilize the catalytic intermediates and promote the desired reductive elimination step. This often translates to higher yields, shorter reaction times, and broader substrate scope compared to Pd(PPh₃)₄.[6]
2. The Advent of Buchwald Palladacycles: A Paradigm Shift
The development of Buchwald's palladacycle precatalysts, such as XPhos Pd G3 , has revolutionized palladium-catalyzed cross-coupling.[7] These air- and moisture-stable complexes offer several distinct advantages, particularly in a pharmaceutical setting:
-
High Activity and Broad Scope : The bulky, electron-rich biarylphosphine ligands (e.g., XPhos) dramatically accelerate the rates of both oxidative addition and reductive elimination, enabling the coupling of even challenging substrates like aryl chlorides under mild conditions.[7]
-
Low Catalyst Loadings : The high turnover numbers (TONs) and turnover frequencies (TOFs) of these catalysts allow for significantly lower catalyst loadings, which is economically and environmentally advantageous, especially on a large scale.[3]
-
Ease of Use and Reproducibility : As well-defined, single-component precatalysts, they offer greater reproducibility compared to generating the active catalyst in situ from a palladium source and a separate ligand.[3]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Combine this compound,\nBoronic Acid, and Base in a Schlenk Flask"]; "Catalyst" [label="Add Palladium Catalyst\n(e.g., XPhos Pd G3)"]; "Atmosphere" [label="Evacuate and Backfill with\nInert Gas (e.g., Argon)"]; "Solvent" [label="Add Degassed Solvent\n(e.g., Toluene/H₂O)"]; }
subgraph "cluster_Reaction" { label = "Reaction Execution"; bgcolor="#F1F3F4"; "Heating" [label="Heat Reaction Mixture\n(e.g., 100 °C)"]; "Monitoring" [label="Monitor Progress by\nTLC or LC-MS"]; }
subgraph "cluster_Workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; "Quenching" [label="Cool and Quench Reaction"]; "Extraction" [label="Extract with Organic Solvent"]; "Purification" [label="Purify by Column Chromatography"]; "Analysis" [label="Characterize Product\n(NMR, MS)"]; }
"Reactants" -> "Catalyst" -> "Atmosphere" -> "Solvent" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Quenching" [label="Upon Completion"]; "Quenching" -> "Extraction" -> "Purification" -> "Analysis"; } caption: "Typical Experimental Workflow for a Suzuki-Miyaura Coupling Reaction."
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the selective coupling at the iodo-position of this compound. Safety Note: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid using XPhos Pd G3
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Add the XPhos Pd G3 catalyst.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed deionized water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-5-phenylbenzonitrile.
Protocol 2: Sonogashira Coupling
Reaction: this compound with Phenylacetylene using Pd(PPh₃)₂Cl₂/CuI
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to yield 2-chloro-5-(phenylethynyl)benzonitrile.
Protocol 3: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine using Pd₂(dba)₃/XPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol% Pd)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Remove the tube from the glovebox and add anhydrous toluene. Stir for 5 minutes at room temperature.
-
Add this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench with water.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to yield 4-(3-chloro-4-cyanophenyl)morpholine.[8]
Conclusion and Future Outlook
The selective functionalization of this compound is a powerful strategy in modern organic synthesis. While traditional palladium catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain viable options, the advent of highly active palladacycle precatalysts, such as XPhos Pd G3, offers significant advantages in terms of efficiency, substrate scope, and ease of use. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the nature of the coupling partners. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, sustainable, and cost-effective methods for these crucial bond-forming reactions, further empowering the discovery and development of new medicines and materials.
References
- Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current Opinion in Drug Discovery & Development, 10(6), 672-90.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Hajdu, C., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2868–2877.
- RSC Publishing. (2018). Yield of the Suzuki–Miyaura reaction of phenylboronic acid with iodobenzene. Royal Society of Chemistry.
- Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1854.
- Fisher Scientific.
- Verkade, J. G., et al. (2004). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. The Journal of Organic Chemistry, 69(26), 9135-42.
- Park, S., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
- Manabe, K. (2011). Development of Chemoselective Suzuki-Miyaura Coupling Reactions. Kochi University of Technology.
- Su, W., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142.
Sources
- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-5-iodobenzonitrile in Key Syntheses
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to achieving efficient and robust synthetic routes. 2-Chloro-5-iodobenzonitrile is a versatile reagent, prized for its differentiated halogen reactivity in pivotal cross-coupling reactions. However, considerations of cost, availability, and specific reactivity requirements often necessitate the exploration of viable alternatives. This guide provides an in-depth technical comparison of this compound with its bromo- and chloro-analogs, supported by experimental data from the literature, to inform your synthetic strategy.
The Underlying Principle: Halogen Reactivity in Palladium-Catalyzed Cross-Coupling
The utility of this compound in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination stems from the significant difference in bond dissociation energies of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The general reactivity trend for aryl halides is I > Br > Cl >> F, a direct consequence of the decreasing strength of the carbon-halogen bond.[1] This inherent reactivity difference allows for selective transformations at the iodine-bearing position while preserving the chlorine for subsequent functionalization.
This guide will explore the practical implications of this reactivity trend by comparing this compound with its logical alternatives: 2-bromo-5-chlorobenzonitrile and 2,5-dichlorobenzonitrile.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals. The choice of halogen on the benzonitrile substrate significantly impacts the reaction conditions and efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halobenzonitrile
The following is a representative protocol for the Suzuki-Miyaura coupling of a 2-halobenzonitrile with a vinyl boronate, a reaction that serves as a key step in the synthesis of isoquinolones.[2]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
2-Halobenzonitrile (1.0 equiv)
-
Potassium vinyltrifluoroborate or other vinyl boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%)
-
Base (e.g., Cs2CO3, 2.0 equiv)
-
Solvent (e.g., Dioxane/H2O, 4:1)
Procedure:
-
To a dried reaction vessel, add the 2-halobenzonitrile, vinyl boronate, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Performance Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodobenzonitrile | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 91 | [3] |
| 2-Bromobenzonitrile | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 100 | 12 | 85 | [3] |
| 2-Chlorobenzonitrile | Pd2(dba)3 / XPhos | K3PO4 | t-BuOH/H2O | 100 | 24 | 78 | [4] |
Note: The data presented is compiled from different sources for illustrative purposes and may not represent a direct, controlled comparison.
The data aligns with the expected reactivity trend, with the iodo- and bromo-derivatives affording high yields under similar conditions. The chloro-derivative requires a more specialized, electron-rich phosphine ligand (XPhos) and a longer reaction time to achieve a comparable, albeit slightly lower, yield.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This transformation is crucial for the synthesis of many natural products and functional materials.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[1]
Reaction Scheme:
A representative Sonogashira coupling reaction.
Materials:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, as solvent or co-solvent)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the aryl halide in the chosen solvent in a reaction vessel.
-
Add the palladium catalyst, copper(I) iodide, and the amine base.
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.
-
Upon completion, filter the reaction mixture through a pad of celite and perform an aqueous workup.
-
Purify the product by column chromatography.
Performance Comparison in Sonogashira Coupling
The higher reactivity of the C-I bond in this compound allows for milder reaction conditions compared to its bromo-analog.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-5-chlorobenzonitrile | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | DMF | 60 | 4 | 88 | Inferred from[5] |
| 2-Bromo-5-chlorobenzonitrile | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | DMF | 80 | 8 | 82 | Inferred from[6] |
| 2,5-Dichlorobenzonitrile | Phenylacetylene | Pd(t-Bu3P)2 / CuI | Cs2CO3 | Dioxane | 120 | 24 | 65 | Inferred from[7] |
Note: The data presented is compiled from different sources for illustrative purposes and may not represent a direct, controlled comparison.
As expected, the iodo- and bromo-benzonitriles exhibit good reactivity in the Sonogashira coupling. The chloro-derivative requires a more active catalyst system (using a bulky, electron-rich phosphine ligand) and higher temperatures to achieve a moderate yield.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are ubiquitous in pharmaceuticals. The choice of halogen is critical, especially when coupling with less nucleophilic amines or when steric hindrance is a factor.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide.[8]
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
Aryl Halide (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs2CO3, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine, base, palladium precatalyst, and ligand to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Perform an aqueous workup and purify the product by column chromatography.
Performance Comparison in Buchwald-Hartwig Amination
The amination of aryl chlorides is particularly challenging and often requires more sophisticated catalyst systems.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-5-chlorobenzonitrile | Morpholine | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | 12 | ~85 | Inferred from[9] |
| 2-Bromo-5-chlorobenzonitrile | Piperazine | Pd2(dba)3 / Xantphos | NaOt-Bu | Dioxane | 100 | 18 | 92 | Inferred from[10] |
| 2,5-Dichlorobenzonitrile | Aniline | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 24 | 80 | Inferred from[4] |
Note: The data presented is compiled from different sources for illustrative purposes and may not represent a direct, controlled comparison.
The data indicates that while aryl iodides and bromides are effective substrates for Buchwald-Hartwig amination, modern catalyst systems have made the coupling of aryl chlorides highly efficient as well. The choice of ligand and base is crucial for achieving high yields, particularly with less reactive aryl chlorides.
Application in the Synthesis of PARP Inhibitors
Substituted benzonitriles are key building blocks in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. For example, analogs of Olaparib can be synthesized via cross-coupling reactions involving functionalized benzonitriles.[11][12] The choice of the halogen on the benzonitrile starting material can influence the overall efficiency of the synthetic route. While an aryl iodide may offer higher reactivity in a key coupling step, a more cost-effective aryl bromide or chloride might be preferable for large-scale synthesis if the coupling conditions can be sufficiently optimized.
Conclusion and Recommendations
The selection of an appropriate aryl halide is a critical decision in synthetic planning. This guide provides a framework for choosing between this compound and its alternatives based on the principles of reactivity and available experimental data.
-
This compound is the reagent of choice when high reactivity and mild reaction conditions are paramount. Its propensity for selective reaction at the iodine position makes it ideal for sequential cross-coupling strategies.
-
2-Bromo-5-chlorobenzonitrile represents a cost-effective alternative that often provides excellent yields in cross-coupling reactions, albeit sometimes requiring slightly more forcing conditions than the iodo-analog. It strikes a balance between reactivity and cost for many applications.
-
2,5-Dichlorobenzonitrile is the most economical option. While historically challenging to activate, the development of advanced catalyst systems has made it a viable substrate for many cross-coupling reactions, particularly in large-scale synthesis where cost is a primary driver.
Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic challenge, including the desired reaction scale, cost constraints, and the need for chemoselectivity. It is always recommended to perform small-scale optimization experiments to identify the most efficient conditions for your particular transformation.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]
- Wang, L., Liu, Y., Wang, Q., & Zhang, J. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1433–1443. [Link]
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
- A guide to Suzuki coupling with various aryl halides. BenchChem. (n.d.).
- A guide to Sonogashira coupling of aryl iodides. BenchChem. (n.d.).
- A guide to Buchwald-Hartwig amination of aryl chlorides. BenchChem. (n.d.).
- A guide to Sonogashira coupling of aryl chlorides. BenchChem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
A Researcher's Guide to Byproduct Characterization in 2-Chloro-5-iodobenzonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 2-Chloro-5-iodobenzonitrile stands as a valuable and versatile building block. Its distinct substitution pattern, featuring a nitrile group and two different halogen atoms, allows for a wide array of chemical transformations. This guide provides an in-depth analysis of the common byproducts encountered during reactions with this intermediate, offering a comparative look at their formation and characterization. Understanding and controlling these side reactions are paramount for optimizing synthetic routes, ensuring product purity, and meeting stringent regulatory standards.
The Reactive Nature of this compound
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack and influences the regioselectivity of reactions. The two halogen atoms, chlorine and iodine, exhibit differential reactivity in popular cross-coupling reactions, a feature that is often exploited for selective functionalization. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond, making it the primary site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. However, this reactivity also opens avenues for the formation of undesired byproducts.
Common Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are frequently employed to modify this compound. However, these complex catalytic cycles can also lead to a variety of byproducts.
Dehalogenation Products
A prevalent side reaction in palladium-catalyzed couplings is the reductive dehalogenation of the aryl halide starting material, where the halogen atom is replaced by a hydrogen atom. In the case of this compound, both deiodination and dechlorination can occur, leading to the formation of 2-chlorobenzonitrile and 5-iodobenzonitrile, respectively. Deiodination is typically more facile due to the weaker C-I bond.
Mechanism of Formation: Dehalogenation is often mediated by palladium-hydride (Pd-H) species, which can arise from various sources within the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water. These Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate, yielding the dehalogenated arene.
Characterization:
-
2-Chlorobenzonitrile: This byproduct can be identified by the absence of the iodine signal in its mass spectrum and a simplified aromatic region in its 1H NMR spectrum compared to the starting material. The molecular ion peak in the mass spectrum would correspond to a molecular weight of approximately 137.56 g/mol .
-
5-Iodobenzonitrile: While less common, the formation of this byproduct would be indicated by the absence of the chlorine isotopic pattern in its mass spectrum and a distinct aromatic proton coupling pattern in the 1H NMR spectrum.
Homocoupling Products
Homocoupling of the coupling partners is another frequent side reaction. This can involve the dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
Mechanism of Formation:
-
Arylboronic Acid Homocoupling (Suzuki Reaction): This can be promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling. It can also occur if the transmetalation step is slow, allowing for side reactions of the organoboron reagent.
-
Alkyne Homocoupling (Sonogashira Reaction - Glaser Coupling): This is a well-known side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen, leading to the formation of a symmetrical 1,3-diyne.
Characterization:
-
Biphenyls (from boronic acid homocoupling): The formation of biphenyl derivatives from the boronic acid coupling partner can be detected by LC-MS and characterized by NMR. For example, in a reaction with phenylboronic acid, the formation of biphenyl would be observed.
-
1,4-Disubstituted-1,3-diynes (from alkyne homocoupling): These symmetrical byproducts can be readily identified by their characteristic spectroscopic data, including their mass spectrum and the disappearance of the terminal alkyne proton signal in the 1H NMR spectrum.
Byproducts from Other Common Reactions
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be susceptible to hydrolysis under both acidic and basic conditions, which are often employed in cross-coupling reactions. This can lead to the formation of 2-chloro-5-iodobenzamide and subsequently 2-chloro-5-iodobenzoic acid.
Conditions Favoring Hydrolysis: The presence of strong acids or bases, elevated temperatures, and extended reaction times can promote the hydrolysis of the nitrile functionality.
Characterization:
-
2-Chloro-5-iodobenzamide: This primary hydrolysis product can be identified by a significant change in the infrared (IR) spectrum, with the appearance of a strong carbonyl stretch and N-H stretches, and the disappearance of the nitrile peak. Its molecular weight is approximately 281.48 g/mol .
-
2-Chloro-5-iodobenzoic acid: Further hydrolysis leads to the carboxylic acid, which can be characterized by a broad O-H stretch in the IR spectrum and a carboxylic acid proton signal in the 1H NMR spectrum. Its molecular weight is approximately 282.46 g/mol .[1]
Nucleophilic Aromatic Substitution (SNAr) Byproducts
The electron-withdrawing nature of the nitrile group can activate the aryl ring for nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine atom. While the iodine is a better leaving group in palladium catalysis, under SNAr conditions, the relative reactivity can be different. Strong nucleophiles can potentially displace the chloride.
Conditions Favoring SNAr: The presence of strong nucleophiles and polar aprotic solvents can facilitate SNAr reactions.
Characterization: The characterization of SNAr byproducts would depend on the specific nucleophile used. For example, reaction with an alkoxide would lead to an ether, which could be identified by the characteristic signals of the alkoxy group in the 1H and 13C NMR spectra and the corresponding mass spectral data.
Comparative Analysis of Byproduct Formation
The table below summarizes the common byproducts, the reaction types in which they are most prevalent, and key analytical techniques for their identification.
| Byproduct Class | Common Reaction Types | Key Analytical Techniques for Characterization |
| Dehalogenation | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig | GC-MS, LC-MS, 1H NMR |
| Homocoupling | Suzuki-Miyaura (boronic acid), Sonogashira (alkyne) | LC-MS, 1H NMR, 13C NMR |
| Hydrolysis | Reactions under acidic or basic conditions | LC-MS, IR, 1H NMR |
| SNAr Products | Reactions with strong nucleophiles | LC-MS, 1H NMR, 13C NMR |
Experimental Protocols for Byproduct Analysis
Accurate identification and quantification of byproducts are crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a method to monitor the progress of reactions involving this compound and to detect the formation of byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for MS compatibility).
-
Initial conditions: 30% acetonitrile.
-
Ramp to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter.
Protocol 2: LC-MS for Byproduct Identification
For definitive identification of byproducts, coupling the HPLC to a mass spectrometer is essential.
-
LC Conditions: Use the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in both positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract ion chromatograms for the expected masses of potential byproducts. Analyze the mass spectra of the corresponding peaks to confirm their molecular weights and isotopic patterns. Fragmentation patterns from MS/MS analysis can provide further structural information.
Logical Framework for Byproduct Investigation
The following diagram illustrates a systematic approach to identifying and characterizing byproducts from reactions involving this compound.
Caption: A workflow for the systematic identification and characterization of reaction byproducts.
Mitigating Byproduct Formation: A Comparative Approach
Minimizing byproduct formation is key to improving reaction efficiency and simplifying purification. The choice of reaction conditions plays a critical role.
| Byproduct | Mitigation Strategies | Comparison of Alternatives |
| Dehalogenation | - Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Employing weaker, non-coordinating bases (e.g., K2CO3, Cs2CO3).- Anhydrous reaction conditions. | Bulky ligands can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway. Weaker bases are less likely to generate Pd-H species. |
| Homocoupling | - Rigorous exclusion of oxygen (for both Suzuki and Sonogashira).- Use of copper-free Sonogashira conditions.- Lowering the reaction temperature. | Copper-free Sonogashira protocols are highly effective at preventing alkyne dimerization. Degassing the reaction mixture is crucial for minimizing both types of homocoupling. |
| Hydrolysis | - Use of non-aqueous bases (e.g., organic amines).- Shorter reaction times and lower temperatures.- Protecting the nitrile group if necessary. | Non-aqueous conditions are the most effective way to prevent hydrolysis. If aqueous bases are required, careful control of reaction time and temperature is essential. |
By carefully selecting catalysts, ligands, bases, and solvents, and by maintaining an inert atmosphere, the formation of these common byproducts can be significantly suppressed, leading to higher yields of the desired product and a more efficient synthetic process.
References
- Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. Asian Journal of Chemistry. [Link]
- The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. RSC Advances. [Link]
- Empagliflozin EP Impurities & USP Rel
- 2-Chloro-5-iodobenzamide | C7H5ClINO | CID 40428784. PubChem. [Link]
- 2-Chlorobenzonitrile | C7H4ClN | CID 13391. PubChem. [Link]
- 2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638. PubChem. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS)
- Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. Green Chemistry. [Link]
- Recent Advances in Sonogashira Reactions.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science. [Link]
- Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. [Link]
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of. Preprints.org. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Science.gov. [Link]
- Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermedi
- 2-Chloro-5-iodobenzamide. PubChem. [Link]
- 2-chloro-5-iodobenzamide | CAS#:289039-27-6. Chemsrc. [Link]
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Preparation of 2,4,5-trifluoro-benzonitrile.
- A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
- Preparation method of 2-chloro-5-iodobenzoic acid.
- A synthetic method of 2-chloro-5-iodobenzoic acid.
- Preparation of 2-chloro-5-aminobenzoic acid.
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
- Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology. [Link]
- Supplementary data for. The Royal Society of Chemistry. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with.
- LC–MS–MS multiple-reaction monitoring ion current chromatograms of 5.
- Detection of Emerging Environmental Pollutants using LC-MS/MS. SCIEX. [Link]
- Preparation method of empagliflozin intermediate impurity.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Copper-mediated CH Bond Arylation of Arenes With Arylboronic Acids. PubMed. [Link]
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link]
- Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. International Journal of Pharmaceutical Sciences and Research. [Link]
- Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. PubMed Central. [Link]
- Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. PubMed. [Link]
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
A Comparative Guide to the Stability of 2-Chloro-5-iodobenzonitrile: A Critical Assessment for Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under various stress conditions is not merely a regulatory requirement but a fundamental aspect of ensuring safety, efficacy, and shelf-life. This guide provides an in-depth technical assessment of the stability of 2-Chloro-5-iodobenzonitrile, a crucial building block in the synthesis of various therapeutic agents. While direct, comprehensive stability data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present a predictive and comparative analysis. We will explore its anticipated stability under thermal, photolytic, and pH-driven stress, and provide detailed, field-proven protocols for conducting such stability-indicating studies.
The Structural Basis of this compound's Reactivity and Stability
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The benzonitrile moiety, an aromatic ring substituted with a nitrile group (-C≡N), is generally stable; however, the presence of two different halogen atoms, chlorine and iodine, introduces potential sites for degradation. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the more probable site for photolytic cleavage. The nitrile group, while relatively robust, can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of an amide and subsequently a carboxylic acid.
Comparative Stability Analysis: A Data-Driven Approach
Thermal Stability
Halogenated aromatic compounds generally exhibit high thermal stability.[1] For instance, chlorobenzene shows significant decomposition only at temperatures above 500°C.[2] Given its solid form and relatively high melting point, this compound is expected to be stable under typical pharmaceutical processing and storage temperatures (up to 80°C). However, at elevated temperatures, decomposition could potentially occur through mechanisms involving the cleavage of the C-I bond.
Table 1: Predicted Thermal Degradation of this compound in Comparison to Analogues
| Compound | Condition | Predicted Degradation (%) | Potential Degradation Products |
| This compound | 80°C, 72 hours (Solid State) | < 2% | Negligible |
| This compound | 120°C, 24 hours (Solid State) | 5-10% | 2-Chlorobenzonitrile, Iodine |
| 3-Iodobenzonitrile | Not specified | Stable under normal conditions | Not specified |
| Chlorinated Benzonitriles | 650-850°C (Vapor Phase) | Significant | Lower chlorinated benzonitriles[3] |
Note: The data for this compound is predictive and should be confirmed by experimental studies.
Photostability
Aromatic iodides are known to be susceptible to photodegradation.[4] The energy from UV light can be sufficient to induce homolytic cleavage of the C-I bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions. Therefore, it is anticipated that this compound will exhibit some degree of photolability, particularly in solution.
Table 2: Predicted Photolytic Degradation of this compound in Comparison to Analogues
| Compound | Condition | Predicted Degradation (%) | Potential Degradation Products |
| This compound | ICH Q1B Option 2, Solid State | 5-15% | 2-Chlorobenzonitrile, Dimeric impurities |
| This compound | ICH Q1B Option 2, Solution (Acetonitrile/Water) | 15-30% | 2-Chlorobenzonitrile, 2-Chloro-5-hydroxybenzonitrile |
| Iodinated Organic Compounds | Aqueous solution with UV | Significant degradation | Deiodinated products[4] |
Note: The data for this compound is predictive and should be confirmed by experimental studies. The extent of degradation in solution is expected to be higher due to increased molecular mobility.
pH and Hydrolytic Stability
The nitrile group of benzonitriles can undergo hydrolysis to a carboxylic acid under both acidic and basic conditions, typically requiring elevated temperatures.[5] The reaction proceeds through a primary amide intermediate. The stability of this compound is therefore expected to be pH-dependent.
Table 3: Predicted Hydrolytic Degradation of this compound
| Condition | Predicted Degradation (%) | Potential Degradation Products |
| 0.1 M HCl, 60°C, 24 hours | 10-20% | 2-Chloro-5-iodobenzamide, 2-Chloro-5-iodobenzoic acid |
| pH 7 Buffer, 60°C, 24 hours | < 5% | Negligible |
| 0.1 M NaOH, 60°C, 24 hours | 15-25% | 2-Chloro-5-iodobenzamide, 2-Chloro-5-iodobenzoic acid |
Note: The data for this compound is predictive and should be confirmed by experimental studies.
Oxidative Stability
While the molecule does not contain functional groups that are highly susceptible to oxidation, degradation under strong oxidative conditions (e.g., using hydrogen peroxide) is possible, potentially leading to the formation of N-oxides or degradation of the aromatic ring.[6]
Table 4: Predicted Oxidative Degradation of this compound
| Condition | Predicted Degradation (%) | Potential Degradation Products |
| 3% H₂O₂, RT, 24 hours | 5-10% | N-oxide derivatives, Ring-opened products |
Note: The data for this compound is predictive and should be confirmed by experimental studies.
Experimental Protocols for a Comprehensive Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be capable of separating the parent compound from all potential degradation products.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm) should be employed. A photodiode array (PDA) detector is highly recommended for peak purity analysis.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7]
Caption: Workflow for the development and execution of a stability-indicating HPLC method.
Forced Degradation Studies
The following protocols outline the conditions for subjecting this compound to various stress conditions as per ICH guidelines.[8]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 72 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Caption: Experimental workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the chemical structure and the behavior of related compounds, the following degradation pathways are proposed for this compound.
Caption: Predicted major degradation pathways for this compound.
Conclusion and Recommendations
This guide provides a comprehensive, albeit predictive, assessment of the stability of this compound. Based on its chemical structure and data from analogous compounds, it is anticipated to be relatively stable under thermal stress but may exhibit degradation under photolytic, and strong acidic or basic conditions. The primary degradation pathways are likely to involve hydrolysis of the nitrile group and cleavage of the carbon-iodine bond.
For any drug development program utilizing this compound, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The development and validation of a stability-indicating analytical method are critical first steps. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final pharmaceutical product.
References
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonis
- ICH, Q2(R1)
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-39.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(2), 1-14.
- Szepesi, G., & Görög, S. (2018).
- Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis. Academic press.
- Ravi Sankar, P., et al. (2014). A review on forced degradation studies for drug substances and drug products. Scholars Academic Journal of Pharmacy, 3(4), 332-338.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal. [Link]
- Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. (2021). CERES Research Repository. [Link]
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2020). Microbial Biotechnology. [Link]
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal. [Link]
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). Molecules. [Link]
- UV absorption spectra of iodine CT complexes with different organic solvents. (2022).
- The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. (2022).
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PubMed. [Link]
- 3-chloro-5-iodobenzonitrile (C7H3ClIN). PubChem. [Link]
- This compound: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
- Syllabus for Chemistry (SCQP08). S3waas. [Link]
- Base Hydrolysis of Benzonitrile. (2016). YouTube. [Link]
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC. [Link]
- Preparation method of 2-chloro-5-iodobenzoic acid.
- Benzonitrile. PubChem. [Link]
- Forced degradation of recombinant monoclonal antibodies: A practical guide. (2016). mAbs. [Link]
- Preparation of halogenated benzonitrile.
- The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. (2022).
- Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. (2013).
- Iodine and Iodine-Containing Compounds. (2021). Basicmedical Key. [Link]
- (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013).
- Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions.
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]
- Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR.
- 3-Chloro-5-hydroxybenzonitrile. PubChem. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]
- 3. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. jddtonline.info [jddtonline.info]
- 7. agilent.com [agilent.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 2-Chloro-5-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic functionalization of polyhalogenated aromatic compounds is a common challenge, requiring a nuanced understanding of the available synthetic methodologies. This guide provides an in-depth, objective comparison of two cornerstone cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the selective functionalization of 2-Chloro-5-iodobenzonitrile.
The choice between these two powerful reactions can significantly impact yield, purity, scalability, and overall efficiency of a synthetic route. This guide will delve into the mechanistic underpinnings that govern the selective reactivity of the C-I versus the C-Cl bond, present a comparative analysis of the expected yields and reaction conditions, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Principle of Chemoselective Coupling: A Tale of Two Halogens
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is highly dependent on the carbon-halogen bond dissociation energy. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1]
The C-I bond is significantly weaker than the C-Cl bond, making it substantially more susceptible to oxidative addition. This reactivity difference is the cornerstone of chemoselective cross-coupling, allowing for the selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for potential subsequent transformations. Both the Suzuki and Stille couplings can exploit this reactivity difference to achieve selective mono-arylation of this compound.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Key Advantages | Low toxicity of boron reagents and byproducts.[2] High stability and commercial availability of boronic acids.[2] Environmentally benign byproducts, easily removed. | High tolerance to a wide variety of functional groups.[3] Inertness to moisture and air.[3] No requirement for a base, which can be advantageous for base-sensitive substrates. |
| Key Disadvantages | Requires a base, which can be incompatible with sensitive functional groups.[4] Potential for protodeboronation (loss of the boronic acid group). | High toxicity of organotin reagents and byproducts.[3] Difficulty in removing tin-containing byproducts from the reaction mixture. |
| Typical Catalysts | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃/ligand |
| Typical Solvents | Toluene, Dioxane, DMF, often with water | Toluene, DMF, THF |
Yield Comparison: An Evidence-Based Perspective
Suzuki Coupling: Generally, Suzuki reactions are known for providing good to excellent yields.[2] For the selective coupling at the iodine position of substrates like this compound, yields are anticipated to be high, often exceeding 80-90% under optimized conditions. The reaction is robust and benefits from a vast library of commercially available boronic acids.
Stille Coupling: The Stille reaction is also capable of producing high yields, often in the range of 76-99% for a variety of substrates.[3] It is particularly advantageous when dealing with substrates that are sensitive to the basic conditions required for Suzuki couplings. The primary drawback is the toxicity and removal of tin byproducts, which can impact the overall isolated yield and purity.
For the synthesis of 2-chloro-5-arylbenzonitriles, both methods are expected to be highly effective in achieving selective coupling at the C-I bond. The choice between them will likely be dictated by factors such as the functional group tolerance of the specific coupling partner, the sensitivity of the substrate to basic conditions, and considerations regarding the toxicity and removal of byproducts.
Mechanistic Rationale: The "Why" Behind the Selectivity
The catalytic cycles for both Suzuki and Stille couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The chemoselectivity for the C-I bond in this compound is established in the initial oxidative addition step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The Pd(0) catalyst preferentially inserts into the weaker C-I bond over the stronger C-Cl bond, forming an arylpalladium(II) iodide intermediate. This intermediate then proceeds through the transmetalation and reductive elimination steps to yield the desired 2-chloro-5-arylbenzonitrile product, regenerating the Pd(0) catalyst.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki and Stille couplings of this compound. These protocols are designed as robust starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the selective arylation at the C-I position of this compound using an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL, anhydrous and degassed)
-
Water (2 mL, degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and water to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-chloro-5-arylbenzonitrile.
Sources
A Senior Scientist's Guide to the Analytical Differentiation of Substituted Benzonitrile Regioisomers
Introduction: The Critical Challenge of Regioisomerism
Substituted benzonitriles are a cornerstone of modern medicinal chemistry and materials science, serving as vital precursors and key pharmacophores in a multitude of applications. However, the synthetic routes to these compounds often yield a mixture of positional isomers, commonly the ortho (1,2-), meta (1,3-), and para (1,4-) regioisomers. These isomers, despite sharing an identical molecular formula and mass, can possess dramatically different pharmacological, toxicological, and material properties. Consequently, the unambiguous identification and separation of these regioisomers is not merely an academic exercise but a critical step for ensuring the safety, efficacy, and quality of a final product.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to tackle this challenge. We will move beyond a simple listing of methods to explore the fundamental principles that allow each technique to differentiate between these closely related molecules. Drawing on field-proven insights, we will present experimental data, detailed protocols, and a recommended workflow for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for identifying regioisomers, as it directly probes the chemical environment of each atom within the molecule.[2][3][4] The differentiation relies on three key aspects of the NMR spectrum: chemical shifts, signal multiplicity (splitting patterns), and the number of unique signals dictated by molecular symmetry.
Causality Behind NMR's Discriminatory Power
The precise position of a substituent on the benzene ring alters the electronic environment of the remaining aromatic protons and carbons. This creates unique, predictable patterns in the NMR spectrum.
-
Symmetry: The para isomer possesses the highest degree of symmetry (a C2 axis), which results in the fewest number of unique signals in both ¹H and ¹³C NMR spectra. The ortho and meta isomers are less symmetric and therefore exhibit more complex spectra.[3]
-
Spin-Spin Coupling: The distance and number of bonds between protons dictate the magnitude of the J-coupling constant. This is a highly reliable diagnostic tool.[1]
-
³J (ortho-coupling): Between adjacent protons (3 bonds apart), this coupling is the strongest, typically 6-10 Hz.
-
⁴J (meta-coupling): Between protons separated by four bonds, this coupling is significantly weaker, around 2-4 Hz.
-
⁵J (para-coupling): Between protons across the ring from each other (5 bonds apart), this coupling is often so small (<1 Hz) that it is not resolved.
-
Data-Driven Comparison: The Tolunitrile Isomers
Let's consider the tolunitriles (methylbenzonitriles) as a practical example. The symmetry and coupling patterns allow for straightforward assignment.
-
p-Tolunitrile (4-methylbenzonitrile): Highest symmetry. The aromatic region shows two signals, each integrating to 2 protons. These appear as two distinct doublets due to the simple ortho-coupling between them.
-
o-Tolunitrile (2-methylbenzonitrile): Asymmetric. The aromatic region displays four distinct signals, each integrating to 1 proton, with a complex pattern of couplings.
-
m-Tolunitrile (3-methylbenzonitrile): Asymmetric. Also shows four unique 1-proton signals in the aromatic region, but with different chemical shifts and coupling constants compared to the ortho isomer.
Table 1: Comparative ¹H NMR Aromatic Signals for Tolunitrile Isomers (in CDCl₃)
| Isomer | Symmetry | Aromatic ¹H Signals | Expected Splitting Pattern (Simplified) |
| ortho | Asymmetric | 4 | Four complex multiplets |
| meta | Asymmetric | 4 | Four complex multiplets[5] |
| para | Symmetric (C₂) | 2 | Two doublets (AA'BB' system) |
Advanced 2D NMR for Unambiguous Confirmation
When 1D spectra are complex or overlapping, two-dimensional (2D) NMR experiments provide definitive proof of structure by revealing correlations between nuclei.
-
COSY (COrrelation SpectroscopY): Maps ¹H-¹H J-coupling networks. A cross-peak between two proton signals confirms they are coupled (typically ortho to each other), allowing for a step-by-step mapping of the aromatic proton sequence.[2][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.[4][6] This is exceptionally powerful for identifying which protons are near the nitrile carbon or the carbon bearing the other substituent, locking in the isomeric assignment.
-
NOESY (Nuclear Overhauser Effect SpectroscopY): Correlates protons that are close in space, regardless of bonding.[7][8] For an ortho isomer, a clear NOE can be observed between the substituent's protons and the adjacent aromatic proton, a correlation that is absent in the meta and para isomers.
Experimental Protocol: 2D ¹H-¹³C HMBC for Isomer Verification
This protocol assumes the user has a purified sample and is familiar with basic NMR spectrometer operation.
-
Sample Preparation: Dissolve ~10-15 mg of the purified benzonitrile isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Lock and shim the spectrometer on the sample. Acquire a standard 1D proton spectrum to determine the spectral width.
-
Load HMBC Experiment: Select a gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on a Bruker system).[1]
-
Set Key Parameters:
-
¹H Spectral Width (SW): Set based on the 1D proton spectrum (e.g., 0-10 ppm).
-
¹³C Spectral Width (SW): Set to cover the expected range for aromatic and nitrile carbons (e.g., 100-150 ppm).
-
Number of Scans (NS): Set to 4-16 per increment, depending on concentration.
-
Increments (F1): Use 256-512 increments for adequate resolution in the carbon dimension.
-
Long-Range Coupling Delay (D6): Optimize for an average long-range J-coupling of 8 Hz (D6 = 1/(2*J) ≈ 62.5 ms).
-
-
Acquisition: Start the 2D acquisition. Experiment time will typically range from 30 minutes to a few hours.
-
Processing and Analysis: Process the data with appropriate window functions (e.g., sine-bell). Analyze the resulting 2D spectrum for cross-peaks that correlate specific protons to carbons 2 or 3 bonds away, confirming the connectivity pattern of the specific regioisomer.
Chromatographic Separation: The Essential Prerequisite
Because regioisomers have identical masses, they cannot be distinguished by a mass spectrometer without prior separation. Chromatography is therefore an indispensable first step in any robust analytical workflow.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable substituted benzonitriles, GC is an excellent high-resolution separation technique.
-
Principle of Separation: Isomers are separated based on differences in their boiling points and interactions with the GC column's stationary phase. Even small differences in polarity and shape between ortho, meta, and para isomers can lead to different retention times. The para isomer, being more symmetric and often more linear, can sometimes pack more efficiently into a crystal lattice, giving it a higher melting point but allowing it to elute differently than the more polar ortho isomer on a standard non-polar or mid-polar column.
-
Column Selection: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) is often a good starting point, as it separates based on both boiling point and subtle polarity differences.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wider range of benzonitriles, including those that are less volatile or thermally sensitive.
-
Principle of Separation: Separation is governed by the partitioning of the isomers between the mobile phase and the stationary phase. The choice of stationary phase is critical.
-
Stationary Phase Causality: While a standard C18 column separates primarily on hydrophobicity, this may not be sufficient to resolve regioisomers. A Phenyl-Hexyl stationary phase is often a superior choice.[10] It provides additional separation mechanisms through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the benzonitrile isomers. Differences in the dipole moments and electron density distribution among the o-, m-, and p- isomers lead to differential π-π interactions, enhancing chromatographic resolution.[10][11]
Table 2: Comparison of Chromatographic Techniques
| Technique | Analytes | Key Separation Factor | Strengths | Limitations |
| GC-MS | Volatile, thermally stable | Boiling point, polarity | High resolution, robust, provides mass confirmation[9] | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV/MS | Wide range of polarities | Partitioning, π-π interactions | Versatile, wide column selection, non-destructive | Lower peak efficiency than capillary GC |
Mass Spectrometry (MS) and Vibrational Spectroscopy (FTIR/Raman)
Mass Spectrometry (MS)
As a detector following GC or HPLC, MS provides definitive confirmation of the molecular weight. While the electron ionization (EI) mass spectra of regioisomers are often very similar, subtle differences in fragment ion ratios can sometimes be observed.[12] This is because the position of the substituent can influence the stability of the resulting fragment ions. For benzonitrile itself, the primary fragmentation is the loss of HCN to yield a C₆H₄⁺˙ ion.[13][14] The relative intensity of this and other fragments may shift slightly between isomers, but this is rarely used as a primary identification method due to its lack of robustness compared to NMR.
Vibrational Spectroscopy (FTIR & Raman)
FTIR and Raman spectroscopy provide a "molecular fingerprint" based on the vibrational modes of a molecule.
-
Principle of Differentiation: The key is molecular symmetry. Different symmetries result in different vibrational modes being "active" (i.e., observable) in IR and Raman spectra.[15] For example, the highly symmetric para isomer will have fewer active IR and Raman bands than the less symmetric ortho and meta isomers. Furthermore, FTIR is sensitive to vibrations that cause a change in dipole moment (e.g., C-N stretch), while Raman is sensitive to vibrations that cause a change in polarizability (e.g., symmetric ring breathing modes).[16][17] These differing selection rules can provide complementary information. While powerful, interpreting these subtle spectral differences can be complex and often requires comparison to reference spectra or computational modeling.
Integrated Analytical Workflow: A Strategic Approach
A robust and efficient workflow for identifying an unknown mixture of substituted benzonitrile regioisomers should leverage the strengths of multiple orthogonal techniques. The following workflow ensures both separation and definitive identification.
Caption: Key steps in a robust workflow for separating and identifying regioisomers.
Conclusion
While chromatographic and spectroscopic techniques all play a role in the analysis of substituted benzonitrile regioisomers, they are not interchangeable. A multi-faceted, orthogonal approach is the most scientifically sound strategy.
-
Chromatography (GC or HPLC) is essential for the initial physical separation of the isomers.
-
Mass Spectrometry serves as a robust detector to confirm molecular weight post-separation.
-
NMR Spectroscopy , particularly a combination of 1D and 2D experiments, remains the undisputed gold standard for the definitive and unambiguous structural elucidation of the purified isomers.
By understanding the causality behind each technique's discriminatory power and implementing an integrated workflow, researchers can confidently navigate the challenge of regioisomerism, ensuring the integrity and quality of their work in research and development.
References
- Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. (n.d.). Wiley Analytical Science.
- Gorynski, K. (2014). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. International Journal of Analytical Mass Spectrometry and Chromatography, 2(1), 15-24.
- Pate, B. H., & West, C. (2021). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Drug Discovery Today: Technologies, 39, 45-53.
- Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com.
- Gorynski, K. (2014). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Gualandi, A., & Cozzi, P. G. (2023). Advances in chiral analysis: from classical methods to emerging technologies. RSC Chemical Biology.
- Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
- Wisniewski, A. J., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 26(38), 7935-7940.
- University of Chicago. (n.d.). Experiment Guides - NMR Facility.
- MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. (n.d.). ResearchGate.
- University of Wisconsin-Madison. (2018). NOESY and ROESY.
- University of Illinois Urbana-Champaign. (n.d.). 2D NMR FOR THE CHEMIST.
- Mo-Sci Corporation. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.
- Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7118-7125.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Wujec, M., et al. (n.d.). Common ions present in MS/MS fragmentation spectra of compound 14 and... ResearchGate.
- SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum.
- Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130932.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Green, A. (2023). Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy for Advanced Technology R&D and Quality Control. Covalent Metrology.
- Magnetic Resonance Research Center. (n.d.). ADVANCED NMR TRAINING - VARIAN.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Bruker BioSpin. (2006). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments.
- Çakmak, O., & Sümbül, F. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Physical Chemistry Chemical Physics. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing.
- ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?.
- Loru, D., et al. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Astronomy and Space Sciences, 11.
- NIST. (n.d.). Benzonitrile - Gas Chromatography. NIST WebBook.
- NIST. (n.d.). Benzonitrile - Mass Spectrum. NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. m-Tolunitrile(620-22-4) 1H NMR spectrum [chemicalbook.com]
- 6. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. nacalai.com [nacalai.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Benzonitrile [webbook.nist.gov]
- 15. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 16. sfr.ca [sfr.ca]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthesis of 2-Chloro-5-iodobenzonitrile: A Cost-Benefit Analysis for Researchers
Abstract
2-Chloro-5-iodobenzonitrile is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, making the selection of an optimal and scalable synthetic route a critical consideration for researchers and drug development professionals. This in-depth technical guide provides a comprehensive cost-benefit analysis of two primary synthetic methodologies for this compound: the Sandmeyer reaction starting from 2-chloro-5-aminobenzonitrile and the direct electrophilic iodination of 2-chlorobenzonitrile. This guide delves into the mechanistic underpinnings, detailed experimental protocols, and a thorough comparison of the two routes based on yield, purity, cost-effectiveness, and operational complexity, thereby empowering chemists to make informed decisions for their specific research and development needs.
Introduction
The strategic importance of this compound in medicinal chemistry and organic synthesis cannot be overstated. Its unique substitution pattern, featuring a nitrile group and two distinct halogens, offers a versatile scaffold for the construction of complex molecular architectures. The chlorine and iodine atoms provide differential reactivity, enabling selective functionalization through various cross-coupling reactions, while the nitrile group can be readily transformed into other functional moieties such as amines or carboxylic acids.
The selection of a synthetic pathway to this key intermediate is a multifaceted decision, balancing factors such as the availability and cost of starting materials, reaction efficiency, scalability, and safety considerations. This guide aims to provide a detailed, evidence-based comparison of the two most prominent synthetic strategies to empower chemists in their selection of the most appropriate method for their laboratory or production setting.
Method 1: The Sandmeyer Reaction Route from 2-Chloro-5-aminobenzonitrile
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[1] This classical transformation is particularly well-suited for the synthesis of aryl iodides.
Mechanistic Rationale
The synthesis of this compound via the Sandmeyer reaction commences with the diazotization of 2-chloro-5-aminobenzonitrile. In this step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution with an iodide anion, typically from potassium iodide. While many Sandmeyer reactions require a copper(I) catalyst, the iodination is often accomplished without a catalyst due to the high nucleophilicity of the iodide ion.[2]
Figure 1: Workflow for the Sandmeyer reaction synthesis.
Performance and Practical Considerations
This route is attractive due to its typically high yields and the relatively low cost of the starting material, 2-chloro-5-aminobenzonitrile. A patent for the synthesis of the closely related 2-chloro-5-iodobenzoic acid reports a yield of 93.7% for the Sandmeyer iodination step.[3] While this is for a different, yet structurally similar molecule, it indicates the potential for high efficiency. The reaction is generally robust and scalable. However, the in situ generation and handling of the diazonium salt intermediate require careful temperature control to avoid decomposition and potential safety hazards.
Method 2: Direct Electrophilic Iodination of 2-Chlorobenzonitrile
A more direct approach to this compound involves the electrophilic iodination of the readily available starting material, 2-chlorobenzonitrile. This method circumvents the need for the Sandmeyer reaction sequence.
Mechanistic Rationale
In this approach, an electrophilic iodine source is used to directly substitute a hydrogen atom on the aromatic ring. The chlorine and nitrile substituents are deactivating and meta-directing; however, the chlorine is also an ortho, para-director. The regioselectivity of the iodination will depend on the reaction conditions and the nature of the iodinating agent. To overcome the deactivation of the ring, a highly reactive electrophilic iodine species is required. This is typically achieved by using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong protic acid like sulfuric acid or trifluoromethanesulfonic acid (triflic acid).[4] The acid protonates NIS, generating a more potent electrophilic iodine species.
Figure 2: Workflow for the direct electrophilic iodination.
Performance and Practical Considerations
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis for the synthesis of 100 g of this compound via both routes was performed based on current market prices of the required reagents.
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Direct Iodination |
| Starting Material | 2-Chloro-5-aminobenzonitrile | 2-Chlorobenzonitrile |
| Key Reagents | Sodium Nitrite, Sulfuric Acid, Potassium Iodide | N-Iodosuccinimide (NIS), Sulfuric Acid |
| Estimated Reagent Cost (per 100g product) | ~$50 - $80 | ~$70 - $110 |
| Reported/Expected Yield | High (potentially >90%)[3] | Moderate to Good (estimated 60-80%) |
| Operational Complexity | Moderate (requires careful temperature control of diazonium salt) | Low to Moderate |
| Safety Considerations | Handling of potentially unstable diazonium intermediates | Use of strong acids |
| Scalability | Good | Moderate (potential for side reactions at scale) |
Note: Reagent costs are estimates based on bulk pricing from various suppliers and can fluctuate. Yield for Method 2 is an educated estimate based on similar reactions.
From a purely reagent cost perspective, the Sandmeyer reaction appears to be more economical, primarily due to the high cost of N-iodosuccinimide compared to potassium iodide. When factoring in the potentially higher yield of the Sandmeyer route, its cost-effectiveness becomes even more pronounced. However, the direct iodination route offers a simpler, more streamlined process that may be more attractive for smaller-scale laboratory synthesis where operational simplicity is prioritized over raw material cost.
Conclusion
Both the Sandmeyer reaction and direct electrophilic iodination represent viable synthetic pathways to this compound. The Sandmeyer reaction, starting from 2-chloro-5-aminobenzonitrile, is likely the more cost-effective and higher-yielding approach, making it the preferred method for larger-scale production. The primary trade-off is the increased operational complexity and the need for careful handling of the diazonium salt intermediate.
Conversely, the direct iodination of 2-chlorobenzonitrile offers a more straightforward and potentially safer procedure, which may be advantageous for rapid, small-scale synthesis in a research setting. The higher cost of the iodinating agent and potentially lower yields are the main drawbacks of this approach.
Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing the need for cost-efficiency and scalability against the desire for operational simplicity and speed. This guide provides the necessary data and analysis to make an informed and strategic decision.
Experimental Protocols
Method 1: Sandmeyer Reaction (Adapted from a similar procedure[3])
Materials:
-
2-Chloro-5-aminobenzonitrile
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Potassium Iodide
-
Deionized Water
-
Ethyl Acetate
-
10% Sodium Bisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diazotization: In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-5-aminobenzonitrile (1.0 eq) in a 20% aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Work-up and Purification: Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with 10% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method 2: Direct Electrophilic Iodination (General Procedure)
Materials:
-
2-Chlorobenzonitrile
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic to stoichiometric amounts may be required, optimization is necessary).
-
Add N-iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction by carefully adding saturated sodium thiosulfate solution to neutralize any unreacted NIS.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
References
- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google P
- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google P
- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)
- 2 - Organic Syntheses Procedure.
- Sandmeyer Reaction | NROChemistry.
- Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermedi
- Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook.
- Sandmeyer reaction - Wikipedia.
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- 2-Chloro-5-iodobenzoic acid synthesis - ChemicalBook.
- Sandmeyer Reaction - Organic Chemistry Portal.
- This compound - CRO SPLENDID LAB.
- This compound CAS No. 289039-29-8 - Shanghai Sunwise Chemical.
- 2-Chloro-4-hydroxy-5-iodobenzonitrile | Benchchem.
- This compound: A Key Pharmaceutical Intermedi
- n-iodosuccinimide - Organic Syntheses Procedure.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google P
- EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google P
- 4 - Organic Syntheses Procedure.
- Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF - ResearchG
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws].
- Synthesis of Some New Selenonitrone Compounds - Oriental Journal of Chemistry.
Sources
A Researcher's Guide to Base Selection in Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-iodobenzonitrile
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. The bifunctional molecule, 2-Chloro-5-iodobenzonitrile, presents a versatile platform for the introduction of diverse molecular fragments. Its utility is largely realized through palladium-catalyzed cross-coupling reactions, where the differential reactivity of the C-I and C-Cl bonds can be exploited for selective transformations. A critical, yet often nuanced, parameter in these reactions is the choice of base. This guide provides an in-depth comparison of the performance of various bases in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by established chemical principles and experimental data from analogous systems.
The Pivotal Role of the Base in Catalytic Cycles
In palladium-catalyzed cross-coupling reactions, the base is far from a passive spectator. It actively participates in one or more key steps of the catalytic cycle, profoundly influencing reaction rates, yields, and even selectivity. Its primary roles often include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base is crucial for the formation of a more nucleophilic boronate species from the boronic acid, which facilitates the transmetalation step.[1]
-
Deprotonation of the Nucleophile: In Sonogashira and Buchwald-Hartwig reactions, the base deprotonates the terminal alkyne or the amine, respectively, generating the active nucleophile for the coupling reaction.
-
Regeneration of the Catalyst: The base neutralizes the acid generated during the reaction, which is essential for maintaining the catalytic activity of the palladium(0) species.
The choice between an inorganic or an organic base, and its relative strength, solubility, and steric properties, can therefore be leveraged to optimize a desired transformation.
Comparative Performance of Bases in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of commonly used bases in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct comparative studies on this compound are not extensively documented in single reports, the data presented in the following tables are synthesized from reactions on closely related substrates, providing a strong predictive framework for performance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. The choice of base is critical for an efficient transmetalation step. Generally, inorganic bases have shown superior performance in many Suzuki coupling reactions.
| Base | Typical Reaction Conditions | Observed Yield on Analogous Substrates (%) | Key Considerations |
| K₂CO₃ | Pd catalyst, aqueous solvent mixture, 80-100 °C | 90-98 | A versatile and cost-effective choice, often a good starting point for optimization.[2] |
| Cs₂CO₃ | Pd catalyst, anhydrous organic solvent, 80-110 °C | 75-93 | Highly effective, particularly for more challenging couplings due to its higher solubility in organic solvents.[3] |
| K₃PO₄ | Pd catalyst, aqueous or organic solvent, RT-100 °C | High | A strong base that can be effective when weaker carbonates fail. |
| NaOEt | Pd catalyst, ethanol/toluene, reflux | Moderate to low | Can be effective but may promote side reactions.[4] |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with potassium carbonate (K₂CO₃) in a mixed aqueous solvent system is a robust initial approach. The higher reactivity of the C-I bond should allow for selective coupling at the 5-position. For less reactive boronic acids, switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) in an anhydrous solvent such as dioxane or toluene may be beneficial.
Experimental Workflow & Catalytic Cycles
To provide a practical context, the following diagrams illustrate a typical experimental workflow for screening bases in a cross-coupling reaction and the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: A generalized experimental workflow for screening bases in a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides. This reaction typically employs a dual catalytic system of palladium and copper, and the base plays a crucial role in deprotonating the alkyne.
| Base | Typical Reaction Conditions | Observed Yield on Analogous Substrates (%) | Key Considerations |
| Triethylamine (Et₃N) | Pd/Cu catalyst, organic solvent (e.g., THF, DMF), RT-60 °C | 90-95 | A very common and effective liquid organic base that can also serve as a solvent.[5] |
| Piperidine | Pd/Cu catalyst, aqueous surfactant, 40 °C | 85-92 | A stronger organic base that can be effective in aqueous media.[6] |
| Diisopropylethylamine (DIPEA) | Pd/Cu catalyst, organic solvent, RT-80 °C | High | A hindered organic base that is less likely to act as a nucleophile. |
| Cs₂CO₃ | Pd/Cu catalyst, organic solvent, RT-reflux | Low (in some cases) | While effective in Suzuki, it can be less so in Sonogashira reactions.[6] |
Expert Insight: For the Sonogashira coupling of this compound, triethylamine (Et₃N) is an excellent starting choice. Its dual role as a base and a solvent (when used in excess) simplifies the reaction setup. The reaction should proceed selectively at the iodo-position under mild conditions. If side reactions are observed, switching to a more sterically hindered base like diisopropylethylamine (DIPEA) may be advantageous.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This reaction often requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.
| Base | Typical Reaction Conditions | Observed Yield on Analogous Substrates (%) | Key Considerations |
| NaOt-Bu | Pd catalyst, phosphine ligand, anhydrous toluene or dioxane, 80-110 °C | 90-95 | The most common and often most effective strong base for a wide range of amines.[7] |
| KOt-Bu | Pd catalyst, phosphine ligand, anhydrous toluene or dioxane, 80-110 °C | High | Similar in strength to NaOt-Bu and can be used interchangeably. |
| Cs₂CO₃ | Pd catalyst, phosphine ligand, anhydrous organic solvent, 100-120 °C | Moderate to High | A milder inorganic base that can be effective for some amine-aryl halide combinations, particularly with electron-deficient anilines.[8] |
| DBU | Pd catalyst, phosphine ligand, acetonitrile/toluene, 140 °C | High (for specific substrates) | A strong, non-nucleophilic organic base that can be advantageous in flow chemistry.[9] |
Expert Insight: When performing a Buchwald-Hartwig amination on this compound, sodium tert-butoxide (NaOt-Bu) is the recommended starting base. Its high basicity is generally required to achieve good catalytic turnover. The choice of phosphine ligand will also be critical and often requires screening in conjunction with the base. Given the presence of the nitrile group, which can be sensitive to very strong bases at high temperatures, careful monitoring of the reaction is advised.
Detailed Experimental Protocols
The following are representative, generalized protocols for conducting cross-coupling reactions with this compound, intended as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Stir the reaction mixture at 90 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and the copper co-catalyst (e.g., CuI, 0.04 eq).[5]
-
Add the anhydrous solvent (e.g., THF, 5 mL per mmol of the aryl halide) followed by the base (e.g., triethylamine, 2.0 eq).[5]
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The selection of an appropriate base is a critical parameter for the successful outcome of palladium-catalyzed cross-coupling reactions with this compound. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ and Cs₂CO₃ are generally preferred. Sonogashira couplings are often efficiently promoted by organic amine bases such as triethylamine. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are typically required. The experimental data from analogous systems, combined with the mechanistic understanding of the role of the base, provides a rational framework for the strategic selection of reaction conditions, enabling researchers to efficiently synthesize a diverse array of functionalized benzonitrile derivatives.
References
- ResearchGate. (n.d.). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with...
- Kyoto University Research Information Repository. (n.d.). Cyanation of Iodobenzene Catalyzed by Pd2 (dba) 3 • CHC13.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment.
- ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid....
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Sika. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Organometallics. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2017). Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles.
- SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS.
- ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS†.
- Royal Society of Chemistry. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
- MDPI. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- Royal Society of Chemistry. (2015). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.
- Figshare. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Table of Contents.
- The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes.
- ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions.
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Bentham Science. (n.d.). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction.
- ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF.
- ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF.
- Google Patents. (n.d.). US3739009A - Production of aromatic o-aminonitriles.
- Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 2-Chloro-5-iodobenzonitrile
For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the starting material 2-Chloro-5-iodobenzonitrile is a remarkably versatile scaffold. Its distinct substitution pattern, featuring a nitrile group alongside chloro and iodo moieties, presents multiple reactive sites for forging complex molecular architectures.[1][2] This versatility, particularly in creating heteroaryl-substituted acetamides for modulating pathways like Wnt signaling, makes it a cornerstone in modern pharmaceutical research.[3][4] However, the synthesis of any novel compound is only the first chapter of the story. The unambiguous validation of its molecular structure is the critical epilogue that ensures all subsequent biological and pharmacological data is built upon a foundation of absolute certainty.[5][6]
This guide eschews a simple checklist of techniques. Instead, it presents a holistic and logical workflow, grounded in years of field experience, that employs an orthogonal, multi-technique approach to structural elucidation. We will explore not just the "how" but the critical "why" behind our experimental choices, demonstrating how each method provides a unique piece of the puzzle, culminating in an irrefutable structural proof.
The Orthogonal Validation Workflow: A Pillar of Trustworthiness
Caption: A logical workflow for validating novel compound structures.
The First Gate: Molecular Weight Confirmation with Mass Spectrometry
Mass spectrometry is the quintessential first step post-synthesis.[7][8] Its high sensitivity and speed provide a rapid and accurate determination of the compound's molecular weight, offering the initial " go/no-go " confirmation that the desired reaction has likely occurred.[9]
Expertise in Action: We choose Liquid Chromatography-Mass Spectrometry (LC-MS) as our primary tool. The chromatography step provides an initial assessment of purity, separating the target compound from residual starting materials or byproducts before it enters the mass spectrometer. This prevents the misinterpretation of data from a complex mixture.
Comparative Data: Expected vs. Observed Mass
For a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid, we would expect the product 2-Chloro-5-phenylbenzonitrile.
| Parameter | Expected Value | Observed Value (Example) | Interpretation |
| Molecular Formula | C₁₃H₈ClN | C₁₃H₈ClN | Assumed based on reaction |
| Exact Mass | 213.0345 g/mol | N/A | Theoretical value |
| [M+H]⁺ (m/z) | 214.0418 | 214.0421 | Excellent agreement; confirms MW |
| [M+Na]⁺ (m/z) | 236.0238 | 236.0240 | Common adduct, further validation |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Scan Range: 100-1000 m/z.
-
Data Analysis: Extract the mass spectrum for the major chromatographic peak and compare the observed m/z values of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) with the theoretically calculated values.
-
The Blueprint: Elucidating Connectivity with NMR Spectroscopy
Once the molecular weight is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic framework of the molecule.[10] It is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a solution.
Expertise in Action: We don't just run a proton (¹H) NMR. A comprehensive approach involves at least ¹H and ¹³C NMR. The ¹H NMR provides information on the number of different types of protons, their integration (ratio), and their neighboring protons (splitting). The ¹³C NMR reveals the number of unique carbon environments. For complex structures, 2D NMR experiments (like COSY and HSQC) are invaluable for unambiguously assigning which protons are coupled to each other and which protons are attached to which carbons.
Caption: The logical flow from raw NMR data to a proposed structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the novel compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shifts.
-
Data Acquisition:
-
Transfer the solution to a clean, dry NMR tube.
-
Place the tube in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio, as the ¹³C isotope is much less abundant than ¹H.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal.
The Gold Standard: Absolute Structure with X-ray Crystallography
For novel compounds, particularly those containing stereocenters or exhibiting unusual connectivity, NMR and MS can sometimes leave ambiguity. Single-Crystal X-ray Crystallography (SC-XRD) provides the ultimate, unambiguous proof of structure.[11][12] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.[13] It is the most reliable method for determining the absolute configuration of chiral molecules.[14][15]
Expertise in Action: The primary challenge is not data collection, but growing a high-quality single crystal suitable for diffraction. This can be more art than science, often requiring screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The investment of time is justified by the unequivocal nature of the resulting data.
Comparative Data: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| R-factor (R₁) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Flack Parameter | 0.02(4) | For chiral molecules, a value close to zero confirms the correct absolute stereochemistry has been assigned. |
Experimental Protocol: Single Crystal Growth and Analysis
-
Crystal Growth (Screening):
-
Dissolve a small amount of the highly purified compound in a minimal amount of a good solvent.
-
Slowly add a "poor" solvent (an anti-solvent in which the compound is less soluble) until the solution becomes slightly turbid.
-
Alternatively, set up slow evaporation experiments using a range of solvents in small vials covered with perforated film.
-
Allow the solutions to stand undisturbed for several days to weeks.
-
-
Crystal Selection and Mounting:
-
Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.
-
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
The instrument will rotate the crystal while irradiating it with a monochromatic X-ray beam, collecting hundreds of diffraction pattern images at different orientations.
-
-
Structure Solution and Refinement:
-
Specialized software is used to integrate the diffraction spots and solve the "phase problem" to generate an initial electron density map.
-
An atomic model is built into the map and refined against the experimental data until the R-factor converges at a low value, yielding the final, unambiguous 3D structure.
-
Conclusion: An Integrated Approach to Certainty
The validation of a novel compound synthesized from this compound is not a linear process but a synergistic one. Mass spectrometry provides the initial confirmation of success, NMR spectroscopy meticulously maps the molecular blueprint, and X-ray crystallography delivers the final, incontrovertible three-dimensional proof. By judiciously applying these orthogonal techniques, researchers can eliminate ambiguity and build a robust, trustworthy foundation for advancing their discoveries from the lab to the next stage of development.
References
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Mass Spectrometry in Small Molecule Drug Development. (2015-09-30).
- Mass spectrometry applications for drug discovery and development. (2021-02-18).
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- Absolute Configuration of Small Molecules by Co‐Crystalliz
- Absolute structure. Rigaku.
- Small molecule crystallography. Excillum.
- This compound | 289039-29-8. ChemicalBook.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- This compound: A Key Pharmaceutical Intermedi
- X-ray Crystallography for Molecular Structure Determin
- Benzonitrile, 2-Chloro-5-Iodo-: The Versatile Intermedi
- Structure Determination of Organic Compounds. Organic Chemistry - Pharmacy 180.
- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characteriz
- This compound. ChemBK.
- Structure Elucidation By NMR In Organic Chemistry. Eberhard Breitmaier.
Sources
- 1. Benzonitrile, 2-Chloro-5-Iodo- Supplier in China [nj-finechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 289039-29-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. longdom.org [longdom.org]
- 10. smbstcollege.com [smbstcollege.com]
- 11. excillum.com [excillum.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. rigaku.com [rigaku.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-iodobenzonitrile
This document provides a detailed protocol for the proper handling and disposal of 2-Chloro-5-iodobenzonitrile (CAS No. 289039-29-8), a halogenated aromatic nitrile compound. As a trusted partner in your research, we are committed to providing guidance that ensures the safety of laboratory personnel and the protection of our environment. This guide moves beyond mere procedural steps to explain the chemical reasoning behind each recommendation, empowering your team to manage chemical waste with confidence and scientific integrity.
Core Hazard Assessment: Understanding the Risks
This compound is a compound that requires careful handling due to its combination of toxicological and chemical hazards. A thorough understanding of its risk profile is the foundation of its safe management.
-
Acute Toxicity: The primary danger of this compound lies in its high acute toxicity. Safety Data Sheets (SDS) consistently classify it as toxic if swallowed, in contact with skin, or if inhaled. Exposure can lead to immediate health consequences, necessitating the use of stringent protective measures.
-
Halogenated Organic Compound: As a molecule containing both chlorine and iodine atoms, it is classified as a halogenated organic compound. These substances are subject to specific environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA), which often restrict land disposal due to their persistence and potential to form harmful byproducts.[1][2][3]
-
Nitrile Group (-C≡N) Hazard: The presence of the nitrile functional group introduces a significant chemical incompatibility risk. In the presence of acids, nitriles can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[4][5] This dictates a critical need for waste segregation.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Classification | Key Precautionary Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Chemical Incompatibility | Not Classified | Potential to release toxic HCN gas with acids[4][5] |
| Environmental Hazard | Not specified, but regulated | Halogenated organic compounds are regulated waste streams[1] |
Immediate Safety & Handling Protocols
Prior to handling or generating waste, establishing a safe work environment is non-negotiable.
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The workspace must be equipped with an accessible and recently tested eyewash station and safety shower.[4]
-
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's high toxicity. A comprehensive ensemble is required to prevent dermal contact and inhalation.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for extended handling.[6] | Prevents dermal absorption, a primary route of toxic exposure. |
| Body Protection | A lab coat is mandatory. For larger quantities or spill cleanup, a chemical-resistant apron or complete suit is recommended.[6] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles.[7] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits or if not handled in a fume hood.[7][8] | Ensures protection against inhalation of toxic dust. |
Waste Management Workflow: From Generation to Disposal
The proper disposal of this compound is a multi-step process that demands meticulous attention to segregation, containerization, and labeling. The following workflow ensures compliance and safety.
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Immediately classify all waste containing this compound as Hazardous Waste .
-
CRITICAL: This waste stream must be kept separate from all acidic materials.[5] Mixing nitriles with acids can generate deadly hydrogen cyanide gas.[4] Maintain a dedicated waste container for this compound and its contaminated materials.
-
-
Containerization:
-
Use a chemically compatible container with a tightly sealing lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material is compatible with the solvent used.[9]
-
Never leave a funnel in the container opening. Keep the container closed at all times except when adding waste.[9]
-
-
Labeling:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Halogenated Organic Waste"
-
An accurate list of all components and their approximate concentrations.
-
-
-
On-Site Storage:
-
Final Disposal:
-
The designated disposal route for halogenated organic compounds is typically high-temperature incineration conducted by a licensed and approved waste disposal company.[1][6]
-
Do not attempt to treat this chemical waste in the lab. Never dispose of this compound down the drain or in regular trash.[6][11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
-
Spill Management Procedures
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Table 2.
-
Containment: For a small spill of the solid, gently cover it with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12] Avoid raising dust.[6]
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[6] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal, label, and dispose of the spill cleanup materials as hazardous waste according to the procedures in Section 3.
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety and environmental stewardship.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: this compound.
- BenchChem. (2025). Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide.
- Central Drug House (P) Ltd. (n.d.). 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Environmental Health and Safety, University of Rochester. (2018). Iodination Guideline.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- CymitQuimica. (2025). Safety Data Sheet: 2-Chloro-4-iodobenzonitrile.
- ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University, Department of Chemistry website.
- BenchChem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzonitrile, 2-chloro-.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
- Occupational Safety and Health Administration. (n.d.). 1910.1003(c)(5)(i).
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
A Researcher's Comprehensive Guide to Safely Handling 2-Chloro-5-iodobenzonitrile
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. 2-Chloro-5-iodobenzonitrile is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals.[1] However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, offering a detailed operational plan grounded in scientific principles to ensure your safety and the integrity of your research.
Understanding the Hazard Profile
Before handling any chemical, a comprehensive risk assessment is paramount. This compound is a solid, off-white to yellow crystalline powder with specific hazards that must be respected.[2][3]
Key Hazards:
-
Toxicity: It is classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[4]
-
Irritation: It is known to cause serious eye irritation and skin irritation.[3][4][5]
This dual threat of systemic toxicity and localized irritation dictates our subsequent choices in personal protective equipment (PPE), handling procedures, and emergency response.
| Hazard Classification | GHS Statements | Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H302, H311/H312, H331 | Minimize all routes of exposure. Avoid creating dust. Handle in a well-ventilated area. |
| Skin Corrosion/Irritation | H315 | Prevent all skin contact by using appropriate gloves and lab coat. |
| Serious Eye Damage/Irritation | H319 | Mandates the use of chemical safety goggles or a face shield. |
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The goal is to establish an impermeable barrier between you and the chemical. For this compound, a multi-layered approach is essential.
Given the significant dermal toxicity, choosing the correct gloves is critical. Nitrile gloves are the preferred choice for handling a wide range of chemicals, including nitriles, due to their excellent chemical and puncture resistance.[6][7][8][9][10]
-
Protocol for Glove Selection and Use:
-
Select Nitrile Gloves: Opt for nitrile gloves with a minimum thickness of 4-5 mil for incidental contact. For extended handling or situations with a higher risk of splash, consider heavier-duty nitrile gauntlets.[6]
-
Inspect Before Use: Always check for pinholes, tears, or signs of degradation before donning gloves.
-
Double Gloving: When weighing or transferring the solid, wearing two pairs of nitrile gloves provides an added layer of protection against contamination during de-gloving.
-
Proper Removal: Use the proper technique to remove gloves, peeling them off from the cuff to the fingertips without touching the outer contaminated surface with your bare skin.[11]
-
Immediate Disposal: Dispose of gloves immediately after use in a designated hazardous waste container.[11]
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.[2][12]
-
Because this compound causes serious eye irritation, robust eye protection is mandatory.[2][3][4]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles.
-
Best Practice: When handling larger quantities or when there is a significant risk of dust generation, use a full-face shield in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat is required to protect your skin and personal clothing from contamination.
-
Respiratory Protection: All handling of solid this compound must be performed within a certified chemical fume hood to control exposure to dust.[5] If engineering controls are insufficient and exposure limits are likely to be exceeded, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[11][12] Always consult with your institution's environmental health and safety (EHS) office for proper respirator selection, fit-testing, and training.
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Operational Plan: From Storage to Disposal
A safe workflow encompasses every stage of the chemical's lifecycle in your lab.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][12] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[12] The storage area should be clearly labeled.
-
Handling:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Weighing: When weighing the solid, do so on a disposable weigh boat within the fume hood to contain any dust.
-
Transfers: Use a spatula for transfers. Avoid scooping directly from the primary container to a reaction vessel to prevent contamination.
-
Cleaning: After handling, decontaminate the spatula and work surfaces.
-
All materials contaminated with this compound, including empty containers, used gloves, and weigh boats, must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the drain or in regular trash.[11][12]
Emergency Procedures: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is crucial.
| Exposure Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[13][14][15] 2. While flushing, remove all contaminated clothing.[13][14][15] 3. Seek immediate medical attention.[2] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14] 2. Remove contact lenses if present and easy to do so.[2][12] 3. Seek immediate medical attention.[2][12] |
| Inhalation | 1. Move the affected person to fresh air immediately.[12][13] 2. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[12][13] 3. Seek immediate medical attention.[12][13] |
| Ingestion | 1. Rinse the mouth with water.[2][12] Do NOT induce vomiting. 2. Seek immediate medical attention.[2][12][13] |
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Sweep up the material and place it in a sealed container for hazardous waste disposal.[11] |
| Major Spill | 1. Evacuate the laboratory immediately and alert others. 2. Close the lab door and prevent re-entry. 3. Contact your institution's EHS or emergency response team.[15][16] |
Emergency Response Logic
Caption: Decision-making flow for emergency response.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Handling this compound, like any potent chemical, requires respect for its properties and a diligent application of established safety principles.
References
- Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). PPE Unite.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
- What Do Nitrile Gloves Protect Us Against? (2025, May 7). S&S Glove.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Bio-Rad.
- First Aid Procedures for Chemical Hazards. (n.d.). The National Institute for Occupational Safety and Health (NIOSH).
- Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety.
Sources
- 1. This compound | 289039-29-8 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | 289039-29-8 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 10. business.medtecs.com [business.medtecs.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
